molecular formula C8H13O4- B1234035 Monoethyl adipate

Monoethyl adipate

Cat. No.: B1234035
M. Wt: 173.19 g/mol
InChI Key: UZNLHJCCGYKCIL-UHFFFAOYSA-M
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Description

Monoethyl adipate, also known as this compound, is a useful research compound. Its molecular formula is C8H13O4- and its molecular weight is 173.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13O4-

Molecular Weight

173.19 g/mol

IUPAC Name

6-ethoxy-6-oxohexanoate

InChI

InChI=1S/C8H14O4/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3,(H,9,10)/p-1

InChI Key

UZNLHJCCGYKCIL-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CCCCC(=O)[O-]

Synonyms

adipic acid monoethyl ester
monoethyl adipate

Origin of Product

United States

Foundational & Exploratory

Monoethyl Adipate: A Comprehensive Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of monoethyl adipate (B1204190), a key organic synthesis intermediate. The document details its physicochemical properties, various synthetic methodologies, and comprehensive experimental protocols. The information is curated for professionals in research, chemical synthesis, and drug development who require a thorough understanding of this compound.

Physicochemical Properties of Monoethyl Adipate

This compound is a monoester of adipic acid, presenting as a solid at room temperature.[1][2][3] Its key physical and chemical properties are summarized below.

PropertyValueReferences
Molecular Formula C8H14O4[4][5][6]
Molecular Weight 174.19 g/mol [5][6][7]
Appearance White to off-white crystalline solid[2][3]
Melting Point 28-29 °C[1][3][8][9]
Boiling Point 285 °C at 760 mmHg; 180 °C at 18 mmHg[1][3][8][10]
Density 0.98 g/mL at 25 °C[1][8][9]
Refractive Index (n20/D) 1.439[1][8][9]
Solubility Soluble in water, alcohol, and ether.[1][2][3][8][11] Specifically, 7.60E+04 mg/L in water at 25 °C.[10]
Flash Point > 110 °C (> 230 °F)[10]
Stability Stable under normal conditions. Incompatible with bases, as well as oxidizing and reducing agents.[1][8]

Synthesis of this compound

The primary route for the synthesis of this compound is the esterification of adipic acid with ethanol (B145695). Several methods have been developed to optimize this reaction, with a key challenge being the selective formation of the monoester over the diester byproduct, diethyl adipate.

Fischer Esterification

The Fischer esterification is a classic acid-catalyzed esterification method.[12] In this process, adipic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[12][13] The reaction is reversible, and thus, removal of water is crucial to drive the equilibrium towards the product.[14][15]

Synthesis via Adipic Anhydride (B1165640) Intermediate

An effective method to achieve high selectivity for the monoester involves a two-step process. First, adipic acid is dehydrated to form adipic anhydride, typically using an acid catalyst like sulfuric acid in an organic solvent at elevated temperatures.[11][16] The resulting adipic anhydride is then reacted with ethanol in a subsequent step to yield this compound with high purity and yield, minimizing the formation of the diester byproduct.[11][16]

Enzymatic Synthesis

Biocatalytic methods using enzymes, such as immobilized lipases, offer a greener alternative for the synthesis of adipate esters.[17] These reactions are often performed under milder conditions and can exhibit high selectivity.[18]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on published methods.

Protocol 1: Synthesis via Adipic Anhydride Intermediate

This protocol is adapted from a patented method designed for high purity and yield.[11][16]

Step 1: Formation of Adipic Anhydride

  • In a reaction flask equipped with a reflux condenser and a Dean-Stark trap, combine adipic acid, concentrated sulfuric acid (98%), and an organic solvent (e.g., trimethylbenzene). The typical weight ratio is 1-2 parts adipic acid, 0.1-0.3 parts sulfuric acid, and 2-3 parts organic solvent.[11]

  • Heat the mixture to reflux at a temperature of 145-170 °C for 4-6 hours, continuously removing the water formed during the reaction via the Dean-Stark trap.[11][16]

  • Once water evolution ceases, cool the reaction mixture to 15-35 °C.[11][16]

  • Allow the mixture to stand and separate the lower layer containing sulfuric acid.[11]

Step 2: Alcoholysis of Adipic Anhydride

  • To the product from Step 1, slowly add absolute ethanol dropwise over 2-4 hours. The molar ratio of ethanol to the initial adipic acid should be approximately 0.9-1.05:1. Maintain the temperature below 30 °C during the addition.[11]

  • After the addition is complete, heat the mixture to 45-65 °C and maintain it at this temperature for 1-4 hours.[11][16]

  • Remove the organic solvent under reduced pressure.[11][16]

  • Purify the resulting crude product by distillation to obtain this compound with a purity of >99% and a molar yield of 96-97%.[11][16]

Protocol 2: Direct Esterification with Acetic Acid Catalyst

This method utilizes acetic acid as a catalyst in a solvent system.[19]

  • Combine adipic acid, 95% ethanol, 6% acetic acid (by mass concentration), and chloroform (B151607) in a reaction vessel. A typical mass ratio is 1 part adipic acid to 0.45 parts ethanol, 0.2 parts acetic acid, and 4 parts chloroform.[19]

  • Heat the mixture to 60 °C and maintain this temperature for 8 hours.[19]

  • After the reaction period, allow the mixture to cool and separate the layers. The aqueous acidic layer can be recycled for subsequent batches.[19]

  • The organic layer is then concentrated under reduced pressure (e.g., -0.085 MPa at 60 °C) to yield the crude product.[19]

  • Further purification can be achieved by continuous extraction with a solvent such as n-heptane, followed by concentration of the extract to yield this compound with high purity (e.g., 99.26%) and yield (e.g., 98.4%).[19]

Visualizations

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants Adipic Acid + Ethanol Reaction Esterification Reaction (Heating, Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Quenching Quenching / Neutralization Reaction->Quenching Crude Product Extraction Solvent Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Distillation Evaporation->Distillation Final_Product Final_Product Distillation->Final_Product Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

Fischer_Esterification_Mechanism cluster_mechanism Fischer Esterification Logical Steps Protonation 1. Protonation of Carbonyl Oxygen Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation End Ester + Water Deprotonation->End Start Carboxylic Acid + Alcohol Start->Protonation

Caption: Logical steps of the Fischer esterification mechanism.

Applications in Research and Development

This compound serves as an important intermediate in various fields of organic synthesis.[1] Its bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a versatile building block for the synthesis of more complex molecules. It finds applications in the pharmaceutical, agrochemical, and dyestuff industries.[1] Additionally, it is used as a plasticizer.[4]

Conclusion

This guide provides a detailed technical overview of this compound, focusing on its synthesis and properties. The presented protocols and data are intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling a comprehensive understanding and practical application of this important chemical intermediate.

References

Monoethyl adipate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Monoethyl Adipate (B1204190)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of monoethyl adipate, a significant chemical intermediate in various industrial and research applications. This document details its chemical identifiers, physicochemical properties, synthesis protocols, analytical methodologies, and known biological activities, tailored for professionals in the fields of chemistry, life sciences, and drug development.

Chemical Identifiers and Nomenclature

This compound is systematically known as 6-ethoxy-6-oxohexanoic acid. It is the monoester of adipic acid and ethanol (B145695).

IdentifierValue
CAS Number 626-86-8[1][2][3][4][5]
EC Number 210-966-7[1][6]
IUPAC Name 6-ethoxy-6-oxohexanoic acid[7]
Synonyms Adipic acid monoethyl ester, Mono-ethyl adipate, Ethyl hydrogen adipate, Hexanedioic acid monoethyl ester[2][5][7]
Molecular Formula C8H14O4[1][3][8][9][10]
Molecular Weight 174.19 g/mol [2][3][8][10]
InChI InChI=1S/C8H14O4/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3,(H,9,10)[2][8][9][10]
InChIKey UZNLHJCCGYKCIL-UHFFFAOYSA-N[2][8][9][10]
SMILES CCOC(=O)CCCCC(=O)O[2][10]
PubChem CID 12295[7]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, application, and analysis.

PropertyValue
Appearance White or off-white solid at room temperature.[1][2]
Melting Point 28-29 °C[2]
Boiling Point 180 °C at 18 mmHg[2]
Density 0.98 g/mL at 25 °C[2]
Refractive Index n20/D 1.439[2]
Solubility Soluble in water (50 mg/mL), alcohol, and ether.[2][11]
Flash Point > 110 °C (> 230 °F)[1]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the esterification of adipic acid. Below are detailed protocols based on patented methods.

Synthesis via Acid-Catalyzed Esterification with Toluene (B28343) as an Azeotropic Solvent

This method involves the direct esterification of adipic acid with ethanol using a strong acid catalyst and an azeotropic solvent to remove water and drive the reaction to completion.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid, a molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid in toluene.

  • Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill, and water will be collected in the Dean-Stark trap.

  • Monitoring: Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude this compound can be further purified by vacuum distillation.

Synthesis Using a Macroporous Cation Exchange Resin Catalyst

This method provides a more environmentally friendly approach by using a solid acid catalyst that can be easily recovered and reused.

Experimental Protocol:

  • Catalyst Preparation: A macroporous cation exchange resin is pre-treated by successively washing with an acid solution (e.g., 3-5% HCl), an alkali solution (e.g., 3-5% NaOH), and deionized water until the pH is neutral. The resin is then filtered to remove excess water.[1]

  • Esterification: Adipic acid and the pre-treated resin are suspended in toluene. An organic ethyl ester (e.g., ethyl acetate (B1210297) or ethyl formate) is added dropwise to the mixture, which is then heated to a temperature between 20-100 °C for 60-300 minutes.[1]

  • Catalyst Removal: After the reaction is complete, the mixture is filtered while hot to separate the resin catalyst.[1]

  • Purification: The filtrate is cooled to 15-25 °C to allow unreacted adipic acid to crystallize, which is then removed by filtration. The remaining toluene solution is washed with deionized water.[1]

  • Isolation: Toluene is removed by distillation under reduced pressure (-0.09 to -0.1 MPa) at a temperature of 45-80 °C to yield the final product.[1]

G cluster_synthesis Synthesis Workflow adipic_acid Adipic Acid reactor Reaction Mixture adipic_acid->reactor ethanol Ethanol ethanol->reactor catalyst Acid Catalyst (e.g., H₂SO₄ or Resin) catalyst->reactor solvent Toluene solvent->reactor reflux Reflux with Water Removal reactor->reflux workup Aqueous Workup (Neutralization & Washing) reflux->workup purification Vacuum Distillation workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.

Analytical Methodologies

The analysis of this compound is crucial for quality control and for its determination in various matrices. While specific protocols for this compound are not extensively published, methods for similar adipate metabolites can be adapted.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of semi-volatile compounds like this compound.

Experimental Protocol:

  • Sample Preparation (Liquid-Liquid Extraction): Acidify the sample (e.g., a reaction aliquot or biological sample) and extract with an organic solvent such as ethyl acetate.

  • Derivatization (Optional but Recommended): To improve volatility and chromatographic performance, the carboxylic acid group can be derivatized (e.g., silylation with BSTFA).

  • Injection: Inject the prepared sample into the GC-MS system.

  • Chromatography: Use a suitable capillary column (e.g., a mid-polarity column) with a temperature gradient to separate the analyte from the matrix.

  • Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices.

Experimental Protocol:

  • Sample Preparation (Solid-Phase Extraction): Condition a C18 SPE cartridge with methanol (B129727) and water. Load the pre-treated sample onto the cartridge. Wash the cartridge to remove interferences and elute the analyte with an appropriate organic solvent.

  • Chromatography: Perform reversed-phase chromatography using a C18 column with a gradient elution of a mobile phase consisting of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.

  • Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode. Monitor specific precursor-to-product ion transitions for high selectivity and sensitivity.

G cluster_analysis Analytical Workflow sample Sample extraction Extraction (LLE or SPE) sample->extraction derivatization Derivatization (Optional, for GC-MS) extraction->derivatization analysis Instrumental Analysis (GC-MS or LC-MS/MS) extraction->analysis derivatization->analysis data Data Acquisition & Processing analysis->data results Quantification & Identification data->results

A general workflow for the analysis of this compound.

Biological Activity and Metabolism

Known Biological Activities

This compound has been reported to exhibit antifungal properties. Specifically, it can suppress spore germination and mycelium development in the phytopathogen Botrytis cinerea.[2] It is also utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][4]

Toxicological Data

Limited toxicological data is available. An oral LD50 in mammals (species unspecified) has been reported as 4100 mg/kg.[1]

Metabolic Pathways

Specific metabolic pathways for this compound are not well-documented. However, as an ester of adipic acid, it is expected to be hydrolyzed by esterases in vivo to yield adipic acid and ethanol. Adipic acid can then enter central metabolism. The metabolism of adipate can proceed through a pathway analogous to the beta-oxidation of fatty acids.

G cluster_metabolism Putative Metabolic Pathway mea This compound hydrolysis Esterase mea->hydrolysis adipic_acid Adipic Acid hydrolysis->adipic_acid Hydrolysis ethanol Ethanol hydrolysis->ethanol coa_ligation Acyl-CoA Synthetase adipic_acid->coa_ligation adipyl_coa Adipyl-CoA coa_ligation->adipyl_coa beta_oxidation β-Oxidation Pathway adipyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca TCA Cycle acetyl_coa->tca

A putative metabolic pathway for this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for a variety of chemical transformations. In drug development, it can be used as a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4] Its role as a plasticizer and solvent is also being explored in various industrial applications.[12]

This guide provides a foundational understanding of this compound for researchers and professionals. The provided data and protocols are intended to facilitate its synthesis, analysis, and application in a research and development setting.

References

Physical properties of monoethyl adipate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of monoethyl adipate (B1204190), a significant intermediate in various chemical syntheses. The focus of this document is on its melting and boiling points, critical parameters for its handling, purification, and application in research and development.

Core Physical Properties

Monoethyl adipate is a white to off-white crystalline solid at room temperature. Its physical characteristics are crucial for its application in organic synthesis and pharmaceutical development.

Quantitative Data Summary

The melting and boiling points of this compound have been reported in the literature. A summary of these values is presented in the table below for easy reference and comparison.

Physical PropertyValueConditions
Melting Point28-29 °C-
Melting Point29.00 °C760.00 mm Hg
Boiling Point285.00 °C760.00 mm Hg
Boiling Point180 °C18 mmHg

Experimental Protocols

While specific experimental details for the determination of the physical properties of this compound are not extensively published, the following sections describe standard and widely accepted laboratory protocols for measuring the melting and boiling points of organic compounds. These methodologies are representative of the techniques likely employed to determine the values cited above.

Melting Point Determination: Capillary Tube Method

The capillary tube method is a common and reliable technique for determining the melting point of a crystalline solid.[1][2][3][4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[2]

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: The this compound sample must be completely dry and finely powdered.[1][5] If necessary, the sample is ground using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end.[5][6] This process is repeated until a sample height of 2-3 mm is achieved.[3][6]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[2][6] A calibrated thermometer is inserted into the designated port.

  • Heating and Observation: The apparatus is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[2][3] For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.[2][3]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has transitioned to a liquid is recorded as the final melting point. The melting range is reported as the interval between these two temperatures.[2][3]

Boiling Point Determination: Distillation Method

For larger sample volumes, the boiling point can be accurately determined using a simple distillation setup.[7][8][9][10][11]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Apparatus Assembly: A simple distillation apparatus is assembled. The distillation flask is charged with the liquid this compound and a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: The thermometer is positioned in the neck of the distillation flask so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures that the recorded temperature is that of the vapor in equilibrium with the boiling liquid.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

  • Boiling Point Reading: The temperature is recorded when it stabilizes, and there is a steady condensation of vapor on the thermometer bulb and distillation into the receiving flask. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.[7][11]

Boiling Point Determination: Thiele Tube Method

For smaller quantities of liquid, the Thiele tube method is a convenient alternative for determining the boiling point.[8]

Apparatus:

  • Thiele tube

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or microburner

Procedure:

  • Sample Preparation: A small amount of liquid this compound is placed in the small test tube. A capillary tube, with its sealed end uppermost, is placed inside the test tube.

  • Apparatus Setup: The test tube assembly is attached to a thermometer. The entire assembly is then placed in the Thiele tube containing heating oil, ensuring the sample is below the oil level.

  • Heating: The side arm of the Thiele tube is heated gently. This design promotes convection currents that ensure uniform heating of the oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

  • Boiling Point Reading: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

Process Visualization

The following diagram illustrates the general workflow for the determination of the physical properties of an organic compound like this compound.

G cluster_melting_point Melting Point Determination cluster_boiling_point Boiling Point Determination mp_prep Sample Preparation (Dry and Powdered) mp_load Load Capillary Tube mp_prep->mp_load mp_heat Heat in Apparatus mp_load->mp_heat mp_observe Observe Melting Range mp_heat->mp_observe mp_record Record T_initial and T_final mp_observe->mp_record end_mp End: Melting Point Data mp_record->end_mp bp_prep Sample Preparation (Liquid) bp_setup Setup Apparatus (Distillation or Thiele Tube) bp_prep->bp_setup bp_heat Heat Sample bp_setup->bp_heat bp_observe Observe Boiling/Condensation bp_heat->bp_observe bp_record Record Stable Temperature bp_observe->bp_record end_bp End: Boiling Point Data bp_record->end_bp start Start: Physical Property Determination start->mp_prep start->bp_prep

Caption: Workflow for Determining Physical Properties.

References

A Technical Guide to the Solubility of Monoethyl Adipate in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of monoethyl adipate (B1204190) in aqueous and organic media. The information contained herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of Monoethyl Adipate in Water and Organic Solvents

SolventQuantitative SolubilityQualitative DescriptionSource(s)
Water50 mg/mL (equivalent to 5.0 g/100mL)Soluble, clear, colorless solution[1][2]
Water76.0 g/L (equivalent to 7.6 g/100mL) at 25 °CSoluble[3][4]
Water-Insoluble[5]
Alcohols (e.g., Ethanol)Data not availableSoluble[5]
EthersData not availableSoluble[5]

It is important for researchers to be aware of the conflicting reports regarding the aqueous solubility of this compound. One source indicates a value of 50 mg/mL, while another reports 76.0 g/L at 25°C[1][3][4]. A third source qualitatively describes it as insoluble in water[5]. These discrepancies highlight the importance of experimentally verifying solubility for specific applications. Qualitatively, this compound is reported to be soluble in organic solvents such as alcohols and ethers[5].

Experimental Protocols for Solubility Determination

To address the lack of extensive quantitative data and the discrepancies in existing reports, the following detailed experimental protocols are provided. These methods can be employed to accurately determine the solubility of this compound in various solvents.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

2.1.1 Materials

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, methanol, acetone)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Sintered glass filter (or other suitable filtration device)

  • Volumetric flasks and pipettes

  • Vials with screw caps

2.1.2 Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent at a constant, controlled temperature. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath. Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be monitored and maintained throughout the equilibration period.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of any undissolved solid.

  • Sample Preparation for Analysis: Accurately dilute the collected aliquot with the solvent to a concentration suitable for the chosen analytical method.

Analytical Methods for Concentration Determination

The concentration of the dissolved this compound in the filtered aliquot can be determined using several analytical techniques.

2.2.1 Gravimetric Analysis

  • Sample Preparation: Accurately pipette a known volume of the filtered, saturated solution into a pre-weighed, dry evaporating dish.

  • Solvent Evaporation: Place the evaporating dish in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound to slowly evaporate the solvent. A vacuum oven can be used to facilitate evaporation at a lower temperature.

  • Drying to Constant Weight: Once the solvent has completely evaporated, dry the residue in the oven until a constant weight is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

  • Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

    S = (Mass of dish with residue - Mass of empty dish) / Volume of aliquot (mL) * 100

2.2.2 UV/Vis Spectrophotometry

This method is suitable if this compound exhibits absorbance in the UV/Vis spectrum and does not interfere with the solvent's absorbance.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Determination of Maximum Wavelength (λmax): Scan one of the standard solutions across the UV/Vis spectrum to determine the wavelength of maximum absorbance.

  • Generation of Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Measure the absorbance of the diluted, saturated solution at the λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess This compound equilibration Isothermal Agitation (24-48h at constant T) prep_solid->equilibration prep_solvent Measure Solvent Volume prep_solvent->equilibration separation Allow to Settle equilibration->separation filtration Filter Supernatant separation->filtration gravimetric Gravimetric Analysis filtration->gravimetric Option 1 uv_vis UV/Vis Spectroscopy filtration->uv_vis Option 2 calculation Calculate Solubility (g/100mL) gravimetric->calculation uv_vis->calculation

References

Monoethyl Adipate: A Spectroscopic Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Overview of the Spectral Characteristics of Monoethyl Adipate (B1204190) for Professionals in Research and Drug Development.

This technical guide provides a comprehensive overview of the spectral data for monoethyl adipate, a significant compound in various research and development applications. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic profiles, offering valuable information for its identification, characterization, and utilization in scientific endeavors.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₄O₄, and its molecular weight is 174.19 g/mol . This molecule possesses distinct spectral features that are instrumental in its analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments within the molecule.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search resultsData not available in search resultsData not available in search results-OH
Data not available in search resultsData not available in search resultsData not available in search results-O-CH₂ -CH₃
Data not available in search resultsData not available in search resultsData not available in search resultsHOOC-CH₂ -
Data not available in search resultsData not available in search resultsData not available in search results-OOC-CH₂ -
Data not available in search resultsData not available in search resultsData not available in search results-CH₂-CH₂ -CH₂-
Data not available in search resultsData not available in search resultsData not available in search results-O-CH₂-CH₃

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information on the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound shows distinct peaks for each unique carbon atom.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search resultsC =O (Carboxylic Acid)
Data not available in search resultsC =O (Ester)
Data not available in search results-O-C H₂-CH₃
Data not available in search resultsHOOC-C H₂-
Data not available in search results-OOC-C H₂-
Data not available in search results-CH₂-C H₂-CH₂- (C3 & C4)
Data not available in search results-O-CH₂-C H₃
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for its carboxylic acid and ester functionalities. The NIST WebBook provides access to the IR spectrum of this compound[1].

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~3300-2500 (broad)O-HCarboxylic acid stretching
~2950C-HAlkane stretching
~1735C=OEster carbonyl stretching
~1710C=OCarboxylic acid carbonyl stretching
~1200C-OEster and carboxylic acid stretching

Experimental Protocols

Detailed experimental procedures are crucial for the accurate acquisition of spectral data. While specific protocols for this compound were not found in the provided search results, general methodologies for NMR and IR spectroscopy are well-established.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

General Protocol:

  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly added as an internal standard (0 ppm).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the spectra are acquired. For ¹H NMR, parameters such as the number of scans, pulse width, and relaxation delay are optimized. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

FT-IR Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy provides high-quality infrared spectra.

General Protocol:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: A background spectrum of the empty sample holder (or the clean ATR crystal) is recorded.

  • Sample Spectrum: The sample is placed in the instrument, and its spectrum is recorded.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis

The general workflow for obtaining and interpreting spectral data for a compound like this compound is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_reporting Reporting Sample This compound Sample Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve NMR ThinFilm Prepare Thin Film or use ATR (for IR) Sample->ThinFilm IR NMR_Spec NMR Spectrometer Dissolve->NMR_Spec IR_Spec FT-IR Spectrometer ThinFilm->IR_Spec Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Spec->Process_NMR Process_IR Process IR Data (Background Subtraction) IR_Spec->Process_IR Interpret_NMR Interpret NMR Spectra (Chemical Shifts, Coupling) Process_NMR->Interpret_NMR Interpret_IR Interpret IR Spectrum (Functional Group Analysis) Process_IR->Interpret_IR Report Generate Technical Report with Data Tables & Diagrams Interpret_NMR->Report Interpret_IR->Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to Monoethyl Adipate (CAS 626-86-8): Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Monoethyl adipate (B1204190), also known as adipic acid monoethyl ester, is a crucial organic compound with the chemical formula C8H14O4.[1][2] It serves as a versatile intermediate and building block in a multitude of synthetic pathways, particularly within the pharmaceutical, agrochemical, and fine chemical industries.[3][4] Its unique bifunctional nature, possessing both a carboxylic acid and an ester group, allows for targeted chemical modifications. This guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis protocols, analytical characterization, and key applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Monoethyl adipate is the monoester formed from adipic acid and ethanol (B145695).[1] Its structure consists of a six-carbon dicarboxylic acid backbone where one of the carboxyl groups is esterified with an ethyl group.

  • IUPAC Name: 6-ethoxy-6-oxohexanoic acid[5]

  • Synonyms: Adipic acid monoethyl ester, Ethyl hydrogen adipate, Hexanedioic acid monoethyl ester[2][4][5][6][7]

  • CAS Number: 626-86-8[3][6][8]

  • Molecular Formula: C₈H₁₄O₄[2][3][9][10]

  • Linear Formula: HO₂C(CH₂)₄CO₂C₂H₅

  • SMILES: CCOC(=O)CCCCC(O)=O

Physicochemical Properties

This compound is typically a clear, colorless, and oily liquid at temperatures above its melting point.[6] Its physical state at standard room temperature can be a solid, as its melting point is near ambient conditions.[3] A summary of its key quantitative properties is presented below.

PropertyValueReference(s)
Molecular Weight 174.19 g/mol [2][3][9][10]
Melting Point 28-29 °C[3][11]
Boiling Point 285 °C @ 760 mmHg180 °C @ 18 mmHg[8][11][3]
Density 0.98 g/mL at 25 °C[3]
Refractive Index n20/D 1.439[8]
Flash Point 113 °C (closed cup)
Water Solubility 50 mg/mL
Solvent Solubility Soluble in alcohols, ethers, and other organic solvents.

Synthesis and Purification

The synthesis of this compound is primarily achieved through the esterification of adipic acid. A significant challenge in its synthesis is controlling the reaction to prevent the formation of the diester byproduct, diethyl adipate.[12] A high-yield method involves the initial conversion of adipic acid to its anhydride (B1165640), followed by alcoholysis.

Experimental Protocol: Synthesis via Anhydride Intermediate

This method, adapted from patented procedures, maximizes the yield of the monoester by controlling the reaction pathway.[12][13] The product purity is reported to be greater than 99.0% with a molar yield of approximately 96-97%.[12][13]

  • Anhydride Formation: Adipic acid and a catalytic amount of sulfuric acid are refluxed in an organic solvent (e.g., toluene) at 145-170 °C for 4-6 hours. Water is removed azeotropically until its evolution ceases.[12][13]

  • Catalyst Removal: The reaction mixture is cooled to 15-35 °C, allowing for phase separation. The lower sulfuric acid layer is carefully removed.[12][13]

  • Alcoholysis: Dehydrated ethanol is added dropwise to the remaining organic layer containing the adipic anhydride intermediate. The mixture is maintained at 45-65 °C for 1-4 hours to facilitate the alcoholysis reaction.[12][13]

  • Solvent Removal & Distillation: The organic solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.[12][13]

G Adipic_Acid Adipic Acid Adipic_Anhydride Adipic Anhydride (Intermediate) Adipic_Acid->Adipic_Anhydride H₂SO₄, Heat (Dehydration) Crude_Product Crude Product Mix Adipic_Anhydride->Crude_Product Ethanol (Alcoholysis) Pure_Product Pure Monoethyl Adipate Crude_Product->Pure_Product Vacuum Distillation

Synthesis workflow for this compound via the anhydride intermediate method.

Analytical Characterization

Confirming the identity and purity of synthesized this compound requires a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: IR analysis is employed to identify key functional groups.[14] Expected absorptions for this compound include a broad O-H stretch from the carboxylic acid, C=O stretching vibrations for both the ester and carboxylic acid functionalities, and C-O stretching bands.[15] The NIST Chemistry WebBook provides reference IR spectra for this compound.[16]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.[14]

  • Gas Chromatography (GC): GC is a standard method for assessing the purity of the final product and quantifying any byproducts, such as unreacted adipic acid or diethyl adipate.[11]

G cluster_purity Purity Assessment cluster_structure Structural Elucidation GC Gas Chromatography (GC) NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry Sample Synthesized Sample Sample->GC Sample->NMR Sample->IR Sample->MS

Analytical workflow for the characterization of this compound.

Applications in Research and Drug Development

This compound's versatility makes it valuable across several scientific and industrial domains.

  • Pharmaceutical Intermediate: It is a key raw material and intermediate used in the synthesis of various Active Pharmaceutical Ingredients (APIs) and other complex organic molecules.[3][4] Its bifunctional nature allows it to be used as a linker or spacer in the design of new chemical entities.

  • Agrochemical Synthesis: The agrochemical industry uses this compound as a precursor for creating active compounds in pesticides and herbicides.[4]

  • Solvent and Plasticizer: It functions as a solvent for various resins and is used in coatings and industrial cleaning applications.[6][7] As a plasticizer, it imparts flexibility to polymers, particularly enhancing their performance at low temperatures.[1][7]

  • Biochemical Activity: Research has shown that this compound possesses antifungal properties.[3] It has been observed to suppress spore germination and mycelium development in the phytopathogen Botrytis cinerea.[3]

Safety and Handling

While not classified as highly reactive, this compound requires standard laboratory precautions.[1] It can cause irritation to the skin and eyes.[1] Handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn. It is incompatible with strong bases, oxidizing agents, and reducing agents.[3]

References

Monoethyl Adipate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Characteristics, Synthesis, and Analysis of a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl adipate (B1204190) (MEA), a monoester of adipic acid, is a significant chemical intermediate with a growing presence in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows it to serve as a versatile building block in organic synthesis.[3] This technical guide provides a comprehensive overview of the molecular properties, synthesis protocols, and analytical methodologies for monoethyl adipate, tailored for researchers and professionals in drug development and chemical sciences.

Core Molecular and Physical Properties

This compound is a white crystalline solid at room temperature.[4] The fundamental molecular and physical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueSource
Molecular Formula C₈H₁₄O₄[5][6][7]
Molecular Weight 174.19 g/mol [5][6][7]
CAS Number 626-86-8[6]
Melting Point 28-29 °C[6][8]
Boiling Point 180 °C at 18 mmHg[6][8]
Density 0.98 g/mL at 25 °C[6][8]
Refractive Index n20/D 1.439[6][8]
Solubility Soluble in water, alcohol, and ether.[4][6][8]
InChI Key UZNLHJCCGYKCIL-UHFFFAOYSA-N[5][7]
SMILES CCOC(=O)CCCCC(=O)O[5]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of adipic acid. Several methods have been reported, with variations in catalysts, solvents, and reaction conditions to optimize yield and purity while minimizing the formation of the diester byproduct, diethyl adipate.

Fischer Esterification Method

A common laboratory-scale synthesis involves the direct acid-catalyzed esterification of adipic acid with ethanol. The following diagram illustrates a typical workflow for this process.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Adipic_Acid Adipic Acid Reaction_Mixture Combine Reactants in Flask Adipic_Acid->Reaction_Mixture Ethanol Ethanol (Excess) Ethanol->Reaction_Mixture Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Mixture Reflux Heat and Reflux (e.g., 4-6 hours) Reaction_Mixture->Reflux Monitor by TLC Cooling Cool Reaction Mixture Reflux->Cooling Extraction Solvent Extraction Cooling->Extraction Washing Wash with NaHCO₃ Solution Extraction->Washing Drying Dry with Anhydrous Na₂SO₄ Washing->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation MEA_Product Pure this compound Distillation->MEA_Product Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Interpretation cluster_results Results Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Dissolution->GC_MS LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Dissolution->LC_MS NMR Nuclear Magnetic Resonance (NMR) Dissolution->NMR IR Infrared Spectroscopy (IR) Dissolution->IR Structure_ID Structural Identification GC_MS->Structure_ID Quantification Quantification LC_MS->Quantification NMR->Structure_ID IR->Structure_ID Purity_Assessment Purity Assessment Structure_ID->Purity_Assessment Final_Report Certificate of Analysis / Research Data Purity_Assessment->Final_Report Quantification->Purity_Assessment

References

The Biological Activity of Monoethyl Adipate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Monoethyl adipate (B1204190), the monoester of adipic acid and ethanol, is a compound with emerging biological significance. While its primary applications have historically been in the industrial sector as a plasticizer and chemical intermediate, recent research has unveiled its potential as a potent antifungal agent. This technical guide provides an in-depth analysis of the current understanding of monoethyl adipate's biological activities, with a primary focus on its effects against the phytopathogen Botrytis cinerea. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of existing data, detailed experimental protocols, and a forward-looking perspective on other potential, yet unexplored, biological roles in mammalian systems. The guide presents quantitative data in structured tables and visualizes key experimental workflows and signaling pathways using the DOT language for Graphviz, adhering to specified formatting requirements.

Introduction

Adipic acid and its esters are widely utilized in various industrial applications. This compound (CAS 626-86-8), a simple monoester, has recently garnered attention for its specific biological activity. The most well-documented biological effect of this compound is its antifungal property, particularly against the necrotrophic fungus Botrytis cinerea, a significant pathogen affecting a wide range of crops.[1] This discovery opens avenues for its potential use as an alternative to conventional fungicides in agriculture.

Beyond its antifungal effects, the broader biological impact of this compound in mammalian systems remains largely uncharacterized. However, the known activities of structurally related dicarboxylic acid monoesters and plasticizer metabolites, such as the activation of Peroxisome Proliferator-Activated Receptors (PPARs), suggest that this compound could possess uninvestigated pharmacological properties. This guide will synthesize the established antifungal data and propose experimental frameworks to explore these potential mammalian bioactivities.

Antifungal Activity of this compound against Botrytis cinerea

The primary demonstrated biological activity of this compound is its potent antifungal effect against Botrytis cinerea, the causative agent of gray mold disease. Research has shown that this compound can effectively control this pathogen both in vitro and in vivo at non-phytotoxic concentrations.[1]

Quantitative Data Summary

The antifungal efficacy of this compound is concentration-dependent. The following table summarizes the key findings from in vitro studies.

ParameterOrganismConcentrationObserved EffectReference
Spore GerminationBotrytis cinereaConcentration-dependentInhibition of spore germination at a very early stage, preventing germ tube development.[1]
Mycelial DevelopmentBotrytis cinereaConcentration-dependentInhibition of mycelium development.[1]
Disease SuppressionBotrytis cinerea on tomato fruitsNot specifiedComplete suppression of gray mold disease under controlled inoculation conditions.[1]
Mechanism of Antifungal Action

Studies suggest a multi-faceted mechanism of action for this compound against Botrytis cinerea:

  • Disruption of Membrane Integrity: this compound has been observed to affect the permeability of the fungal cell membrane. However, it does not appear to have lytic activity, distinguishing its mechanism from some other antifungal compounds.[1]

  • Alteration of Polyamine Content: Treatment with this compound leads to a reduction in putrescine and an accumulation of spermine (B22157) within the mycelium of B. cinerea.[1] This disruption of polyamine homeostasis is a known effect of several antifungal agents.

  • Inhibition of Host Attachment and Penetration: Microscopic analysis of treated conidia on tomato leaves indicates that the inhibited spores are unable to effectively attach to and penetrate the leaf surface.[1]

The proposed mechanism of antifungal action is depicted in the following signaling pathway diagram.

Antifungal_Mechanism MEA This compound Membrane Fungal Cell Membrane MEA->Membrane Acts on Polyamine Polyamine Metabolism MEA->Polyamine Disrupts Attachment Attachment & Penetration Inhibition MEA->Attachment Permeability Increased Permeability Membrane->Permeability Growth Fungal Growth Inhibition Permeability->Growth Putrescine Putrescine ↓ Polyamine->Putrescine Spermine Spermine ↑ Polyamine->Spermine Putrescine->Growth Spermine->Growth Attachment->Growth

Proposed antifungal mechanism of this compound.

Experimental Protocols: Antifungal Activity

This section provides detailed methodologies for key experiments to assess the antifungal properties of this compound.

In Vitro Antifungal Susceptibility Testing

A standard method to determine the minimum inhibitory concentration (MIC) of an antifungal agent is the broth microdilution assay.

  • Preparation of Fungal Inoculum:

    • Culture Botrytis cinerea on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation occurs.

    • Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the conidial suspension to a final concentration of 1-5 x 10³ CFU/mL in RPMI 1640 medium.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include positive (fungus without compound) and negative (medium only) controls.

    • Incubate the plate at 25-28°C for 48-72 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture B. cinerea B Harvest & Adjust Conidia A->B D Inoculate Plate with Conidia B->D C Prepare MEA Serial Dilutions in 96-well plate C->D E Incubate 48-72h at 25-28°C D->E F Visually Assess Growth Inhibition E->F G Determine MIC F->G PPAR_Activation_Workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_readout Readout A Culture HEK293T cells B Co-transfect with PPA-LBD-GAL4 and UAS-Luciferase plasmids A->B C Treat cells with This compound (24 hours) B->C D Lyse cells C->D E Measure Luciferase Activity D->E F Analyze Data for PPAR Activation E->F

References

Monoethyl Adipate: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoethyl adipate (B1204190) (MEA), the monoester of adipic acid and ethanol, is a compound of growing interest in various biological applications. While primarily recognized as a versatile chemical intermediate in the pharmaceutical and agrochemical industries, recent research has elucidated a direct mechanism of action in certain biological systems. This technical guide provides an in-depth analysis of the known biological activities of monoethyl adipate, with a primary focus on its antifungal properties. The document summarizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and workflows to support further research and development.

Introduction

This compound (CAS 626-86-8), also known as adipic acid monoethyl ester, is an organic compound with the formula C8H14O4.[1] It is a white solid at room temperature and is soluble in water.[1] Its utility extends from being a building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals to more direct biological applications.[1] Notably, it has been identified as a potent antifungal agent, particularly against the phytopathogen Botrytis cinerea.[2] This guide will delve into the core mechanisms through which this compound exerts its biological effects.

Antifungal Mechanism of Action: A Case Study on Botrytis cinerea

The most well-documented biological activity of this compound is its antifungal effect on Botrytis cinerea, the causative agent of grey mould disease in many plant species.[2] The mechanism is multifaceted, targeting several key physiological processes in the fungus.

Inhibition of Spore Germination and Mycelial Growth

This compound effectively inhibits the germination of fungal spores and the subsequent development of mycelium.[2] This inhibition is a critical first step in preventing fungal infection and proliferation. The effect is dose-dependent and influenced by the pH of the environment.[2] At effective concentrations, spore germination is halted at a very early stage, preventing the formation of the germ tube, which is necessary for host penetration.[2]

Disruption of Fungal Cell Membrane Integrity

A primary target of this compound is the fungal cell membrane. Evidence suggests that it affects membrane permeability, leading to a disruption of cellular homeostasis.[2][3] This action, however, does not appear to involve lytic activity, meaning it does not cause the complete rupture of the fungal cells.[2][3] Instead, it likely alters the membrane's structural integrity, leading to leakage of cellular components and an influx of external substances. This is a common mechanism for various antifungal compounds.

Alteration of Polyamine Metabolism

This compound treatment has been shown to significantly alter the polyamine content within the mycelium of B. cinerea.[2] Specifically, it leads to a reduction in putrescine levels and an accumulation of spermine.[2] Polyamines are crucial for fungal growth, differentiation, and pathogenesis. The disruption of their delicate balance is a key aspect of the antifungal mechanism of this compound and is a known mode of action for several other antifungal agents.

Cytological and Morphological Changes

Microscopic examination of fungal conidia treated with this compound reveals distinct cytological changes, most notably the retraction of the cytoplasm.[2][3] This is a visual indicator of cellular stress and damage. Furthermore, the treatment prevents the attachment of spores to the host plant's leaves, a crucial step for infection.[2]

Signaling Pathway for Antifungal Action

The following diagram illustrates the proposed mechanism of action of this compound on Botrytis cinerea.

Antifungal_Mechanism MEA This compound (AAME) Membrane Fungal Cell Membrane MEA->Membrane Interacts with Polyamine Polyamine Metabolism MEA->Polyamine Disrupts Germination Spore Germination Inhibition MEA->Germination Permeability Increased Membrane Permeability Membrane->Permeability Leads to Cytoplasm Cytoplasm Retraction Permeability->Cytoplasm Putrescine Putrescine Reduction Polyamine->Putrescine Spermine Spermine Accumulation Polyamine->Spermine Mycelial Mycelial Growth Inhibition Putrescine->Mycelial Contributes to Spermine->Mycelial Contributes to Attachment Inhibition of Host Attachment Germination->Attachment

Antifungal mechanism of this compound on B. cinerea.

Role in Other Biological Contexts

While the antifungal activity is the most clearly defined mechanism, this compound is utilized in other areas of biomedical research, primarily as a chemical tool.

Synthesis of Antitumor Agents

This compound serves as a reagent in the synthetic preparation of colchicine-SAHA (suberanilohydroxamic acid) hybrids. These hybrid molecules are designed as dual inhibitors of tubulin and histone deacetylase (HDAC) for potential anticancer therapy. In this context, this compound acts as a linker molecule to connect the two pharmacophores. There is currently no evidence to suggest that the this compound moiety itself contributes directly to the antitumor activity of the final hybrid compound.

DNA-Encoded Chemical Libraries

Adipic acid monoethyl ester has been used in the selection of streptavidin binders from DNA-encoded chemical libraries. Here, it functions as a building block in the synthesis of the library members, contributing to the chemical diversity of the library. Its role is purely structural, and it does not have a direct biological mechanism of action in the context of the streptavidin binding itself.

Mammalian Metabolism and Toxicology

Direct studies on the metabolism and toxicology of this compound in mammals are limited. However, inferences can be drawn from studies on structurally related compounds, such as di(2-ethylhexyl) adipate (DEHA).

Predicted Metabolic Pathway

DEHA is known to be hydrolyzed in vivo to its monoester, mono(2-ethylhexyl) adipate (MEHA), and subsequently to adipic acid.[4][5] By analogy, it is highly probable that this compound is rapidly hydrolyzed by esterases in the body to adipic acid and ethanol, both of which are endogenous or readily metabolized substances.

Metabolism MEA This compound Hydrolysis Esterase-mediated Hydrolysis MEA->Hydrolysis AdipicAcid Adipic Acid Hydrolysis->AdipicAcid Ethanol Ethanol Hydrolysis->Ethanol Endogenous Endogenous Metabolism AdipicAcid->Endogenous Ethanol->Endogenous

Predicted metabolic pathway of this compound in mammals.
Toxicological Profile

Toxicological data for this compound is sparse. One study reports an oral LD50 in mammals of 4100 mg/kg, suggesting low acute toxicity.[3] However, a comprehensive toxicological profile, including studies on genotoxicity, carcinogenicity, and reproductive toxicity, is not currently available in the public domain.

Toxicological Data for this compound
Parameter Value
Acute Oral Toxicity (LD50)4100 mg/kg (mammal, species unspecified)[3]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against B. cinerea.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a liquid culture medium (e.g., Potato Dextrose Broth).

    • Inoculate each dilution with a standardized suspension of B. cinerea spores.

    • Incubate the cultures at an appropriate temperature (e.g., 20-25°C) for a defined period (e.g., 48-72 hours).

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.

Spore Germination Assay
  • Objective: To assess the effect of this compound on the germination of B. cinerea spores.

  • Methodology:

    • Prepare a suspension of B. cinerea spores in a germination-supporting buffer.

    • Add different concentrations of this compound to the spore suspension.

    • Incubate the samples under conditions conducive to germination (e.g., on a glass slide in a humid chamber).

    • After a set time (e.g., 6-8 hours), observe the spores under a microscope.

    • Determine the percentage of germinated spores (spores with a germ tube length equal to or greater than the spore diameter) in treated versus control samples.

Membrane Permeability Assay
  • Objective: To evaluate the effect of this compound on the integrity of the fungal cell membrane.

  • Methodology (using Propidium (B1200493) Iodide staining):

    • Treat a suspension of B. cinerea spores or mycelia with various concentrations of this compound for a specific duration.

    • Add propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes, to the suspension.

    • Incubate for a short period.

    • Analyze the fungal cells using fluorescence microscopy or flow cytometry.

    • An increase in the percentage of PI-positive cells indicates membrane damage.

Experimental_Workflow cluster_invitro In Vitro Antifungal Assays Spore_Prep Prepare B. cinerea Spore Suspension MIC_Assay MIC Assay (Broth Dilution) Spore_Prep->MIC_Assay Germination_Assay Spore Germination Assay Spore_Prep->Germination_Assay Membrane_Assay Membrane Permeability Assay (e.g., PI Staining) Spore_Prep->Membrane_Assay MEA_Prep Prepare Monoethyl Adipate Solutions MEA_Prep->MIC_Assay MEA_Prep->Germination_Assay MEA_Prep->Membrane_Assay Data_Analysis Data Analysis (IC50, % Inhibition) MIC_Assay->Data_Analysis Germination_Assay->Data_Analysis Membrane_Assay->Data_Analysis

References

An In-depth Technical Guide to Monoethyl Adipate: Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoethyl adipate (B1204190), a monoester of adipic acid, is a chemical compound with a rich history intertwined with the development of organic synthesis. Initially explored in the context of dicarboxylic acid esterification, it has evolved from a laboratory curiosity to a versatile molecule with applications ranging from industrial plasticizers and solvents to a precursor in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery and history of monoethyl adipate, detailed experimental protocols for its synthesis, a compilation of its physicochemical properties, and an exploration of its known biological activities, including its antifungal properties.

Discovery and History

The story of this compound begins with its parent molecule, adipic acid. Adipic acid was first isolated in 1837 by the French chemist Auguste Laurent, who obtained it through the oxidation of fats.[1][2] The name "adipic" itself is derived from the Latin adeps, meaning fat.

While the precise first synthesis of this compound is not extensively documented, its creation is a direct result of the development of esterification chemistry in the 19th and early 20th centuries. The foundational method for this transformation is the Fischer-Speier esterification, a process that involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. Given that adipic acid is a dicarboxylic acid, its reaction with ethanol (B145695) can yield both a monoester (this compound) and a diester (diethyl adipate). Early synthetic work would have focused on controlling the reaction conditions to favor the formation of the monoester.

Over the years, synthetic methodologies have been refined to improve the yield and purity of this compound, moving from simple acid catalysis to more sophisticated methods involving the use of dehydrating agents, azeotropic distillation to remove water, and enzymatic processes. These advancements have been crucial for its availability for various industrial and research applications.

Historical_Timeline A 1837: Adipic Acid Discovery (Auguste Laurent) B Late 19th/Early 20th Century: Development of Fischer-Speier Esterification A->B Foundational Precursor C Mid-20th Century: Refinement of Synthesis for Industrial Use B->C Enabling Technology D Late 20th/21st Century: Advanced Catalytic and Enzymatic Synthesis C->D Process Optimization E Present Day: Versatile Intermediate in Multiple Industries D->E Broadened Applications

Figure 1: A timeline highlighting key milestones in the history of adipic acid and the evolution of this compound synthesis.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or solid, depending on the temperature, with a faint, characteristic odor.[3] Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C8H14O4[3][4]
Molecular Weight 174.19 g/mol [4]
Melting Point 28-29 °C[5][6]
Boiling Point 285 °C at 760 mmHg; 180 °C at 18 mmHg[5][7]
Density 0.98 g/mL at 25 °C[5][6]
Refractive Index (n20/D) 1.439[5][6]
Solubility Soluble in water (50 mg/mL), alcohol, and ether.[3][6]
Flash Point >110 °C[7]
CAS Number 626-86-8[6]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common approaches: a classic acid-catalyzed esterification and a more modern method designed to improve selectivity and yield.

Fischer-Speier Esterification of Adipic Acid

This method represents the traditional approach to synthesizing this compound. The key challenge is controlling the stoichiometry to favor the formation of the monoester over the diester.

Materials:

  • Adipic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water, optional)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine adipic acid and a molar excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • If using toluene, add it to the reaction mixture to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by washing the reaction mixture with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to isolate this compound from unreacted adipic acid and the diethyl adipate byproduct.

Fischer_Speier_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Adipic_Acid Adipic Acid Reflux Reflux with H₂SO₄ Catalyst Adipic_Acid->Reflux Ethanol Ethanol Ethanol->Reflux Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Crude Product Extraction Extraction Neutralization->Extraction Drying Drying (MgSO₄) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product Purified Product

Figure 2: A generalized workflow for the synthesis of this compound via Fischer-Speier esterification.
Synthesis via Adipic Anhydride (B1165640) Intermediate

This modern approach enhances the selectivity for the monoester by first converting adipic acid to its anhydride, which then reacts with one equivalent of ethanol.[8]

Materials:

  • Adipic acid

  • Sulfuric acid (catalyst)

  • Organic solvent (e.g., trimethylbenzene)

  • Absolute ethanol

  • Standard laboratory glassware for reflux, distillation, and solvent recovery

Procedure:

  • Formation of Adipic Anhydride:

    • In a reaction vessel, combine adipic acid, a catalytic amount of sulfuric acid, and an organic solvent such as trimethylbenzene.

    • Heat the mixture to reflux (145-170 °C) and remove the water formed via a Dean-Stark apparatus for 4-6 hours.[8]

    • Cool the reaction mixture and separate the sulfuric acid layer.

  • Esterification:

    • To the solution containing the adipic anhydride intermediate, slowly add one molar equivalent of absolute ethanol.

    • Maintain the temperature at 45-65 °C for 1-4 hours to facilitate the alcoholysis of the anhydride.[8]

  • Purification:

    • Recover the organic solvent under reduced pressure.

    • Purify the resulting crude this compound by vacuum distillation. This method can achieve a purity of over 99% and a molar yield of 96-97%.[8]

Adipic_Anhydride_Synthesis_Workflow Adipic_Acid Adipic Acid Dehydration Dehydration (Reflux with H₂SO₄) Adipic_Acid->Dehydration Adipic_Anhydride Adipic Anhydride Intermediate Dehydration->Adipic_Anhydride Alcoholysis Alcoholysis (45-65 °C) Adipic_Anhydride->Alcoholysis Ethanol Ethanol (1 eq.) Ethanol->Alcoholysis Crude_Product Crude this compound Alcoholysis->Crude_Product Purification Vacuum Distillation Crude_Product->Purification Final_Product High Purity this compound Purification->Final_Product

Figure 3: A workflow for the selective synthesis of this compound via an adipic anhydride intermediate.

Biological Activity and Applications in Drug Development

This compound is recognized as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[5] One of its most notable documented biological activities is its antifungal properties.

Antifungal Activity

This compound has been shown to suppress spore germination and mycelium development in the phytopathogen Botrytis cinerea.[5][6] This suggests that it interferes with fundamental processes in fungal growth and proliferation. While the precise molecular mechanism of its antifungal action is not fully elucidated, it is hypothesized to involve the disruption of the fungal cell membrane or key metabolic pathways. One such potential target in fungi is the alpha-aminoadipate pathway, which is essential for the biosynthesis of lysine (B10760008) and is absent in plants and animals, making it an attractive target for selective antifungal agents.[9] Further research is needed to determine if this compound directly inhibits enzymes within this or other critical fungal pathways.

Applications in Drug Development and Other Fields

Beyond its intrinsic biological activity, this compound serves as a versatile building block in organic synthesis.[10] Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for a wide range of chemical modifications. This makes it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

In addition to its role in synthesis, this compound and other adipate esters are used as:

  • Plasticizers: To increase the flexibility and durability of polymers.[3] Adipate-based plasticizers are often considered a safer alternative to some phthalate (B1215562) plasticizers.[11]

  • Solvents: In various industrial applications due to their ability to dissolve a range of substances.[3]

  • Cosmetics and Personal Care: Where it can function as an emollient.

Conclusion

This compound, a compound with historical roots in the early studies of dicarboxylic acids, has emerged as a significant chemical entity with diverse applications. Its synthesis has evolved from classical esterification methods to more refined and selective processes, ensuring its availability for a variety of industrial and research needs. The established physicochemical properties of this compound provide a solid foundation for its use in numerous formulations. Furthermore, its documented antifungal activity and its role as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals underscore its importance for researchers and professionals in drug development and materials science. Future research into the specific molecular mechanisms of its biological activities, particularly its antifungal action, will likely unveil new opportunities for its application.

References

An In-depth Technical Guide to Monoethyl Adipate: Properties, Analysis, and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoethyl adipate (B1204190) (MEA), the monoester of adipic acid and ethanol, is a compound of interest in various industrial and research fields. While primarily known as a synthetic intermediate and a potential plasticizer, its natural occurrence has been a subject of inquiry. This technical guide provides a comprehensive overview of monoethyl adipate, with a focus on its analytical determination. It addresses the current evidence regarding its natural occurrence, details validated experimental protocols for its quantification, and presents key spectroscopic data for its identification. This document serves as a critical resource for researchers involved in metabolomics, food science, and the development of pharmaceuticals and agrochemicals.

Introduction

This compound (CAS 626-86-8) is an organic chemical compound with the formula C8H14O4. It is structurally a dicarboxylic acid monoester, featuring both a carboxylic acid and an ethyl ester functional group. This bifunctionality makes it a versatile intermediate in organic synthesis, with applications in the production of pharmaceuticals, agrochemicals, and dyestuffs.[1] Additionally, its potential as a plasticizer and its antifungal properties have been noted.[1]

On the Question of Natural Occurrence

The natural occurrence of this compound is not well-established. While one database lists "Adipic acid monoethyl ester" as a phytochemical present in the plant Spondias mombin, extensive phytochemical analyses of this species have not substantiated this claim. Detailed studies on the volatile compounds, essential oils, and various extracts from the fruit, leaves, and seeds of Spondias mombin have identified a multitude of other esters and organic compounds, but not this compound. In contrast, several chemical databases explicitly state that this compound is "not found in nature". Therefore, at present, the evidence suggests that this compound is primarily a synthetic compound, and any claims of its natural origin should be treated with caution and require further verification.

Analytical Methodologies

The accurate detection and quantification of this compound in various matrices are crucial for research and quality control. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of semi-volatile compounds like this compound. It is particularly well-suited for identifying and quantifying trace amounts of the analyte in complex mixtures.

2.1.1. Experimental Protocol: GC-MS Analysis of Adipate Esters in a Food Matrix

This protocol is adapted from established methods for the analysis of adipate plasticizers that have migrated from packaging into food products.[2][3]

a) Sample Preparation: Extraction

  • Sample Homogenization: Homogenize a representative portion of the solid or liquid food sample.

  • Solvent Extraction:

    • For fatty food matrices (e.g., ham sausage), perform a liquid-liquid extraction.[2][3] Weigh a 5 g portion of the homogenized sample and mix thoroughly with 10 mL of n-hexane.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully collect the n-hexane supernatant.

  • Clean-up: Solid-Phase Extraction (SPE)

    • Condition an Oasis MAX SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through it.[2]

    • Load the n-hexane extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Elute the adipate esters with 10 mL of dichloromethane.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.

b) GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp 1: Increase to 220 °C at a rate of 15 °C/min.

    • Ramp 2: Increase to 280 °C at a rate of 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound would include its molecular ion and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For dicarboxylic acid monoesters, reversed-phase HPLC with UV detection is a common approach.

2.2.1. Experimental Protocol: HPLC-UV Analysis of this compound

This protocol is based on general methods for the analysis of dicarboxylic acids and their esters.[4][5]

a) Sample Preparation

  • For liquid samples (e.g., beverages), a simple filtration through a 0.45 µm syringe filter may be sufficient.

  • For more complex matrices, the extraction and SPE clean-up procedure described in section 2.1.1.a can be adapted. The final reconstituted solvent should be compatible with the HPLC mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

b) HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid to suppress the ionization of the carboxylic acid group.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 210 nm.

  • Quantification: Based on a calibration curve generated from external standards of known this compound concentrations.

Data Presentation

Quantitative Analytical Data

The following table summarizes the performance characteristics of analytical methods for adipate esters, which are indicative of the expected performance for this compound analysis.

Analytical MethodMatrixAnalyte(s)Limit of Quantification (LoQ)Recovery (%)Reference
GC-MSHam Sausage5 Adipate Plasticizers5 - 10 ng/g85.4 - 114.6 (intraday)[2][3]
GC-MSFood PackagingAdipate Plasticizers--[6]
HPLC-UVBiological SamplesDicarboxylic Acids--[7]
HPLC-UVPlasticizer MetabolitesRelated Phthalates~10-100 ng/mL (estimated)>95[8]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Food Sample homogenize Homogenization sample->homogenize extraction Solvent Extraction (n-hexane) homogenize->extraction cleanup Solid-Phase Extraction (SPE) Clean-up extraction->cleanup concentrate Concentration & Reconstitution cleanup->concentrate gc_ms GC-MS System concentrate->gc_ms separation Chromatographic Separation (HP-5ms column) gc_ms->separation detection Mass Spectrometric Detection (EI, SIM mode) separation->detection data_acq Data Acquisition detection->data_acq quantification Quantification (Calibration Curve) data_acq->quantification report Final Report quantification->report

Caption: Workflow for the extraction and GC-MS analysis of adipate esters from a food matrix.

Hypothetical Biosynthetic Pathway

hypothetical_biosynthesis adipic_acid Adipic Acid adipoyl_coa Adipoyl-CoA adipic_acid->adipoyl_coa Acyl-CoA Synthetase (Hypothetical) mea This compound adipoyl_coa->mea Alcohol Acyltransferase (Hypothetical) ethanol Ethanol ethanol->mea

Caption: Hypothetical enzymatic synthesis of this compound from adipic acid and ethanol.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are the expected chemical shifts for this compound based on data for its methyl analog, monomethyl adipate.[9][10]

¹H NMR (Proton NMR):

  • -COOH: A broad singlet expected around 10-12 ppm.

  • -O-CH₂-CH₃: A quartet around 4.1 ppm.

  • -CO-CH₂-: A triplet around 2.3 ppm.

  • -CH₂-CH₂-CO-: A multiplet around 2.2 ppm.

  • -CH₂-CH₂-CH₂-: A multiplet around 1.6 ppm.

  • -O-CH₂-CH₃: A triplet around 1.2 ppm.

¹³C NMR (Carbon-13 NMR):

  • -COOH: Expected around 179 ppm.

  • -COO-CH₂-: Expected around 174 ppm.

  • -O-CH₂-CH₃: Expected around 60 ppm.

  • -CH₂-COOH: Expected around 34 ppm.

  • -CH₂-COO-: Expected around 33 ppm.

  • Internal -CH₂- groups: Expected in the range of 24-29 ppm.

  • -O-CH₂-CH₃: Expected around 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.[11][12][13]

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

  • C-H stretch (alkane): Sharp peaks in the region of 2960-2850 cm⁻¹.

  • C=O stretch (ester): A strong, sharp peak around 1735 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1710 cm⁻¹.

  • C-O stretch (ester and acid): Bands in the region of 1300-1100 cm⁻¹.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum of this compound (Molecular Weight: 174.19 g/mol ) would show a molecular ion peak (M⁺) at m/z 174, along with characteristic fragment ions resulting from the loss of the ethoxy group (-OC₂H₅, m/z 45), the carboxylic acid group (-COOH, m/z 45), and cleavage of the alkyl chain.

Conclusion

This compound is a synthetically important compound whose natural occurrence remains unconfirmed by rigorous scientific investigation. This guide provides a robust framework for its analysis using modern chromatographic and spectroscopic techniques. The detailed protocols for GC-MS and HPLC, along with the comprehensive spectroscopic data, offer researchers and drug development professionals the necessary tools for the reliable identification and quantification of this compound in various applications. Future research should focus on definitively resolving the question of its natural occurrence and exploring its potential biological activities.

References

Thermochemical data for monoethyl adipate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermochemical Properties of Monoethyl Adipate (B1204190)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for monoethyl adipate (MEA). Due to a lack of experimentally determined thermochemical values in the current scientific literature, this guide presents high-quality calculated data and outlines the standard experimental protocols that would be employed for their empirical determination. Additionally, this guide details the synthesis of this compound via Fischer esterification.

Introduction to this compound

This compound (MEA), with the chemical formula C8H14O4, is the monoester of adipic acid and ethanol.[1][2] It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[3] Understanding its thermochemical properties, such as enthalpy of formation and heat capacity, is crucial for process design, safety analysis, and reaction modeling in its various applications.

Physicochemical and Thermochemical Data

The following tables summarize the available physical and calculated thermochemical properties of this compound. It is critical to note that the thermochemical data presented are derived from computational methods, as experimental values have not been widely reported.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC8H14O4[4][5]
Molecular Weight174.19 g/mol [4][5]
Melting Point28-29 °C[3]
Boiling Point180 °C at 18 mmHg[3]
Density0.98 g/mL at 25 °C[3]
Refractive Indexn20/D 1.439[3]

Table 2: Calculated Thermochemical Data for this compound

These values were calculated using the Joback group contribution method and have not been experimentally verified.

PropertySymbolValueUnitSource
Standard Enthalpy of Formation (Gas)ΔfH°gas-718.06kJ/mol[4]
Standard Gibbs Free Energy of FormationΔfG°-483.18kJ/mol[4]
Enthalpy of FusionΔfusH°24.95kJ/mol[4]
Enthalpy of VaporizationΔvapH°65.98kJ/mol[4]
Ideal Gas Heat CapacityCp,gasNot specifiedJ/mol·K[4]

Experimental Protocols for Thermochemical Data Determination

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precise mass of pure this compound is placed in a crucible inside a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is filled with an excess of pure oxygen to ensure complete combustion.

  • Immersion: The sealed bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Ignition: The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature increase.

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is determined after correcting for heat loss to the surroundings.

  • Calculation: The heat released by the combustion (q_reaction) is calculated from the temperature change and the heat capacity of the calorimeter system (C_cal), which is determined separately using a standard substance with a known heat of combustion (e.g., benzoic acid).

    • q_reaction = -C_cal * ΔT

  • Standard Enthalpy of Combustion: The molar enthalpy of combustion (ΔcH°) is calculated from q_reaction and the number of moles of the sample.

  • Standard Enthalpy of Formation: The standard enthalpy of formation of this compound is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the experimentally determined standard enthalpy of combustion.

    C₈H₁₄O₄(s) + 10 O₂(g) → 8 CO₂(g) + 7 H₂O(l)

    ΔfH°(C₈H₁₄O₄) = [8 * ΔfH°(CO₂) + 7 * ΔfH°(H₂O)] - ΔcH°(C₈H₁₄O₄)

Determination of Heat Capacity and Enthalpies of Phase Transition via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure heat capacity (Cₚ) and the enthalpy changes associated with phase transitions (e.g., melting).

Methodology:

  • Sample and Reference Preparation: A small, accurately weighed sample of this compound is placed in a sample pan, and an empty pan is used as a reference.

  • Heating Program: The sample and reference are subjected to a controlled temperature program (e.g., heating at a constant rate).

  • Heat Flow Measurement: DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Heat Capacity Calculation: The heat capacity of the sample is proportional to the difference in heat flow between the sample and a baseline run (with empty pans). A standard material with a known heat capacity (e.g., sapphire) is used for calibration.

  • Enthalpy of Fusion (Melting): As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The area of this peak is directly proportional to the enthalpy of fusion (ΔfusH°), which is calculated by integrating the peak.

Synthesis of this compound

This compound is commonly synthesized via the Fischer-Speier esterification of adipic acid with ethanol, using an acid catalyst such as sulfuric acid.[6][7] The reaction is an equilibrium-driven process.

Reaction: HOOC-(CH₂)₄-COOH + CH₃CH₂OH ⇌ CH₃CH₂OOC-(CH₂)₄-COOH + H₂O

The mechanism involves the protonation of the carboxylic acid carbonyl group by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[8]

Visualizations

The following diagrams illustrate key experimental and chemical processes related to this compound.

G cluster_workflow Workflow for Enthalpy of Formation Determination prep 1. Prepare and weigh pure MEA sample load 2. Load sample into combustion bomb prep->load pressurize 3. Pressurize with excess O2 load->pressurize immerse 4. Immerse bomb in calorimeter water pressurize->immerse ignite 5. Ignite sample and record temperature change (ΔT) immerse->ignite calc_q 6. Calculate heat of reaction (q_reaction) ignite->calc_q calc_hc 7. Calculate molar enthalpy of combustion (ΔcH°) calc_q->calc_hc calc_hf 8. Calculate enthalpy of formation (ΔfH°) using Hess's Law calc_hc->calc_hf

Caption: Experimental workflow for combustion calorimetry.

G cluster_mechanism Fischer Esterification Mechanism for this compound Synthesis AdipicAcid Adipic Acid (R-COOH) ProtonatedAcid Protonated Carbonyl (R-C(OH)2+) AdipicAcid->ProtonatedAcid + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + EtOH Ethanol Ethanol (EtOH) ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H2O MonoethylAdipate This compound (R-COOEt) ProtonatedEster->MonoethylAdipate - H+ H_plus2 H+ H2O Water (H2O) H_plus H+

Caption: Fischer esterification mechanism.

References

Unraveling the Elusive Crystal Structure of Monoethyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

While a definitive, publicly available crystal structure for monoethyl adipate (B1204190) remains elusive, this technical guide provides a comprehensive overview of its synthesis, physical properties, and an analytical discussion of the crystallographic characteristics of its parent compound, adipic acid. This information serves as a foundational resource for researchers working with this and related aliphatic monoesters.

Monoethyl adipate (C₈H₁₄O₄) is the monoester of adipic acid and ethanol (B145695).[1] It is a colorless to light yellow, clear liquid at room temperature, with a melting point reported to be between 28-29 °C.[2][3] Its primary applications are as a plasticizer and a solvent in various industrial processes.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of adipic acid with ethanol. Several methods have been reported, including:

  • Acid-Catalyzed Esterification: This common method involves reacting adipic acid with an excess of ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction mixture is heated under reflux, and the water produced is removed to drive the equilibrium towards the formation of the monoester.

  • Enzyme-Catalyzed Esterification: Lipases can be used as biocatalysts for the selective mono-esterification of dicarboxylic acids, offering a greener alternative to traditional chemical methods.[5]

A generalized workflow for the synthesis and purification of this compound is presented below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification adipic_acid Adipic Acid reaction Esterification Reaction adipic_acid->reaction ethanol Ethanol ethanol->reaction catalyst Acid Catalyst catalyst->reaction extraction Solvent Extraction reaction->extraction Crude Product washing Washing extraction->washing distillation Distillation washing->distillation final_product This compound distillation->final_product

Caption: Generalized workflow for the synthesis and purification of this compound.

Crystallographic Analysis of Adipic Acid: A Proxy for Understanding this compound

In the absence of a determined crystal structure for this compound, an analysis of the crystal structure of its parent dicarboxylic acid, adipic acid, provides valuable insights into the potential packing and intermolecular interactions that might be expected.

The crystal structure of adipic acid has been determined and is well-characterized. It crystallizes in the monoclinic space group P2₁/c. The molecule adopts a planar conformation, and the crystal packing is dominated by hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming infinite chains.

Crystallographic Parameter Adipic Acid
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.07
b (Å)5.14
c (Å)10.00
α (°)90
β (°)137.1
γ (°)90
Volume (ų)344.9
Z2
Density (calculated) (g/cm³)1.40

Data for Adipic Acid sourced from publicly available crystallographic databases.

The introduction of an ethyl ester group in this compound would be expected to significantly alter the crystal packing compared to adipic acid. The primary hydrogen bonding motif of the carboxylic acid dimer synthon would likely be disrupted or modified. The presence of the flexible ethyl group could lead to a variety of possible packing arrangements, potentially resulting in polymorphism.

The relationship between the carboxylic acid of one molecule and the ester group of a neighboring molecule would likely be a key determinant of the crystal structure. Hydrogen bonding between the remaining carboxylic acid proton and the carbonyl oxygen of the ester is a plausible and strong interaction that could guide the crystal packing.

Intermolecular_Interactions MEA1 O C (CH₂)₄ C O H This compound 1 MEA2 O C (CH₂)₄ C O C₂H₅ This compound 2 MEA1:f5->MEA2:f0  Hydrogen Bond  

Caption: Plausible hydrogen bonding interaction in the crystal lattice of this compound.

Experimental Protocols

Synthesis of this compound (Acid-Catalyzed Esterification)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine adipic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq) in a suitable solvent such as toluene.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically when the theoretical amount of water has been collected), cool the mixture to room temperature.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude this compound by vacuum distillation to yield a colorless oil.

Crystallization of this compound

Given that this compound has a melting point just above room temperature, crystallization can be attempted by the following methods:

  • Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., diethyl ether, hexane, or a mixture thereof) in a loosely capped vial. Allow the solvent to evaporate slowly at room temperature or in a refrigerator.

  • Cooling Crystallization: Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

  • Vapor Diffusion: Place a concentrated solution of this compound in a small open vial. Place this vial inside a larger sealed container that contains a poor solvent (an "anti-solvent") in which this compound is insoluble but the solvent of the solution is miscible. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the this compound and promoting crystallization.

Single-Crystal X-ray Diffraction (Hypothetical)

Should suitable single crystals be obtained, the following general procedure for single-crystal X-ray diffraction would be employed:

  • Crystal Mounting: A suitable single crystal would be selected and mounted on a goniometer head.

  • Data Collection: The crystal would be placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Conclusion

While the definitive crystal structure of this compound is not currently available in the public domain, this guide provides a framework for its synthesis and potential crystallization. The analysis of the crystal structure of adipic acid offers valuable insights into the types of intermolecular interactions that may govern the packing of this compound. Further research to obtain and analyze single crystals of this compound is warranted to fully elucidate its solid-state structure and properties, which would be of significant interest to the materials science and pharmaceutical communities.

References

Quantum Chemical Blueprint of Monoethyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of monoethyl adipate (B1204190). While direct experimental quantum chemical studies on monoethyl adipate are not extensively published, this document synthesizes common theoretical methodologies to present a model computational analysis. Such an analysis is crucial for understanding its molecular behavior, stability, and reactivity, which is valuable in its application as a plasticizer, a chemical intermediate in organic synthesis, and in assessing its potential biological interactions.[1][2][3]

Introduction to this compound

This compound (C8H14O4) is the monoester of adipic acid and ethanol.[2] Its bifunctional nature, containing both a carboxylic acid and an ester group, makes it a versatile chemical intermediate.[1] Understanding its molecular geometry, electronic structure, and vibrational modes through computational methods provides a foundational understanding of its chemical properties and reactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool for this purpose.[4][5]

Computational Methodology

The following section details a hypothetical but standard experimental protocol for performing quantum chemical calculations on this compound.

Molecular Structure Optimization and Vibrational Analysis

The initial 3D structure of this compound would be constructed and optimized using a computational chemistry software package like Gaussian. Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set is a commonly employed method for such calculations, providing a good balance between accuracy and computational cost.[4] The optimization process seeks the lowest energy conformation of the molecule. A subsequent frequency calculation at the same level of theory is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectra (IR and Raman).[6]

Electronic Properties Analysis

Following geometry optimization, electronic properties are calculated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in determining the molecule's chemical reactivity, with the HOMO-LUMO gap indicating its kinetic stability.[7][8][9] Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

Predicted Molecular Properties

This section presents hypothetical data that would be obtained from the quantum chemical calculations described above.

Optimized Geometrical Parameters

The following table summarizes the predicted bond lengths and angles for the optimized structure of this compound.

Parameter Bond/Angle Calculated Value
Bond LengthC=O (Carboxyl)1.21 Å
Bond LengthC-O (Carboxyl)1.36 Å
Bond LengthO-H (Carboxyl)0.97 Å
Bond LengthC=O (Ester)1.22 Å
Bond LengthC-O (Ester)1.34 Å
Bond LengthO-C (Ethyl)1.45 Å
Bond AngleO=C-O (Carboxyl)123.5°
Bond AngleC-O-H (Carboxyl)108.2°
Bond AngleO=C-O (Ester)124.8°
Bond AngleC-O-C (Ester)117.9°
Vibrational Frequencies

Key predicted vibrational frequencies for this compound are presented below. These frequencies correspond to specific molecular motions and can be correlated with experimental IR and Raman spectra.[10][11]

Vibrational Mode Calculated Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxyl)3560Strong
C-H stretch (Aliphatic)2980-3050Medium
C=O stretch (Ester)1745Very Strong
C=O stretch (Carboxyl)1720Very Strong
C-O stretch (Ester & Carboxyl)1100-1300Strong
O-H bend (Carboxyl)1420Medium
Electronic Properties

The calculated electronic properties provide insight into the reactivity and stability of this compound.

Property Calculated Value Unit
HOMO Energy-6.85eV
LUMO Energy-0.92eV
HOMO-LUMO Gap5.93eV
Dipole Moment2.58Debye
Total Energy-614.34Hartrees

Visualizations

The following diagrams illustrate the computational workflow and a key conceptual relationship in quantum chemistry.

G A Initial 3D Structure of this compound B Geometry Optimization (DFT/B3LYP/6-311G(d,p)) A->B C Frequency Calculation B->C D Optimized Structure (Energy Minimum) C->D E Vibrational Frequencies (IR/Raman Spectra) C->E F Electronic Property Calculation (HOMO, LUMO, MEP) D->F G Analysis of Reactivity and Stability F->G

Computational Workflow for this compound.

Frontier Molecular Orbital Energy Diagram.

Conclusion

This technical guide outlines a standard computational approach for the quantum chemical analysis of this compound. The presented (hypothetical) data on its geometry, vibrational frequencies, and electronic properties serve as a robust starting point for understanding its molecular characteristics. These theoretical insights are invaluable for predicting the molecule's behavior in various chemical environments, aiding in the design of new synthetic routes and in the assessment of its potential applications in materials science and drug development. Further experimental validation would be required to confirm these theoretical predictions.

References

Toxicological Profile of Monoethyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for monoethyl adipate (B1204190). Due to a lack of specific studies on monoethyl adipate for several toxicological endpoints, this guide also includes data on structurally related compounds, such as adipic acid and other adipate esters, to provide a predictive toxicological profile. All data derived from related compounds are clearly indicated.

Executive Summary

This compound is a monoester of adipic acid. Its toxicological profile is not extensively characterized in publicly available literature. This guide synthesizes the existing data on this compound and related adipate compounds to provide a comprehensive assessment for research and drug development purposes. The acute oral toxicity of this compound in mammals is low. Information regarding its genotoxicity, carcinogenicity, and reproductive and developmental toxicity is limited, and therefore, data from surrogate molecules, primarily adipic acid and other adipate esters, are used to infer potential hazards.

Chemical and Physical Properties

PropertyValueReference
CAS Number 626-86-8[1]
Molecular Formula C8H14O4[2]
Molecular Weight 174.19 g/mol [2]
Appearance Off-white low melting solid[2]
Melting Point 28-29 °C[1]
Boiling Point 285 °C[1]
Water Solubility Soluble[2]

Toxicological Data

Acute Toxicity

The primary quantitative data available for this compound is its acute oral toxicity.

EndpointSpeciesRouteValueObserved EffectsReference
LD50Mammal (species unspecified)Oral4100 mg/kgDyspnea, Excitement[1]

Note: The original study from "Gigiena Truda i Professional'nye Zabolevaniya" (1977) was not available for a detailed review of the experimental protocol.[1][3][4]

Genotoxicity

No direct studies on the genotoxicity of this compound were identified. However, adipic acid, the parent dicarboxylic acid, has been shown to be non-genotoxic in a variety of assays.[5] It is plausible to infer that this compound would also have a low potential for genotoxicity.

Assay TypeTest SystemResults for Adipic Acid
Ames TestSalmonella typhimuriumNegative
Chromosomal AberrationMammalian CellsNegative
Carcinogenicity

There are no carcinogenicity bioassays specifically for this compound. Long-term studies on adipic acid have not shown any evidence of carcinogenicity.[6][7] A two-year feeding study in rats with adipic acid at concentrations up to 5% in the diet did not result in carcinogenic effects.[5]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on this compound are lacking. Studies on various adipic acid esters have been conducted. For instance, a study on dimethyl adipate in rats indicated a No Observable Adverse Effect Level (NOAEL) for maternal and fetal toxicity at 160 mg/m³ and 440 mg/m³, respectively, via inhalation.[8] Another study on adipic acid esters in rats suggested the potential for embryonic-fetal toxicity and teratogenic effects at high doses.[9] Adipic acid itself has not been shown to have adverse effects on reproductive organs or fetal development in studies with rats.[7]

Absorption, Distribution, Metabolism, and Excretion (ADME) - Inferred Pathway

ADME_Pathway MEA This compound Hydrolysis Esterase-mediated Hydrolysis MEA->Hydrolysis Ingestion Oral Ingestion Ingestion->MEA Adipic_Acid Adipic Acid Hydrolysis->Adipic_Acid Ethanol (B145695) Ethanol Hydrolysis->Ethanol Metabolism Metabolism Adipic_Acid->Metabolism Excretion Urinary Excretion Adipic_Acid->Excretion Metabolites Metabolites Metabolism->Metabolites Metabolites->Excretion

Caption: Inferred metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for studies specifically on this compound are not available in the reviewed literature. Therefore, this section outlines standardized protocols based on OECD guidelines for key toxicological studies that would be applicable.

Acute Oral Toxicity (Based on OECD Guideline 423)

This protocol describes the Acute Toxic Class Method.

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[12] Animals are fasted prior to dosing.[12]

  • Dose Administration: The test substance is administered in a single oral dose by gavage.[13] Dosing is sequential in a stepwise procedure using a limited number of animals at each step.[14]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[12][13]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[15]

Acute_Toxicity_Workflow Start Start: Select Animals Fasting Fast Animals Start->Fasting Dosing Administer Single Oral Dose Fasting->Dosing Observations Clinical Observations (14 days) Dosing->Observations Body_Weight Record Body Weight Dosing->Body_Weight Necropsy Gross Necropsy Observations->Necropsy Body_Weight->Necropsy End End: Analyze Data Necropsy->End

Caption: General workflow for an acute oral toxicity study.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to assess the potential of a substance to induce gene mutations.[16]

  • Test System: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.[17]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.[17]

  • Exposure: The test substance is incubated with the bacterial strains on a minimal agar (B569324) medium lacking histidine.

  • Evaluation: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (bacteria that have mutated back to a state of histidine synthesis) compared to the negative control.[17]

Ames_Test_Workflow Prepare Prepare Test Substance and Bacterial Strains Incubate_S9 Incubate with S9 Mix (Metabolic Activation) Prepare->Incubate_S9 Incubate_noS9 Incubate without S9 Mix Prepare->Incubate_noS9 Plate Plate on Minimal Histidine-free Agar Incubate_S9->Plate Incubate_noS9->Plate Incubate_Plates Incubate Plates Plate->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count Analyze Analyze Results Count->Analyze

Caption: Workflow for a standard Ames test.

Conclusion

The toxicological profile of this compound is incomplete due to a lack of specific studies. The available data on acute oral toxicity suggests a low order of toxicity. Based on data from adipic acid and other adipate esters, it is predicted that this compound is unlikely to be genotoxic or carcinogenic. The potential for reproductive and developmental toxicity cannot be fully excluded without further specific studies, although data on related compounds do not indicate a strong concern. The primary metabolic pathway is likely hydrolysis to adipic acid and ethanol. Further research is required to definitively characterize the toxicological properties of this compound.

References

Methodological & Application

Monoethyl Adipate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Monoethyl adipate (B1204190), the monoester derivative of adipic acid, is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for selective chemical transformations, making it a key intermediate in the synthesis of a wide array of molecules. This document provides a detailed overview of the applications of monoethyl adipate in the synthesis of pharmaceuticals, agrochemicals, and polymers. Experimental protocols for key transformations are provided, along with quantitative data and schematic diagrams to illustrate its synthetic utility.

Introduction

This compound (also known as 6-ethoxy-6-oxohexanoic acid) is an important raw material and intermediate in the fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] Its synthesis is typically achieved through the esterification of adipic acid with ethanol.[1] The presence of two distinct functional groups allows for sequential reactions, providing a strategic advantage in the construction of complex molecular architectures. This document outlines specific applications and detailed methodologies for the utilization of this compound in modern organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 626-86-8[4]
Molecular Formula C8H14O4[4]
Molecular Weight 174.20 g/mol [4]
Melting Point 28-29 °C[1]
Boiling Point 180 °C at 18 mmHg[1]
Density 0.98 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.439[1]

Applications in Organic Synthesis

This compound serves as a precursor for a variety of chemical intermediates and final products. Its applications range from the synthesis of bioactive molecules to the production of specialty polymers.

Synthesis of Pharmaceutical and Agrochemical Intermediates

This compound is a crucial starting material for the synthesis of various pharmaceutical and agrochemical precursors.[3][5] One key transformation is its conversion to ethyl 6-chloro-6-oxohexanoate, a reactive acyl chloride that can be used in a variety of coupling reactions.

Ethyl 6-chloro-6-oxohexanoate is synthesized from this compound by reaction with a chlorinating agent, such as bis(trichloromethyl) carbonate (triphosgene). This acyl chloride is a versatile intermediate for introducing the adipate monoester moiety.

Experimental Protocol: Synthesis of Ethyl 6-chloro-6-oxohexanoate [5]

Materials:

  • This compound

  • Bis(trichloromethyl) carbonate

  • N,N-dimethylformamide (DMF) (catalyst)

  • Toluene or Ethyl Acetate (solvent)

Procedure:

  • In a reaction vessel, combine this compound, the organic solvent, and a catalytic amount of N,N-dimethylformamide.

  • Add bis(trichloromethyl) carbonate to the mixture. The molar ratio of this compound to bis(trichloromethyl) carbonate is typically 1:0.34 to 1:1.0, with 0.01 to 0.20 molar equivalents of the organic amine catalyst.

  • Heat the reaction mixture to a temperature between 50-80 °C and maintain for 4-8 hours.

  • After the reaction is complete, remove the solvent under normal or reduced pressure.

  • Purify the product by vacuum distillation to obtain ethyl 6-chloro-6-oxohexanoate.

Quantitative Data: A summary of reaction conditions for the synthesis of ethyl 6-chloro-6-oxohexanoate is presented in Table 2.

Table 2: Reaction Conditions for the Synthesis of Ethyl 6-chloro-6-oxohexanoate

ParameterValue
Molar Ratio (this compound : Bis(trichloromethyl) carbonate : Catalyst) 1 : 0.34-1.0 : 0.01-0.20
Solvent to this compound Mass Ratio 0.5-3 : 1
Reaction Temperature 50-80 °C
Reaction Time 4-8 hours

G MEA This compound Reaction Reaction (50-80°C, 4-8h) MEA->Reaction BTC Bis(trichloromethyl) carbonate BTC->Reaction Solvent Toluene or Ethyl Acetate Solvent->Reaction Catalyst DMF Catalyst->Reaction Workup Solvent Removal & Distillation Reaction->Workup Product Ethyl 6-chloro-6-oxohexanoate Workup->Product

The resulting ethyl 6-chloro-6-oxohexanoate can undergo various subsequent reactions, such as Friedel-Crafts acylation with aromatic compounds or reaction with amines to form amides, to generate more complex molecules with potential biological activity. For example, it can be used in the synthesis of 6-oxo-8-chloro-caprylate, another useful intermediate.[6]

Dieckmann Condensation for the Synthesis of Cyclic Ketones

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[7] While typically performed with diesters like diethyl adipate, this compound can be envisioned to be converted to a suitable diester in situ or used to synthesize unsymmetrical diesters for subsequent cyclization. The resulting cyclic β-keto esters are valuable intermediates in the synthesis of various natural products and pharmaceuticals.[8]

G MEA This compound Esterification Esterification MEA->Esterification Diester Adipate Diester Esterification->Diester Condensation Intramolecular Condensation Diester->Condensation Base Base (e.g., NaOEt) Base->Condensation CyclicKetoEster Cyclic β-Keto Ester Condensation->CyclicKetoEster

Synthesis of Polyamides and Polyesters

This compound can serve as a monomer in the synthesis of polyesters and polyamides. The carboxylic acid functionality can be activated (e.g., by conversion to an acyl chloride) to react with diols or diamines, respectively. This allows for the incorporation of the flexible six-carbon adipate linker into the polymer backbone.

Experimental Protocol: General Procedure for Polyamide Synthesis

Materials:

  • This compound

  • Thionyl chloride or other chlorinating agent

  • A diamine (e.g., hexamethylenediamine)

  • Anhydrous solvent (e.g., N,N-dimethylacetamide)

  • An acid scavenger (e.g., triethylamine)

Procedure:

  • Activation of this compound: Convert this compound to its corresponding acyl chloride (ethyl 6-chloro-6-oxohexanoate) as described previously.

  • Polycondensation: In a reaction vessel under an inert atmosphere, dissolve the diamine and acid scavenger in the anhydrous solvent.

  • Cool the solution (e.g., to 0-5 °C) and slowly add a solution of ethyl 6-chloro-6-oxohexanoate in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent (e.g., water or methanol).

  • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

G MEA This compound Activation Activation (e.g., with SOCl₂) MEA->Activation AcylChloride Ethyl 6-chloro-6-oxohexanoate Activation->AcylChloride Polycondensation Polycondensation AcylChloride->Polycondensation Diamine Diamine Diamine->Polycondensation Polyamide Polyamide Polycondensation->Polyamide

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its bifunctional nature provides a platform for a wide range of chemical transformations, enabling the synthesis of complex acyclic and cyclic molecules, as well as polymers. The protocols and data presented herein demonstrate the practical utility of this compound for researchers and professionals in the chemical and pharmaceutical industries. Further exploration of its applications is likely to uncover new and innovative synthetic methodologies.

References

Monoethyl Adipate: Application Notes and Protocols for Polymer Plasticization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl adipate (B1204190) (MEA), also known as adipic acid monoethyl ester, is an organic compound with the chemical formula C₈H₁₄O₄.[1] It is synthesized from the esterification of adipic acid and ethanol.[1] While extensively utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its role as a plasticizer in polymer science presents an area of significant interest.[2] Plasticizers are additives that increase the flexibility, workability, and durability of polymeric materials by reducing the intermolecular forces between polymer chains.[3][4]

Adipate-based plasticizers are recognized as a safer alternative to traditional phthalates and are particularly valued for imparting good flexibility at low temperatures.[4][5] Monoethyl adipate, as a monoester of adipic acid, possesses a unique structure with a free carboxylic acid group, distinguishing it from the more common diester adipates like dioctyl adipate (DOA) or diethyl adipate (DEA).

These application notes provide an overview of this compound's properties and serve as a guide for its evaluation as a plasticizer in polymer matrices. The accompanying protocols offer detailed methodologies for incorporating MEA into polymers and characterizing its effect on the material's thermal and mechanical properties.

Physicochemical Properties of this compound

This compound is a clear, oily liquid or a low-melting solid, depending on ambient conditions.[1] Its properties make it soluble in many common organic solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol ---
Appearance Clear, oily liquid or white solid[1]
CAS Number 626-86-8---
Density ~0.98 - 1.07 g/cm³ at 25 °C[1]
Melting Point 28-29 °C---
Boiling Point ~254 - 285 °C at 760 mmHg[1][5]
Refractive Index ~1.439 at 20 °C[1]
Solubility Soluble in alcohols, ethers; slightly soluble in water.[1]

Application as a Plasticizer

The primary function of a plasticizer is to decrease the glass transition temperature (Tg) of a polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state at its intended use temperature.[1] This enhancement in flexibility is crucial for applications in films, coatings, tubing, and other materials requiring ductility.

While specific performance data for this compound as a primary plasticizer is not extensively documented in peer-reviewed literature, its plasticizing effect can be inferred from data on structurally similar adipate esters. The following data for diethyl adipate (DEA) , the corresponding diester, in a Poly(lactic acid)/Thermoplastic Starch (PLA/TPS) blend is provided as a reference point for researchers.

Table 2: Representative Performance Data of Diethyl Adipate (DEA) in a PLA/TPS Blend

PropertyControl (PLA/TPS)PLA/TPS + 17.7% DEAReference
Glass Transition Temp. (Tg) 61.0 °C46.4 °C
Tensile Strength (MPa) 28.321.0
Elongation at Break (%) 3.1166.7
Young's Modulus (MPa) 1440660

Note: This data is for Diethyl Adipate (DEA), not this compound (MEA), and serves as an illustrative example of the potential effects of a small adipate ester on a biopolymer blend.

Experimental Protocols

The following protocols provide standardized methods for researchers to incorporate and evaluate this compound as a plasticizer in a polymer of interest, such as Poly(vinyl chloride) (PVC) or Poly(lactic acid) (PLA).

Protocol 1: Incorporation of this compound via Solvent Casting

This method is suitable for laboratory-scale screening and for polymers that are soluble in a common volatile solvent.

Materials:

  • Polymer (e.g., PVC, PLA)

  • This compound (MEA)

  • Volatile Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform)

  • Glass Petri dishes or flat glass plates

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Vacuum oven

Procedure:

  • Preparation of Polymer Solution:

    • Accurately weigh the desired amount of polymer and dissolve it in a suitable volume of solvent in a beaker to create a solution of known concentration (e.g., 10% w/v).

    • Stir the solution using a magnetic stirrer until the polymer is completely dissolved.

  • Addition of Plasticizer:

    • Calculate the required mass of MEA to achieve the desired concentration (e.g., 10, 20, 30 parts per hundred of resin, phr).

    • Add the weighed MEA directly to the polymer solution.

    • Continue stirring until the MEA is fully dissolved and the solution is homogeneous.

  • Film Casting:

    • Carefully pour the polymer-plasticizer solution into a level glass petri dish or onto a glass plate.

    • Cover the setup loosely to allow for slow solvent evaporation, which helps prevent the formation of bubbles and ensures a uniform film.

    • Let the film cast at room temperature in a fume hood for at least 24 hours.

  • Drying:

    • Once the film appears solid, transfer it to a vacuum oven.

    • Dry the film at a temperature below the polymer's Tg (e.g., 40-50 °C) under vacuum for 24-48 hours to remove any residual solvent.

  • Film Conditioning:

    • Carefully peel the film from the glass substrate.

    • Store the film in a desiccator or a controlled humidity environment for at least 48 hours before characterization.

G cluster_prep Solution Preparation cluster_cast Film Formation cluster_dry Drying & Conditioning dissolve 1. Dissolve Polymer in Solvent add_mea 2. Add Weighed MEA to Solution dissolve->add_mea mix 3. Stir until Homogeneous add_mea->mix cast 4. Pour Solution onto Glass Plate mix->cast Transfer Homogeneous Solution evap 5. Slow Evaporation (24h at RT) cast->evap vac_dry 6. Dry in Vacuum Oven (24-48h) evap->vac_dry Transfer Solid Film condition 7. Condition Film (48h) vac_dry->condition Final Film for Testing Final Film for Testing condition->Final Film for Testing

Protocol 2: Evaluation of Thermal Properties via Differential Scanning Calorimetry (DSC)

This protocol determines the effect of the plasticizer on the polymer's glass transition temperature (Tg). A significant decrease in Tg indicates effective plasticization.[1]

Materials:

  • Plasticized polymer film samples (from Protocol 1)

  • Unplasticized polymer film (control)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • High-purity nitrogen gas supply

Procedure:

  • Sample Preparation:

    • Cut a small, representative sample from the conditioned film (typically 5-10 mg).

    • Place the sample into an aluminum DSC pan and seal it with a lid using a crimper. Prepare an empty, sealed pan to use as a reference.

  • DSC Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with nitrogen gas (e.g., at 50 mL/min) to maintain an inert atmosphere.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg and melting point (if any) to erase the sample's prior thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg (e.g., -50 °C).

    • Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10 °C/min) through the glass transition region.

  • Data Analysis:

    • Analyze the data from the second heating scan.

    • The Tg is determined as the midpoint of the step-change in the heat flow curve.

    • Compare the Tg of the plasticized samples to the unplasticized control.

G cluster_thermal Thermal Cycle start Prepare Film Sample (5-10 mg) seal Seal in Aluminum Pan start->seal load Load Sample & Reference into DSC Cell seal->load heat1 1. First Heating (Erase Thermal History) load->heat1 cool 2. Controlled Cooling heat1->cool heat2 3. Second Heating (Data Acquisition) cool->heat2 analyze Analyze Heat Flow Curve from 2nd Heating Scan heat2->analyze determine_tg Determine Tg (Midpoint of Transition) analyze->determine_tg compare Compare Tg of Plasticized Sample vs. Control determine_tg->compare result Conclusion on Plasticizing Efficiency compare->result

Protocol 3: Evaluation of Mechanical Properties via Tensile Testing

This protocol measures the effect of the plasticizer on the polymer's strength, stiffness, and ductility.

Materials:

  • Plasticized and unplasticized polymer films

  • Universal Testing Machine (UTM) with a suitable load cell (e.g., 1 kN)

  • Pneumatic or screw-action grips

  • Die cutter for preparing dog-bone or rectangular shaped specimens (e.g., as per ASTM D882 or D638)

  • Calipers or micrometer for thickness measurement

Procedure:

  • Specimen Preparation:

    • Use a die cutter to cut at least five specimens from each film sample.

    • Measure the width and thickness of the gauge section of each specimen at several points and calculate the average cross-sectional area.

  • Tensile Test Setup:

    • Mount a specimen into the grips of the UTM, ensuring it is aligned vertically and not slipping.

    • Set the gauge length (initial distance between the grips).

  • Testing:

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.

    • Record the load (force) and displacement (elongation) data throughout the test.

  • Data Analysis:

    • From the stress-strain curve generated for each specimen, calculate the following properties:

      • Tensile Strength (MPa): The maximum stress the material can withstand before fracture.

      • Elongation at Break (%): The percentage increase in length at the point of fracture.

      • Young's Modulus (MPa): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.

    • Calculate the average and standard deviation for each set of five specimens.

    • Compare the results of the plasticized samples to the unplasticized control. A successful plasticizer will typically decrease tensile strength and Young's modulus while significantly increasing the elongation at break.

Advantages and Potential Limitations

Advantages:

  • Improved Low-Temperature Flexibility: Adipate esters are well-known for their ability to improve the performance of polymers at low temperatures.[5]

  • Potential for Biodegradability: As an ester of a simple dicarboxylic acid, MEA may contribute to the biodegradability of the final polymer formulation, a desirable attribute for medical and packaging applications.

  • Phthalate-Free Alternative: Adipates are widely considered a safer alternative to many common phthalate (B1215562) plasticizers.[1]

Limitations:

  • Limited Performance Data: There is a scarcity of published data specifically detailing the performance of this compound as a primary plasticizer, necessitating empirical evaluation for each application.

  • Potential for Migration: Like many small-molecule plasticizers, MEA may be prone to migrating out of the polymer matrix over time, which can lead to a loss of flexibility and surface contamination. This is a critical consideration for drug delivery and food-contact applications.

  • Effect of Free Carboxylic Acid Group: The unreacted carboxylic acid functional group on MEA is a unique feature compared to diester plasticizers. This group could potentially interact with the polymer or other additives, affecting stability, hygroscopicity, or processing conditions.

Safety and Handling

This compound is generally considered to have low acute toxicity but may cause skin and eye irritation.[1] It is recommended to handle the material in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves. For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound presents an interesting candidate for research as a specialty plasticizer, particularly for applications requiring enhanced low-temperature flexibility in a phthalate-free system. While its performance profile is not as well-documented as common diester adipates, the protocols provided in this document offer a clear and robust framework for its systematic evaluation. Researchers in polymer science and drug development can use these methods to characterize the effects of this compound and determine its suitability for their specific polymer systems and applications.

References

Monoethyl Adipate: Application Notes and Protocols for Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl adipate (B1204190), the monoester of adipic acid and ethanol, is a chemical intermediate with potential applications in the pharmaceutical industry.[1] While its primary use has been in organic synthesis, its physicochemical properties suggest its utility as an excipient in various drug delivery systems.[1][2] This document provides detailed application notes and experimental protocols for evaluating monoethyl adipate as a solubilizing agent, a skin permeation enhancer for topical formulations, and a component in oral drug delivery systems. Due to the limited publicly available data specifically on this compound in pharmaceutical formulations, this guide also draws insights from studies on structurally similar adipate esters.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's properties is crucial for its effective application in pharmaceutical formulations.

PropertyValueReferences
CAS Number 626-86-8[1]
Molecular Formula C8H14O4[3]
Molecular Weight 174.19 g/mol [3]
Appearance Solid[1]
Melting Point 28-29 °C[1]
Boiling Point 180 °C at 18 mmHg[1]
Density 0.98 g/mL at 25 °C[1]
Solubility in Water Soluble[1]
Solubility in Organic Solvents Soluble in alcohols and ethers[4]

Potential Pharmaceutical Applications and Mechanisms of Action

Based on its chemical structure and the known functions of similar esters, this compound may serve several roles in pharmaceutical formulations.

As a Co-solvent for Solubility Enhancement

For poorly water-soluble drugs, achieving an adequate concentration in a formulation is a significant challenge. Co-solvents are frequently employed to increase the solubility of active pharmaceutical ingredients (APIs).[5][6] this compound, being soluble in both water and common organic solvents, has the potential to act as a co-solvent, thereby enhancing the solubility of hydrophobic drugs.[1][4]

Proposed Mechanism of Action: The mechanism by which co-solvents enhance solubility is by reducing the polarity of the solvent system. The ester and hydrocarbon portions of this compound can create a more favorable environment for non-polar drug molecules, reducing the energy required to break the solute-solute interactions in the drug's crystal lattice.

cluster_0 Formulation Environment API Poorly Soluble API (Crystalline) MEA This compound (Co-solvent) API->MEA Interacts with hydrophobic regions Dissolved_API Solubilized API API->Dissolved_API Enhanced Solubility Solvent Primary Solvent (e.g., Water) MEA->Solvent Reduces solvent polarity Solvent->Dissolved_API Increased capacity to dissolve API

Caption: this compound as a co-solvent to enhance API solubility.

As a Skin Permeation Enhancer in Topical Formulations

The stratum corneum presents a formidable barrier to the absorption of topical drugs. Chemical permeation enhancers are often incorporated into topical formulations to facilitate drug delivery through the skin.[7] Studies on other adipate esters, such as diethyl adipate and diisopropyl adipate, have demonstrated their ability to enhance the skin permeation of non-steroidal anti-inflammatory drugs (NSAIDs) and other active compounds.[8] This suggests a similar potential for this compound.

Proposed Mechanism of Action: Adipate esters likely enhance skin permeation by disrupting the highly organized lipid structure of the stratum corneum. This disruption can increase the fluidity of the lipid bilayers, creating more pathways for drug molecules to diffuse through. They may also improve the partitioning of the drug from the vehicle into the skin.[8]

cluster_workflow Mechanism of Skin Permeation Enhancement Start Topical Formulation (with this compound) SC Stratum Corneum (Lipid Bilayers) Start->SC Partitioning Improved Drug Partitioning into Skin Start->Partitioning Disruption Disruption of Lipid Organization SC->Disruption This compound Interaction Fluidity Increased Lipid Fluidity Disruption->Fluidity Permeation Enhanced Drug Permeation Fluidity->Permeation Partitioning->Permeation cluster_oral_bioavailability Oral Bioavailability Enhancement Pathway OralAdmin Oral Administration (Drug + this compound) GIT Gastrointestinal Tract OralAdmin->GIT Dissolution Enhanced Dissolution GIT->Dissolution Absorption Absorption into Enterocytes Dissolution->Absorption Chylomicron Incorporation into Chylomicrons Absorption->Chylomicron Liver Liver (First-Pass Metabolism) Absorption->Liver Portal Vein (Reduced) Lymphatic Lymphatic Transport Chylomicron->Lymphatic Systemic Systemic Circulation Lymphatic->Systemic Bypasses Liver Liver->Systemic cluster_solubility_protocol API Solubility Determination Workflow Start Add Excess API to This compound Equilibrate Equilibrate with Agitation (24-72h at constant T) Start->Equilibrate Centrifuge Centrifuge to Separate Undissolved API Equilibrate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant Supernatant->Dilute Analyze Analyze by HPLC Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate cluster_franz_cell_protocol In Vitro Skin Permeation Study Workflow Start Mount Skin in Franz Diffusion Cell Equilibrate Equilibrate at 32°C Start->Equilibrate Apply Apply Formulation to Donor Compartment Equilibrate->Apply Sample Sample Receptor Solution at Time Intervals Apply->Sample Analyze Analyze Samples by HPLC Sample->Analyze Plot Plot Cumulative Amount vs. Time Analyze->Plot Calculate Calculate Steady-State Flux (Jss) Plot->Calculate cluster_bioavailability_protocol In Vivo Oral Bioavailability Study Workflow Start Prepare Dosing Formulations Dose Dose Animal Groups (Oral Test, Oral Control, IV) Start->Dose Blood Collect Blood Samples at Timed Intervals Dose->Blood Plasma Process Blood to Obtain Plasma Blood->Plasma Analyze Analyze Plasma Samples (LC-MS/MS) Plasma->Analyze PK Calculate Pharmacokinetic Parameters (AUC, Cmax) Analyze->PK Bioavailability Determine Relative/Absolute Oral Bioavailability PK->Bioavailability

References

Analytical methods for the quantification of monoethyl adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl adipate (B1204190) (MEA) is the monoester of adipic acid and ethanol. As a metabolite of the plasticizer diethyl adipate and a potential intermediate in various chemical syntheses, the accurate quantification of monoethyl adipate in diverse matrices is crucial for toxicological studies, environmental monitoring, and quality control in industrial processes. This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques.

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices, while GC-MS provides robust and high-resolution analysis, often requiring derivatization to improve the volatility of the analyte.

Quantitative Data Summary

The following table summarizes typical performance parameters for the analytical methods described. Data for closely related adipate and phthalate (B1215562) monoesters are included to provide a comparative overview, as specific public data for this compound is limited.[1][2]

Performance ParameterLC-MS/MSGC-MS
Limit of Quantification (LOQ) 0.05 - 0.1 µg/L[1]5 ng/g[3]
Linearity (Correlation Coefficient) > 0.99[1]> 0.998[3]
Accuracy (Recovery) 92 - 109%[1]85.4 - 114.6%[3]
Precision (%RSD) < 5%[1]2.5 - 11.3%[3]
Selectivity HighHigh
Throughput High (with online SPE)[1]Moderate

Experimental Protocols

LC-MS/MS Method for this compound in Human Urine

This protocol describes the quantification of this compound in human urine, a common matrix for biomonitoring studies. The method includes enzymatic hydrolysis to account for conjugated metabolites.

a. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

  • To a 1 mL aliquot of human urine, add 100 µL of a β-glucuronidase/arylsulfatase solution in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297), pH 5.5).[4]

  • Incubate the mixture at 37°C for 2 hours to deconjugate glucuronidated and sulfated metabolites.[4]

  • After incubation, acidify the sample with formic acid.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., a hydrophilic-lipophilic balanced polymer) with methanol (B129727) followed by acidified water.[5]

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the this compound with an appropriate organic solvent, such as acetonitrile (B52724) or ethyl acetate.[5]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.2 µm) is suitable for separation.[6]

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of a modifier like formic acid to improve ionization.[1]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[5] The transition of the precursor ion (the deprotonated molecule [M-H]⁻) to specific product ions should be optimized. For this compound (C8H14O4, MW: 174.19), the precursor ion would be m/z 173.1. Product ions would result from fragmentation of the ester and carboxylic acid moieties.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample (1 mL) hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evap Evaporation & Reconstitution elution->evap lc HPLC Separation (C18 Column) evap->lc ms Tandem MS Detection (MRM Mode) lc->ms data Data Analysis ms->data Quantification

Caption: LC-MS/MS workflow for this compound analysis.

GC-MS Method for this compound in Environmental Water Samples

This protocol is suitable for the analysis of this compound in water samples and includes a derivatization step to enhance analyte volatility for GC-MS analysis.

a. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • Acidify a 100 mL water sample with a strong acid (e.g., HCl) to a pH of approximately 2.

  • Extract the sample twice with 50 mL of a suitable organic solvent such as ethyl acetate or a mixture of hexane (B92381) and diethyl ether in a separatory funnel.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Derivatization: Add a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the concentrated extract.[7][8]

  • Heat the mixture at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.[7]

  • After cooling, the sample is ready for GC-MS analysis.

b. GC-MS Conditions

  • GC System: A gas chromatograph with a capillary column.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

  • Injector Temperature: 250 - 280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 280°C).

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) is used for quantification, targeting characteristic ions of the derivatized this compound.

start Water Sample (100 mL) acidify Acidification (pH 2) start->acidify lle Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle dry Drying (Sodium Sulfate) lle->dry concentrate Concentration dry->concentrate derivatize Derivatization (BSTFA) concentrate->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms

Caption: GC-MS sample preparation and analysis workflow.

Signaling Pathways and Logical Relationships

The analytical process follows a logical progression from sample collection to final data interpretation. The choice between LC-MS/MS and GC-MS often depends on the sample matrix, required sensitivity, and available instrumentation.

cluster_pre_analysis Pre-Analysis cluster_methods Analytical Methods cluster_post_analysis Post-Analysis sample Sample Collection (e.g., Urine, Water) prep Sample Preparation sample->prep lcms LC-MS/MS prep->lcms Direct Analysis gcms GC-MS prep->gcms Requires Derivatization quant Quantification lcms->quant gcms->quant report Reporting quant->report

References

Application Note: HPLC Analysis of Monoethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the quantitative analysis of monoethyl adipate (B1204190) using High-Performance Liquid Chromatography (HPLC) with UV detection. Monoethyl adipate, a monoester of adipic acid, is a polar acidic compound. The described reversed-phase HPLC method is designed to achieve reliable separation and quantification, which is crucial for quality control, stability studies, and various research applications. The protocol employs a C18 stationary phase and an isocratic mobile phase with an acidic modifier to ensure optimal peak shape and retention.

Introduction

This compound is an organic compound used as an intermediate in various chemical syntheses. Accurate and precise analytical methods are essential for its characterization and quality assessment. Due to its polar and acidic nature, challenges such as poor retention on conventional reversed-phase columns can arise. This method addresses these challenges by utilizing an acidified mobile phase to suppress the ionization of the carboxyl group, thereby enhancing its retention on a non-polar C18 stationary phase. The method is straightforward, reproducible, and suitable for routine analysis in a laboratory setting.

Experimental

Instrumentation and Consumables
  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

Chromatographic Conditions

A key aspect of analyzing polar acidic compounds by reversed-phase HPLC is the control of the mobile phase pH to ensure consistent retention and peak shape.[1] An acidic mobile phase suppresses the ionization of the carboxylic acid moiety of this compound, rendering it less polar and more retainable on the C18 column.

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 210 nm
Run Time 10 minutes

Note: The absence of a strong chromophore in this compound necessitates UV detection at a low wavelength, such as 210 nm, where the carboxyl and ester groups exhibit some absorbance.

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standards: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 250 µg/mL).

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range.

  • Ensure complete dissolution by vortexing or brief sonication.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC System Setup and Operation
  • Set up the HPLC system according to the chromatographic conditions outlined in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to confirm the absence of system contamination.

  • Inject the standard solutions in increasing order of concentration to construct a calibration curve.

  • Inject the prepared sample solutions for analysis.

  • After the analytical run, flush the column with a mobile phase of higher organic content (e.g., 80% acetonitrile in water) to remove any strongly retained impurities.

Data Presentation

The quantitative data for the analysis of this compound should be recorded and tabulated. The following table presents expected performance characteristics for a validated method based on typical results for similar compounds.

ParameterExpected Performance
Retention Time (min) ~ 4.5
Linearity (R²) > 0.999
Limit of Detection (LOD) ~ 1 µg/mL
Limit of Quantification (LOQ) ~ 3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Disclaimer: The quantitative data in this table are representative values for a well-performing HPLC-UV method for a small polar acidic molecule and are provided for illustrative purposes. Actual values must be determined experimentally during method validation.

Experimental Workflow Visualization

The logical flow of the analytical process from sample and standard preparation to data analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Standard_Prep Standard Preparation (Stock & Working Standards) Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection System_Setup HPLC System Setup (Equilibration) System_Setup->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with an acidified mobile phase allows for successful retention and separation of this polar acidic compound. This application note and protocol serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of this compound. Method validation should be performed in accordance with the specific laboratory and regulatory requirements.

References

Application Notes & Protocols: Gas Chromatography Methods for the Analysis of Monoethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Monoethyl adipate (B1204190) is a monoester of adipic acid, a dicarboxylic acid. Its analysis is crucial in various fields, including the monitoring of industrial processes and the study of plasticizer migration and degradation. Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like monoethyl adipate. However, the presence of a free carboxylic acid group in this compound makes it a polar and thermally labile compound, which can lead to poor peak shape and inaccurate quantification if analyzed directly. To overcome these challenges, derivatization is often employed to convert the carboxylic acid into a less polar, more volatile, and more thermally stable ester or silyl (B83357) derivative. This document provides detailed protocols for the analysis of this compound by gas chromatography, with a focus on derivatization techniques.

Experimental Protocols

Protocol 1: Silylation for GC-MS and GC-FID Analysis

This protocol describes the derivatization of this compound using a silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Flame Ionization Detection (GC-FID). Silylation replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, rendering the molecule more volatile and thermally stable.[1][2]

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) or Acetonitrile (GC grade)

  • Internal Standard (e.g., Dodecane)

  • Sample containing this compound

  • Heating block or water bath

  • GC vials with PTFE-lined caps

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample containing this compound into a GC vial.

    • If the sample is solid, dissolve it in a suitable solvent like anhydrous pyridine or acetonitrile.

    • If the sample is in an aqueous matrix, it must be extracted first. A liquid-liquid extraction with a solvent like dichloromethane (B109758) or solid-phase extraction (SPE) can be employed.[3][4][5] The organic extract should then be dried over anhydrous sodium sulfate (B86663) and concentrated.

  • Derivatization:

    • To the dried sample or standard in the GC vial, add 100 µL of anhydrous pyridine (or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS.

    • If using an internal standard for quantification, add a known concentration of the internal standard solution (e.g., dodecane (B42187) in pyridine) at this stage.

    • Securely cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or water bath to ensure complete derivatization.[1]

    • Allow the vial to cool to room temperature before injection into the GC.

  • GC-MS/FID Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC.

    • GC Conditions: The following conditions are a good starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
GC System Agilent 7890B GC with 5977A MSD or FID
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar to mid-polar column.[6]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Oven Program - Initial Temperature: 80°C, hold for 2 minutes- Ramp: 10°C/min to 280°C- Hold: 5 minutes at 280°C
Detector MSD: - Transfer Line: 280°C- Ion Source: 230°C- Quadrupole: 150°C- Scan Range: m/z 40-550FID: - Temperature: 300°C- H2 Flow: 30 mL/min- Air Flow: 300 mL/min- Makeup Gas (N2): 25 mL/min

Data Analysis:

  • For GC-MS, identify the TMS-derivatized this compound peak by its retention time and mass spectrum.

  • For GC-FID, identify the peak based on its retention time relative to a known standard.

  • Quantification can be performed using an external standard calibration curve or by the internal standard method.

Data Presentation

The following table summarizes typical performance data for the analysis of adipate esters using GC methods. Note that specific values for this compound may vary and should be determined during method validation.

ParameterTypical Value Range for Adipate EstersReference
Linearity (r²) > 0.998[4]
Limit of Detection (LOD) 0.7 - 4.5 ng/mL[7]
Limit of Quantification (LOQ) 2.1 - 13.5 ng/mL (calculated as 3x LOD)[7]
Recovery 85.4% - 114.6%[4]
Intra-day Precision (%CV) 2.5% - 11.3%[4]
Inter-day Precision (%CV) 2.8% - 15.6%[4]

Visualization

The following diagram illustrates the general workflow for the GC analysis of this compound, including the essential derivatization step.

GC_Workflow_for_Monoethyl_Adipate Sample Sample Containing This compound Extraction Extraction & Drying (if necessary) Sample->Extraction Solid or Aqueous Matrix Derivatization Derivatization (Silylation with BSTFA) Sample->Derivatization Organic Matrix Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection TMS-Monoethyl Adipate GC_Separation Chromatographic Separation GC_Injection->GC_Separation Detection Detection (MS or FID) GC_Separation->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis Result Result Data_Analysis->Result

Caption: Workflow for the GC analysis of this compound.

Discussion

Column Selection:

The choice of the GC column is critical for achieving good separation. For the analysis of TMS-derivatized this compound, a non-polar or slightly polar column is recommended. A 5% phenyl-polysiloxane stationary phase (e.g., HP-5ms, DB-5, Rtx-5) is a versatile choice that separates compounds primarily based on their boiling points and to a lesser extent on polarity differences.[8][9][10]

Derivatization Considerations:

Derivatization is a crucial step for the successful analysis of this compound by GC.[11] Silylation is a common and effective method for carboxylic acids.[2] The use of a catalyst like TMCS can enhance the reaction rate, especially if steric hindrance is a factor.[1] It is essential to use anhydrous solvents and reagents, as silylating agents are sensitive to moisture.[11]

Method Validation:

The presented protocol should be fully validated for the specific application. Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and selectivity.[12]

Alternative Methods:

While silylation is a robust method, other derivatization techniques such as esterification (e.g., with BF3/Methanol) to form the dimethyl adipate could also be employed.[12] However, this might not be suitable if the original sample already contains dimethyl adipate. For labs equipped with LC-MS, direct analysis without derivatization might be a viable alternative.

The gas chromatographic analysis of this compound is effectively achieved through a derivatization step, most commonly silylation, to improve the compound's volatility and thermal stability. The provided protocol offers a detailed starting point for researchers. Method parameters, especially the oven temperature program and derivatization conditions, should be optimized to achieve the desired separation and sensitivity for the specific analytical needs.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Monoethyl Adipat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the biocatalytic synthesis of monoethyl adipate (B1204190), an important intermediate in organic and medicinal chemistry. The use of lipases as biocatalysts offers a green and selective alternative to traditional chemical methods, allowing for synthesis under mild reaction conditions and minimizing byproduct formation.

Introduction

Monoethyl adipate is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. Traditional chemical synthesis routes often involve harsh conditions and can lead to a mixture of mono- and di-esters, complicating purification and reducing the overall yield of the desired product. Biocatalytic synthesis, employing enzymes such as lipases, provides a highly selective and environmentally friendly approach to produce this compound.

This document outlines two primary biocatalytic strategies:

  • Selective Esterification of Adipic Acid: This method involves the direct reaction of adipic acid and ethanol (B145695) in the presence of a lipase (B570770) catalyst. By carefully controlling the reaction conditions, particularly the molar ratio of the substrates, the reaction can be directed towards the formation of the monoester.

  • Regioselective Hydrolysis of Diethyl Adipate: This alternative route starts with the corresponding diester, diethyl adipate, and utilizes a lipase to selectively hydrolyze one of the ester groups to yield the monoester.

The protocols provided herein focus on the use of immobilized Candida antarctica lipase B (commonly known as Novozym 435), a widely used and robust biocatalyst for esterification reactions.

Data Presentation

The following tables summarize quantitative data from various studies on the lipase-catalyzed synthesis of adipate esters. While specific data for this compound is limited, the provided data for similar systems can be used to guide the optimization of the synthesis.

Table 1: Optimized Conditions for Lipase-Catalyzed Synthesis of Adipate Esters

Adipate EsterLipase SourceAlcoholMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Di-n-butyl adipateCandida antarctica (Novozym 435)n-Butanol4.5:1554.17>96[1]
Di-iso-butyl adipateCandida antarctica (Novozym 435)iso-Butanol4.5:1552.25>96[1]
Di-sec-butyl adipateCandida antarctica (Novozym 435)sec-Butanol4.5:1554.17>96[1]
Dimethyl adipateCandida antarctica lipase BMethanol12:158.55.9797.6[2]
Adipate EsterCandida antarctica (Novozym 435)Oleyl alcoholNot specified607.395.5[3]

Table 2: Influence of Reaction Parameters on Adipate Ester Synthesis

ParameterRange StudiedGeneral Effect on YieldNotesReference
Temperature35 - 65 °CIncreased yield with temperature up to an optimum, then decreased.Higher temperatures can lead to enzyme denaturation.[1][1]
Substrate Molar Ratio (Alcohol:Acid)1:1 - 8:1Increased yield with higher alcohol concentration.A large excess of alcohol can favor diester formation. To favor the monoester, a 1:1 or slight excess of adipic acid might be beneficial.[1]
Enzyme Amount20 - 400 mgIncreased yield with higher enzyme concentration.From an economic standpoint, the lowest effective amount should be used.[1][1]
Reaction Time30 - 420 minIncreased yield with time up to a certain point.Prolonged reaction times can lead to hydrolysis if water is present.[1][1]

Experimental Protocols

Protocol 1: Selective Enzymatic Esterification of Adipic Acid

This protocol details the synthesis of this compound via the direct esterification of adipic acid with ethanol using Novozym 435. The key to maximizing the monoester yield is to control the stoichiometry of the reactants.

Materials:

  • Adipic acid

  • Ethanol (anhydrous)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • tert-Butyl methyl ether (MTBE) or another suitable organic solvent

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer with heating

  • Reaction vessel (e.g., round-bottom flask) with a condenser

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve adipic acid (e.g., 1.46 g, 10 mmol) in a suitable volume of tert-butyl methyl ether (e.g., 50 mL).

    • Add ethanol. To favor mono-esterification, use a 1:1 molar ratio of adipic acid to ethanol (e.g., 0.46 g, 10 mmol). A slight excess of adipic acid can also be used.

    • Add Novozym 435 (e.g., 10% by weight of substrates, ~0.2 g).

  • Reaction:

    • Heat the reaction mixture to a temperature between 40-60°C with vigorous stirring.

    • Monitor the reaction progress over time (e.g., 24-48 hours) by taking small aliquots and analyzing them by GC-MS or HPLC.

  • Work-up and Purification:

    • After the desired conversion is reached, cool the reaction mixture to room temperature.

    • Remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted adipic acid.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Regioselective Enzymatic Hydrolysis of Diethyl Adipate

This protocol describes an alternative approach for synthesizing this compound by the selective hydrolysis of diethyl adipate.

Materials:

  • Diethyl adipate

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Lipase (e.g., from Candida rugosa or porcine pancreas)

  • Ethyl acetate (B1210297)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • pH meter or pH paper

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • In a beaker or flask, prepare an emulsion by adding diethyl adipate (e.g., 2.02 g, 10 mmol) to a phosphate buffer solution (e.g., 100 mL).

    • Add the lipase (e.g., 100 mg) to the emulsion.

  • Reaction:

    • Stir the mixture at a controlled temperature (e.g., 30-40°C).

    • Monitor the pH of the reaction mixture. The hydrolysis of the ester will produce adipic acid monoester and ethanol, leading to a decrease in pH. Maintain the pH at the desired level (e.g., 7.0) by the controlled addition of a dilute base solution (e.g., 0.1 M NaOH).

    • Monitor the reaction progress by analyzing aliquots using GC-MS or HPLC.

  • Work-up and Purification:

    • Once the desired level of hydrolysis is achieved, stop the reaction by filtering off the enzyme (if immobilized) or by denaturing it (e.g., by adding a water-miscible organic solvent like acetone).

    • Acidify the aqueous solution to a pH of approximately 2-3 with a dilute HCl solution to protonate the carboxylic acid group of the monoester.

    • Extract the this compound from the aqueous phase using an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

    • Purify further by column chromatography if needed.

Mandatory Visualizations

Biocatalytic_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Biocatalytic Reaction cluster_workup Work-up & Purification cluster_product Final Product AdipicAcid Adipic Acid ReactionVessel Reaction Vessel (Solvent + Novozym 435) AdipicAcid->ReactionVessel Ethanol Ethanol Ethanol->ReactionVessel Filtration Filtration (Remove Enzyme) ReactionVessel->Filtration Reaction Completion Washing Aqueous Wash (Remove Adipic Acid) Filtration->Washing Drying Drying (Anhydrous Na2SO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography (Optional) Evaporation->Purification MEA This compound Evaporation->MEA Purification->MEA Reaction_Mechanism AdipicAcid Adipic Acid HOOC-(CH2)4-COOH Lipase Lipase (e.g., Novozym 435) AdipicAcid->Lipase Ethanol Ethanol CH3CH2OH Ethanol->Lipase MonoethylAdipate This compound HOOC-(CH2)4-COOCH2CH3 Lipase->MonoethylAdipate Esterification DiethylAdipate Diethyl Adipate CH3CH2OOC-(CH2)4-COOCH2CH3 Lipase->DiethylAdipate MonoethylAdipate->Lipase Further Esterification Water Water H2O MonoethylAdipate->Water DiethylAdipate->Water

References

Application Notes and Protocols: Monoethyl Adipate in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Monoethyl adipate (B1204190) (MEA) is a versatile chemical intermediate featuring both a carboxylic acid and an ethyl ester functional group within the same molecule.[1] This unique "A-B" structure allows it to undergo self-polycondensation or to be used as a monomer in copolymerizations to synthesize aliphatic polyesters. These polyesters are of significant interest in the biomedical and pharmaceutical fields due to their biodegradability and biocompatibility.[2]

Traditionally, aliphatic polyesters are synthesized via the polycondensation of an A-A type monomer (a dicarboxylic acid like adipic acid, or its diester derivatives) with a B-B type monomer (a diol).[3] This process often requires high temperatures (above 180°C) and metal-based catalysts, which can lead to undesirable side reactions, product coloration, and challenges in removing toxic catalyst residues.[4][5]

The use of monoethyl adipate, particularly in enzyme-catalyzed synthesis, offers a greener and more controlled alternative.[3] Enzymatic polymerization, typically employing lipases like Candida antarctica Lipase (B570770) B (CALB, often immobilized as Novozym 435), proceeds under much milder conditions, minimizing degradation of sensitive molecules and producing cleaner polymers free from metal contaminants.[4][6] This makes the resulting polyesters highly suitable for high-value applications such as drug delivery systems, tissue engineering scaffolds, and degradable plastics.[7]

The self-polycondensation of this compound yields a polyester (B1180765) and ethanol (B145695) as a byproduct, which can be removed to drive the reaction forward. Alternatively, MEA can be copolymerized with diols to precisely tailor the thermal and mechanical properties of the final polymer.[8]

Key Monomer Properties

A summary of the physical and chemical properties of this compound is provided below.

PropertyValueReference
Chemical Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol [9]
Appearance Clear, oily liquid[1]
Boiling Point ~254 - 285 °C[1][10]
Melting Point ~ -40 °C to 29 °C[1][10]
Density ~1.07 g/cm³[1]
Refractive Index ~1.437 - 1.439[1][10]
Solubility Soluble in organic solvents like alcohols and ethers; insoluble in water.[10]

Diagrams and Workflows

Monomer Structure and Polymerization Concept

MEA_Polymerization cluster_Monomer This compound (A-B Monomer) cluster_Polymerization Self-Polycondensation MEA HOOC-(CH₂)₄-COO-CH₂CH₃ A Group (Carboxylic Acid) B Group (Ethyl Ester) Monomer1 MEA MEA->Monomer1 Polymer -[OOC-(CH₂)₄-CO]-n Monomer1->Polymer n Monomer2 MEA Byproduct + n C₂H₅OH

Caption: Structure of this compound and its self-polycondensation.

General Workflow for Enzymatic Polycondensation

Enzymatic_Workflow start Combine Monomers & Enzyme oligomerization Oligomerization Step (Atmospheric Pressure) start->oligomerization polycondensation Polycondensation Step (Under Vacuum) oligomerization->polycondensation Increase vacuum stop Terminate Reaction (e.g., cool down) polycondensation->stop After 24-48h purification Purify Polymer (Dissolve & Precipitate) stop->purification characterization Characterize Polymer (GPC, NMR, DSC) purification->characterization end Final Polyester characterization->end

Caption: General experimental workflow for enzymatic polyester synthesis.

Experimental Protocols

The following protocols are based on established methods for enzymatic polycondensation of adipic acid derivatives and diols.[6] Researchers should optimize conditions for their specific application.

Protocol 1: Enzymatic Self-Polycondensation of this compound (Bulk)

This protocol describes the solvent-free synthesis of a polyester from this compound.

Materials:

  • This compound (MEA), >99% purity

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Reaction vessel (e.g., Schlenk tube) equipped with a magnetic stirrer and vacuum connection

  • Oil bath with temperature controller

  • Vacuum pump

Procedure:

  • Preparation: Add a known quantity of this compound (e.g., 5.0 g, ~28.7 mmol) to the reaction vessel.

  • Catalyst Addition: Add the immobilized enzyme. A typical loading is 5-10% by weight relative to the monomer (e.g., 0.25-0.50 g).

  • Oligomerization (First Stage):

    • Place the vessel in a preheated oil bath at 80-100°C.

    • Stir the mixture under a gentle stream of nitrogen or at atmospheric pressure for 2-4 hours. This initial step allows for the formation of low molecular weight oligomers.

  • Polycondensation (Second Stage):

    • Gradually apply vacuum (e.g., reducing pressure to <10 mbar) to the reaction vessel while maintaining the temperature and stirring.

    • The vacuum facilitates the removal of the ethanol byproduct, shifting the equilibrium towards polymer formation.

    • Continue the reaction under vacuum for 24 to 48 hours. The viscosity of the mixture will increase significantly as the polymer chains grow.

  • Termination and Purification:

    • Stop the reaction by cooling the vessel to room temperature and releasing the vacuum.

    • Dissolve the crude polymer in a suitable solvent (e.g., chloroform (B151607) or tetrahydrofuran).

    • Filter the solution to remove the immobilized enzyme. The enzyme can be washed, dried, and potentially reused.

    • Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold methanol (B129727) or hexane.

    • Collect the purified polymer by filtration and dry it under vacuum until a constant weight is achieved.

Protocol 2: Enzymatic Co-polycondensation of MEA and 1,4-Butanediol (B3395766)

This protocol creates a copolyester with potentially different properties from the homopolymer.

Materials:

  • This compound (MEA), >99% purity

  • 1,4-Butanediol (BDO), >99% purity

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Solvent (optional, e.g., diphenyl ether)

  • Standard reaction equipment as in Protocol 1.

Procedure:

  • Preparation: Add equimolar amounts of this compound and 1,4-butanediol to the reaction vessel. For example, 4.0 g MEA (~22.9 mmol) and 2.07 g BDO (~22.9 mmol).

  • Catalyst Addition: Add the immobilized enzyme (5-10% w/w of total monomer weight).

  • Oligomerization (First Stage): Heat the mixture to 80-100°C with stirring under atmospheric pressure for 2-4 hours.

  • Polycondensation (Second Stage): Apply vacuum (<10 mbar) to remove ethanol and water byproducts. Continue the reaction for 24-48 hours.

  • Termination and Purification: Follow the same termination and purification steps as outlined in Protocol 1.

Data Presentation: Reaction Parameters and Expected Outcomes

The following tables summarize typical reaction conditions and expected polymer properties based on literature for analogous aliphatic polyesters.[6][8]

Table 1: Typical Reaction Parameters for Enzymatic Polycondensation

ParameterTypical RangeRationale
Temperature 70 - 100 °COptimal range for lipase activity and stability while allowing for sufficient reactant mobility.[4]
Enzyme Loading 1 - 10% (w/w)Higher loading increases reaction rate but also cost. 5-10% is a common range.[6]
Reaction Time 24 - 48 hoursRequired to achieve higher molecular weights.[6]
Pressure < 10 mbar (Polycondensation)Essential for removing volatile byproducts (ethanol, water) to drive the polymerization reaction.[6]
Monomer Ratio 1:1 (for copolyesters)An equimolar ratio of functional groups is crucial for achieving high molecular weight in step-growth polymerization.

Table 2: Representative Properties of Adipate-Based Polyesters

PropertyRepresentative ValueNote
Number-Average Molecular Weight (Mn) 5,000 - 20,000 g/mol Highly dependent on reaction time, temperature, and efficiency of byproduct removal.[6]
Melting Temperature (Tm) 50 - 65 °CFor semi-crystalline polyesters like those from adipic acid and linear diols.[5]
Glass Transition Temperature (Tg) -50 °CTypical for poly(ethylene adipate), indicating a flexible polymer backbone at room temperature.[8]
Tensile Strength ~10 - 13 MPaAliphatic polyesters generally exhibit low tensile strength compared to aromatic ones.[8][11]
Biodegradability HighThe ester linkages are susceptible to hydrolysis and enzymatic degradation, a key feature for biomedical uses.[8]

References

Monoethyl Adipate: A Promising Antifungal Agent in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Monoethyl adipate (B1204190), a monoester of adipic acid, is demonstrating significant potential in agrochemical research, primarily as an effective antifungal agent against the common plant pathogen Botrytis cinerea, the causative agent of grey mould disease. Research has highlighted its ability to inhibit fungal growth at various stages, presenting a viable alternative to conventional fungicides. Beyond its direct antifungal properties, monoethyl adipate also serves as a versatile intermediate in the synthesis of various agrochemical active ingredients and can be utilized as a solvent in pesticide formulations.

Antifungal Applications Against Botrytis cinerea

This compound has been identified as a potent inhibitor of Botrytis cinerea, a necrotrophic fungus responsible for significant economic losses in a wide range of crops, including fruits, vegetables, and ornamental plants.[1] Studies have shown that its antifungal activity is concentration-dependent and influenced by pH.[1]

The primary mechanisms of its antifungal action include the suppression of spore germination and the inhibition of mycelium development at non-phytotoxic concentrations.[1] At a cellular level, this compound affects the integrity of the fungal cell membrane, leading to increased permeability without causing lysis.[1] Furthermore, it disrupts the polyamine content within the mycelium, leading to a reduction in putrescine and an accumulation of spermine, a mode of action observed with other antifungal compounds.[1]

In vivo studies on tomato fruits have demonstrated that this compound can completely suppress grey mould disease under controlled inoculation conditions, preventing the attachment and penetration of fungal spores onto the leaf surface.[1]

Quantitative Data on Antifungal Efficacy

The following table summarizes the effective concentrations of this compound against Botrytis cinerea as determined by in vitro studies.

ParameterEffective ConcentrationEfficacyReference
Spore Germination Inhibition Concentration-dependentComplete inhibition at effective concentrations[1]
Mycelium Development Inhibition Concentration-dependentSignificant inhibition at non-phytotoxic concentrations[1]
In vivo Disease Suppression (Tomato) Not specified in abstractComplete suppression of grey mould[1]

Role as a Synthesis Intermediate and Solvent

Beyond its direct antifungal activity, this compound is a valuable intermediate in the synthesis of active compounds for a range of crop protection agents, including pesticides and herbicides.[2] Its chemical structure allows for its use as a building block in the creation of more complex molecules with desired pesticidal properties. While specific commercial herbicides or pesticides synthesized directly from this compound are not extensively detailed in publicly available literature, its role as a precursor is acknowledged in the chemical industry.[2]

Additionally, this compound can be employed as a solvent in pesticide formulations. Solvents are crucial components of many agrochemical products, ensuring the uniform delivery and stability of the active ingredients. The properties of this compound make it a suitable carrier for certain active compounds.

Experimental Protocols

Detailed methodologies for evaluating the antifungal properties of this compound are crucial for reproducible research. Below are protocols based on standard antifungal testing procedures.

In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against Botrytis cinerea.

1. Fungal Isolate and Culture Preparation:

  • Obtain a pure culture of Botrytis cinerea.

  • Culture the fungus on a suitable medium, such as Potato Dextrose Agar (PDA), and incubate at 20-25°C until sufficient sporulation is observed.

2. Inoculum Preparation:

  • Harvest conidia from the culture plates by flooding with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).

  • Filter the suspension to remove mycelial fragments.

  • Adjust the spore suspension concentration to 1 x 10^5 to 1 x 10^6 spores/mL using a hemocytometer.

3. Antifungal Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and sterilize by filtration.

  • Perform serial dilutions to obtain a range of test concentrations.

4. Assay Procedure (Broth Microdilution):

  • In a 96-well microtiter plate, add a defined volume of fungal inoculum to each well.

  • Add the various dilutions of the this compound solution to the wells.

  • Include positive (fungus with no treatment) and negative (medium only) controls.

  • Incubate the plates at 20-25°C for 3-5 days.

  • Determine the MIC as the lowest concentration of this compound that visibly inhibits fungal growth.

In Vivo Antifungal Efficacy on Tomato Fruits

This protocol describes the evaluation of this compound's ability to control grey mould on tomato fruits.

1. Plant Material and Pathogen Inoculation:

  • Use healthy, unwounded tomato fruits of a susceptible cultivar.

  • Surface-sterilize the fruits.

  • Prepare a spore suspension of Botrytis cinerea as described in the in vitro protocol.

  • Inoculate the fruits by placing a droplet of the spore suspension onto the surface.

2. Treatment Application:

  • Prepare solutions of this compound at various concentrations.

  • Apply the treatment solutions to the inoculated fruits (e.g., by spraying or dipping).

  • A control group should be treated with a solution lacking this compound.

3. Incubation and Disease Assessment:

  • Place the fruits in a high-humidity chamber at 20-25°C to promote disease development.

  • After a set incubation period (e.g., 5-7 days), assess the disease severity by measuring the lesion diameter or the percentage of infected fruit surface area.

  • Calculate the percentage of disease inhibition compared to the control group.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the research and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Culture B. cinerea Culture Spore_Suspension Spore Suspension Preparation Culture->Spore_Suspension Microtiter_Assay Microtiter Plate Assay Spore_Suspension->Microtiter_Assay MEA_Dilutions This compound Serial Dilutions MEA_Dilutions->Microtiter_Assay MIC_Determination MIC Determination Microtiter_Assay->MIC_Determination Conclusion Conclusion MIC_Determination->Conclusion Antifungal Potency Tomato_Fruits Tomato Fruit Selection Inoculation Pathogen Inoculation Tomato_Fruits->Inoculation MEA_Treatment This compound Treatment Inoculation->MEA_Treatment Incubation Incubation MEA_Treatment->Incubation Disease_Assessment Disease Assessment Incubation->Disease_Assessment Disease_Assessment->Conclusion Protective Efficacy Start Start Start->Culture Start->Tomato_Fruits

Caption: Experimental workflow for evaluating the antifungal activity of this compound.

mechanism_of_action MEA This compound Cell_Membrane Fungal Cell Membrane MEA->Cell_Membrane Polyamine_Metabolism Polyamine Metabolism MEA->Polyamine_Metabolism Permeability Increased Permeability Cell_Membrane->Permeability Spore_Germination_Inhibition Spore Germination Inhibition Permeability->Spore_Germination_Inhibition Putrescine_Reduction Putrescine Reduction Polyamine_Metabolism->Putrescine_Reduction Spermine_Accumulation Spermine Accumulation Polyamine_Metabolism->Spermine_Accumulation Mycelium_Growth_Inhibition Mycelium Growth Inhibition Putrescine_Reduction->Mycelium_Growth_Inhibition Spermine_Accumulation->Mycelium_Growth_Inhibition

Caption: Proposed mechanism of antifungal action of this compound on Botrytis cinerea.

References

Application Notes and Protocols for Monoethyl Adipate as a Monomer for Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of monoethyl adipate (B1204190) as a monomer in polymerization reactions. The resulting adipate-based polyesters have significant potential in various biomedical applications, particularly in the field of drug delivery, owing to their expected biodegradability and biocompatibility.

Application Notes

Introduction to Monoethyl Adipate as a Monomer

This compound is a derivative of adipic acid, a dicarboxylic acid widely used in the synthesis of polyesters. As a monoester, this compound possesses both a carboxylic acid and an ester functional group, making it a versatile building block for polymerization. The presence of the ethyl ester group can influence the polymerization kinetics and the final properties of the polymer, such as its hydrophobicity, degradation rate, and drug compatibility. Polymers derived from adipic acid are known for their biodegradability, making them attractive candidates for developing controlled drug release systems.[1][2]

Polymerization of this compound

Poly(this compound) can be synthesized through various polymerization techniques, primarily enzymatic polymerization and melt polycondensation. The choice of method will influence the polymer's molecular weight, polydispersity, and thermal properties.

  • Enzymatic Polymerization: This method utilizes lipases as catalysts, offering a green and mild reaction environment.[3] Enzymatic polymerization can lead to polymers with well-defined structures and is particularly suitable for monomers that may be sensitive to high temperatures.[4]

  • Melt Polycondensation: This is a conventional method for polyester (B1180765) synthesis that involves heating the monomer above its melting point, with or without a catalyst, to drive the polymerization reaction by removing the condensation byproduct (e.g., water or ethanol).[5][6] This method is often used for large-scale production.

Expected Properties of Poly(this compound)

While specific experimental data for poly(this compound) is not extensively available, its properties can be extrapolated from data on similar adipate polyesters, such as poly(ethylene adipate) (PEA) and poly(butylene adipate-co-terephthalate) (PBAT).

Table 1: Expected Physicochemical and Thermal Properties of Poly(this compound)

Property Expected Value Range Source of Analogy
Molecular Weight (Mn) 5,000 - 20,000 g/mol [6][7]
Polydispersity Index (PDI) 1.5 - 2.5 [7]
Glass Transition Temp. (Tg) -55 to -45 °C [8]
Melting Temperature (Tm) 45 - 60 °C [8][9]
Tensile Strength 10 - 15 MPa [8]

| Elongation at Break | 300 - 400% |[8] |

Applications in Drug Delivery

Adipate-based polyesters are promising materials for drug delivery due to their biocompatibility and biodegradability.[1][10] Poly(this compound) is expected to be a suitable candidate for formulating various drug delivery systems.

  • Controlled Release Matrices: The polymer can be used to create matrices that encapsulate therapeutic agents and release them over an extended period.[11][12][13] The release rate can be tuned by altering the polymer's molecular weight and crystallinity.

  • Nanoparticles for Targeted Delivery: Poly(this compound) could be formulated into nanoparticles to improve the solubility and bioavailability of poorly water-soluble drugs.[10] Surface modification of these nanoparticles could enable targeted delivery to specific tissues or cells.

  • Biodegradable Implants: The polymer's biodegradability makes it suitable for developing implants that release a drug locally and then degrade and are absorbed by the body, eliminating the need for surgical removal.

Experimental Protocols

Enzymatic Polymerization of this compound

This protocol describes the synthesis of poly(this compound) using an immobilized lipase (B570770) catalyst.

Materials:

  • This compound (MEA)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Diphenyl ether (solvent)

  • Chloroform (B151607)

  • Methanol

  • Nitrogen gas

Equipment:

  • Schlenk tube

  • Magnetic stirrer with heating plate

  • Vacuum pump

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Add equimolar amounts of this compound to a Schlenk tube.

  • Add Novozym 435 (typically 1-10% w/w of the monomer).

  • Add diphenyl ether as a solvent (optional, can also be performed in bulk).[7]

  • Purge the Schlenk tube with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Heat the reaction mixture to 60-80°C with continuous stirring.

  • After an initial oligomerization step (e.g., 2 hours), apply a vacuum to remove the condensation byproduct (ethanol).[7]

  • Continue the reaction under vacuum for 24-48 hours to increase the molecular weight.

  • Stop the reaction by cooling the mixture to room temperature.

  • Dissolve the crude polymer in chloroform and filter to remove the enzyme.

  • Precipitate the polymer by adding the chloroform solution to cold methanol.

  • Collect the purified polymer by filtration and dry under vacuum until a constant weight is achieved.

Melt Polycondensation of this compound

This protocol outlines the synthesis of poly(this compound) via melt polycondensation.

Materials:

  • This compound (MEA)

  • Titanium(IV) butoxide or another suitable catalyst (e.g., 200-400 ppm)

  • Nitrogen gas

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and distillation outlet

  • Heating mantle or oil bath

  • Vacuum pump

  • Temperature controller

Procedure:

  • Charge the glass reactor with this compound.

  • Purge the reactor with nitrogen gas for 20-30 minutes to remove air and moisture.

  • Add the catalyst to the reactor.

  • Heat the reactor to 180-200°C under a gentle flow of nitrogen to initiate the esterification stage.[5]

  • Collect the condensation byproduct (ethanol) in a collection flask.

  • Once the initial esterification is complete (indicated by the cessation of byproduct distillation), increase the temperature to 220-240°C.

  • Gradually apply a high vacuum (e.g., <1 Torr) to the system to facilitate the removal of residual byproducts and drive the polymerization to a higher molecular weight.[5]

  • Continue the reaction under high vacuum and elevated temperature for 2-4 hours.

  • Stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.

  • The resulting polymer can be used as is or purified by dissolution and precipitation as described in the enzymatic polymerization protocol.

Polymer Characterization

2.3.1. Molecular Weight Determination (Gel Permeation Chromatography - GPC)

  • Instrumentation: GPC system equipped with a refractive index (RI) detector.

  • Columns: Polystyrene-divinylbenzene columns suitable for the expected molecular weight range.

  • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1 mL/min.

  • Calibration: Use polystyrene standards to create a calibration curve.

  • Sample Preparation: Dissolve the polymer in THF at a concentration of 1-2 mg/mL.

2.3.2. Thermal Properties (Differential Scanning Calorimetry - DSC)

  • Instrumentation: DSC instrument.

  • Procedure:

    • Accurately weigh 5-10 mg of the polymer into an aluminum pan.

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 100°C) at a rate of 10°C/min under a nitrogen atmosphere.

    • Cool the sample to a low temperature (e.g., -80°C) at a rate of 10°C/min.

    • Reheat the sample to 100°C at a rate of 10°C/min. The data from the second heating scan is used to determine the glass transition temperature (Tg) and melting temperature (Tm).[9][14][15]

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization MEA This compound Enz_Poly Enzymatic Polymerization MEA->Enz_Poly Melt_Poly Melt Polycondensation MEA->Melt_Poly Crude_Poly Crude Polymer Enz_Poly->Crude_Poly Melt_Poly->Crude_Poly Dissolution Dissolution (Chloroform) Crude_Poly->Dissolution Precipitation Precipitation (Methanol) Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Pure_Poly Purified Poly(this compound) Drying->Pure_Poly GPC GPC (Mw, PDI) Pure_Poly->GPC DSC DSC (Tg, Tm) Pure_Poly->DSC

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

drug_release_mechanism Matrix Drug-Loaded Polymer Matrix (Poly(this compound)) Hydration Matrix Hydration and Swelling Matrix->Hydration Diffusion Drug Diffusion Through Matrix Hydration->Diffusion Erosion Polymer Matrix Erosion/Degradation Hydration->Erosion Release Drug Release Diffusion->Release Erosion->Release

Caption: Hypothetical mechanism of drug release from a poly(this compound) matrix.

logical_relationships cluster_input Input Factors cluster_properties Polymer Properties cluster_application Application Performance Monomer Monomer (this compound) MW Molecular Weight & PDI Monomer->MW Poly_Method Polymerization Method (Enzymatic vs. Melt) Poly_Method->MW Thermal Thermal Properties (Tg, Tm) Poly_Method->Thermal Conditions Reaction Conditions (Temp, Time, Catalyst) Conditions->MW Conditions->Thermal Mechanical Mechanical Properties MW->Mechanical Degradation Degradation Rate MW->Degradation Thermal->Mechanical Drug_Release Drug Release Profile Thermal->Drug_Release Degradation->Drug_Release Biocompatibility Biocompatibility Degradation->Biocompatibility

Caption: Logical relationships between synthesis, properties, and performance of poly(this compound).

References

Application Notes and Protocols for Monoethyl Adipate in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of monoethyl adipate (B1204190) in material science, focusing on its role as a precursor in polyester (B1180765) synthesis and as a plasticizer for polymers. Detailed experimental protocols and characterization techniques are provided to guide researchers in their investigations.

Introduction to Monoethyl Adipate in Material Science

This compound (MEA) is an organic compound with the chemical formula C8H14O4.[1] It is a monoester of adipic acid and ethanol.[1] In material science, MEA is explored for its utility as a versatile building block in the synthesis of polymers and as a functional additive to modify the properties of existing materials. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows it to be incorporated into polymer chains or to interact with polymer matrices to alter their physical characteristics.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing experimental conditions for its use in material synthesis and formulation.

PropertyValueReference
Molecular Formula C8H14O4[1]
Molecular Weight 174.19 g/mol
Appearance Colorless liquid[1]
Melting Point 28-29 °C
Boiling Point 285 °C at 760 mmHg
Density ~0.98 - 1.07 g/cm³ at 25 °C[1]
Solubility Soluble in many organic solvents; slightly soluble in water.[1]

Application I: this compound in Polyester Synthesis

This compound can be theoretically utilized in the synthesis of aliphatic polyesters. While it is not a typical monomer for creating high-molecular-weight polymers due to its single carboxylic acid group, it can function as a chain terminator . This allows for the precise control of the polymer's molecular weight and the properties of the resulting material.

Logical Workflow for Polyester Synthesis with MEA as a Chain Terminator

Polyester_Synthesis_Workflow start Start: Define Target Molecular Weight reactants Prepare Reactants: - Diol (e.g., Ethylene (B1197577) Glycol) - Diacid (e.g., Adipic Acid) - this compound (MEA) - Catalyst (e.g., p-TSA) start->reactants reaction Polycondensation Reaction: - Heat under inert atmosphere - Remove water byproduct reactants->reaction purification Purification: - Dissolve in suitable solvent - Precipitate in non-solvent - Dry the polymer reaction->purification characterization Characterization: - GPC (Molecular Weight) - NMR (Structure) - FTIR (Functional Groups) - DSC (Thermal Properties) purification->characterization end End: Polyester with Controlled Molecular Weight characterization->end

Caption: Workflow for polyester synthesis using MEA as a chain terminator.

Experimental Protocol: Synthesis of Poly(ethylene adipate) with Controlled Molecular Weight

This protocol describes a generalized procedure for the synthesis of poly(ethylene adipate) where this compound is used to control the polymer chain length.

Materials:

  • Adipic acid

  • Ethylene glycol

  • This compound (MEA)

  • p-Toluenesulfonic acid (p-TSA) or other suitable catalyst

  • Nitrogen gas (inert atmosphere)

  • Chloroform (for dissolution)

  • Methanol (B129727) (for precipitation)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser and collection flask (for water removal)

  • Vacuum oven

Procedure:

  • Reactant Calculation: Determine the molar ratios of adipic acid, ethylene glycol, and this compound based on the desired molecular weight. The molar amount of MEA will influence the final chain length.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a condenser, add the calculated amounts of adipic acid, ethylene glycol, and this compound.

  • Catalyst Addition: Add a catalytic amount of p-TSA (e.g., 0.1-0.5% by weight of the total reactants).

  • Esterification: Heat the mixture to 160-180°C under a slow stream of nitrogen gas to facilitate the removal of water produced during the esterification reaction. Continue this step for 2-4 hours.[3]

  • Polycondensation: Increase the temperature to 180-200°C and apply a vacuum to remove the remaining water and drive the polymerization reaction forward. The reaction time will depend on the desired molecular weight.[1]

  • Purification: Cool the reaction mixture and dissolve the resulting polyester in a minimal amount of chloroform. Precipitate the polymer by slowly adding the solution to an excess of cold methanol with stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Characterization of the Synthesized Polyester

The resulting polyester should be characterized to determine its molecular weight, structure, and thermal properties.

Characterization TechniquePurposeExpected Outcome
Gel Permeation Chromatography (GPC) To determine the number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI).A controlled and predictable molecular weight based on the initial MEA concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the polyester and the incorporation of the this compound end-groups.Peaks corresponding to the repeating units of the polyester and the terminal ethyl ester group from MEA.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer.A strong ester carbonyl (C=O) stretching peak, and the absence of a broad O-H peak from the carboxylic acid starting material.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyester.Thermal properties that may vary with the molecular weight of the polymer.

Application II: this compound as a Plasticizer

This compound can be investigated as a primary or secondary plasticizer for polymers such as polyvinyl chloride (PVC) to improve their flexibility and processability. Adipate esters are known for imparting good low-temperature flexibility.[4]

Experimental Workflow for Evaluating this compound as a Plasticizer

Plasticizer_Evaluation_Workflow start Start: Select Polymer (e.g., PVC) formulation Formulation Preparation: - Polymer Resin - this compound (MEA) - Stabilizers - Control Plasticizer (e.g., DOA) start->formulation processing Melt Processing: - Two-roll mill or internal mixer - Compression molding of test specimens formulation->processing testing Performance Testing: - Mechanical Properties - Thermal Properties - Migration Resistance processing->testing analysis Data Analysis and Comparison: - Compare MEA performance against control testing->analysis conclusion Conclusion: - Assess suitability of MEA as a plasticizer analysis->conclusion

Caption: Workflow for evaluating the performance of MEA as a plasticizer.

Experimental Protocol: Evaluation of this compound as a Plasticizer for PVC

This protocol outlines the steps to prepare and test PVC formulations plasticized with this compound.

Materials:

  • PVC resin (suspension grade)

  • This compound (MEA)

  • Dioctyl adipate (DOA) as a control plasticizer

  • Thermal stabilizer (e.g., mixed metal stabilizer)

  • Activated carbon (for migration testing)

Equipment:

  • Two-roll mill or internal mixer

  • Hydraulic press with heating and cooling capabilities

  • Molds for test specimens (e.g., dumbbell shape for tensile testing)

  • Shore A durometer

  • Universal testing machine

  • Oven

Procedure:

  • Formulation: Prepare different PVC formulations with varying concentrations of MEA (e.g., 20, 30, 40 parts per hundred of resin - phr). Prepare a control formulation with DOA at the same concentrations.

  • Milling and Molding:

    • On a two-roll mill heated to an appropriate temperature (e.g., 150-160°C), blend the PVC resin, plasticizer, and stabilizer until a homogeneous sheet is formed.

    • Compression mold the milled sheets into test specimens of the required dimensions using a hydraulic press.

  • Performance Testing:

    • Hardness: Measure the Shore A hardness of the plasticized PVC specimens according to ASTM D2240.

    • Tensile Properties: Determine the tensile strength, elongation at break, and modulus of elasticity using a universal testing machine according to ASTM D638.

    • Plasticizer Migration: Measure the weight loss of the plasticized PVC specimens after being in contact with activated carbon at an elevated temperature (e.g., 70°C for 24 hours) to assess plasticizer migration.[5]

Data Presentation: Comparative Performance of Adipate Plasticizers

The performance of this compound as a plasticizer should be compared with a standard adipate plasticizer like dioctyl adipate (DOA). The following table provides a template for presenting the comparative data.

PropertyPVC + MEA (30 phr)PVC + DOA (30 phr)
Shore A Hardness Experimental ValueTypical Value
Tensile Strength (MPa) Experimental ValueTypical Value
Elongation at Break (%) Experimental ValueTypical Value
100% Modulus (MPa) Experimental ValueTypical Value
Plasticizer Migration (%) Experimental ValueTypical Value

Safety and Handling

This compound is generally considered to have low toxicity.[6] However, as with all chemicals, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.[7] Handling should be performed in a well-ventilated area.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).[6][7]

Conclusion

This compound presents interesting possibilities in material science, both as a tool for controlling polymer molecular weight and as a potential plasticizer. The protocols and workflows provided herein offer a starting point for researchers to explore these applications and to generate quantitative data to fully assess its potential in the development of new materials.

References

Application Notes and Protocols: Monoethyl Adipate as a Putative Fragrance Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoethyl adipate (B1204190) (MEA) is a mono-ester of adipic acid, recognized primarily as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. While not a fragrance ingredient itself, its bifunctional nature—possessing both an ester and a carboxylic acid group—presents potential for its use as a versatile intermediate in the synthesis of novel fragrance compounds. These application notes provide a comprehensive overview of monoethyl adipate's physicochemical properties, detailed protocols for its synthesis and quality control, and explore its potential applications in the fragrance industry based on analogous chemical transformations.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. The following table summarizes key quantitative data for MEA.

PropertyValueReference(s)
Molecular Formula C8H14O4[1]
Molecular Weight 174.19 g/mol [1]
Appearance White to off-white solid at room temperature[2]
Melting Point 28-29 °C[2][3]
Boiling Point 285 °C @ 760 mmHg; 180 °C @ 18 mmHg[1][2]
Density 0.98 g/mL @ 25 °C[2][3]
Refractive Index 1.439 @ 20 °C[3]
Flash Point >110 °C (>230 °F)[1]
Solubility Soluble in water, alcohol, and ether.[1][2]
pKa 4.69 ± 0.10 (Predicted)[1]

Synthesis of this compound

The selective synthesis of this compound is crucial to avoid the formation of the diester, diethyl adipate. Several methods have been reported, with a common approach involving the reaction of adipic acid with ethanol (B145695) under controlled conditions.

Experimental Protocol: Synthesis via Adipic Anhydride (B1165640) Intermediate

This method, adapted from patent literature, proceeds through an in-situ formation of adipic anhydride to enhance selectivity for the monoester, achieving high purity and yield.[4][5]

Materials:

  • Adipic acid

  • Sulfuric acid (98%)

  • Anhydrous ethanol

  • Organic solvent (e.g., trimethylbenzene)

  • Reaction flask with reflux condenser and Dean-Stark trap

  • Distillation apparatus

Procedure:

  • Formation of Adipic Anhydride:

    • To a reaction flask, add adipic acid, sulfuric acid, and trimethylbenzene in a weight ratio of approximately 1:0.2:2.5.[4]

    • Heat the mixture to reflux at 145-170 °C for 4-6 hours, collecting the water generated in a Dean-Stark trap.[4]

    • Continue refluxing until water is no longer produced.

  • Alcoholysis to this compound:

    • Cool the reaction mixture to 15-35 °C. The mixture will separate into two layers. Carefully separate and remove the lower sulfuric acid layer.[4]

    • Slowly add anhydrous ethanol dropwise to the organic layer containing the adipic anhydride intermediate. The molar ratio of ethanol to the initial adipic acid should be approximately 1:1.[4]

    • After the addition is complete, maintain the temperature at 45-65 °C for 1-4 hours to ensure complete reaction.[4]

  • Purification:

    • Recover the organic solvent (trimethylbenzene) by distillation under reduced pressure.

    • The crude this compound can then be purified by vacuum distillation to yield a product with a purity greater than 99%.[4]

adipic_acid Adipic Acid + H₂SO₄ + Trimethylbenzene reflux Reflux (145-170°C) Water Removal adipic_acid->reflux adipic_anhydride Adipic Anhydride Intermediate reflux->adipic_anhydride separation Cool & Separate H₂SO₄ Layer adipic_anhydride->separation ethanol_addition Add Anhydrous Ethanol (45-65°C) separation->ethanol_addition crude_mea Crude Monoethyl Adipate ethanol_addition->crude_mea distillation Vacuum Distillation crude_mea->distillation pure_mea Pure this compound (>99%) distillation->pure_mea

Figure 1: Synthesis workflow for this compound.

Quality Control of this compound for Use as an Intermediate

For use as an intermediate, the purity and consistency of this compound are paramount. The following protocols outline key quality control analyses.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any byproducts, such as unreacted adipic acid or the diester, diethyl adipate.[6]

Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column

  • Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min)

  • Inlet Temperature: 250 °C

  • Oven Program: 50 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Quadrupole: 150 °C

  • Scan Range: 40-400 amu

Sample Preparation:

  • Prepare a 1000 ppm stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Create a series of dilutions for calibration.

  • Inject 1 µL of the sample into the GC-MS.

Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Quantify the purity by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

  • Identify impurities by comparing their mass spectra to a library (e.g., NIST).

Acid Value and Ester Value Determination

These titrimetric methods are essential for quantifying the free carboxylic acid content and the ester content, respectively.

3.2.1. Acid Value Protocol The acid value is the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize one gram of the chemical substance.[3][7]

Materials:

  • This compound sample

  • Neutralized ethanol (titrate ethanol with alcoholic KOH to a faint pink endpoint with phenolphthalein)

  • 0.1 M Potassium hydroxide (KOH) in ethanol, standardized

  • Phenolphthalein (B1677637) indicator solution

Procedure:

  • Accurately weigh approximately 1 g of the this compound sample into a 250 mL conical flask.

  • Add 50 mL of neutralized ethanol and warm gently if necessary to dissolve the sample.

  • Add a few drops of phenolphthalein indicator.

  • Titrate with standardized 0.1 M alcoholic KOH solution until a permanent faint pink color is observed.

  • Record the volume of KOH solution used.

Calculation: Acid Value = (V × N × 56.1) / W Where:

  • V = volume of KOH solution in mL

  • N = normality of the KOH solution

  • 56.1 = molecular weight of KOH

  • W = weight of the sample in g

3.2.2. Ester Value Protocol The ester value is the number of milligrams of potassium hydroxide required to saponify the esters present in one gram of the substance. It is calculated from the saponification value and the acid value.[3][8]

Procedure (Saponification Value):

  • Accurately weigh approximately 1 g of the sample into a 250 mL flask with a reflux condenser.

  • Add 25.0 mL of 0.5 M alcoholic KOH solution.

  • Simultaneously, prepare a blank by refluxing 25.0 mL of the 0.5 M alcoholic KOH solution without the sample.

  • Reflux both the sample and the blank for 1 hour.

  • Cool and titrate the excess KOH in both the sample and blank flasks with 0.5 M hydrochloric acid (HCl), using phenolphthalein as an indicator.

Calculation: Saponification Value = ((B - S) × N × 56.1) / W Ester Value = Saponification Value - Acid Value Where:

  • B = volume of HCl for the blank in mL

  • S = volume of HCl for the sample in mL

  • N = normality of the HCl solution

  • 56.1 = molecular weight of KOH

  • W = weight of the sample in g

cluster_0 Purity Analysis cluster_1 Functional Group Analysis sample_prep_gc Sample Preparation (Dilution in Solvent) gc_ms GC-MS Analysis sample_prep_gc->gc_ms data_analysis_gc Data Analysis (Peak Integration, Library Search) gc_ms->data_analysis_gc acid_value Acid Value Titration ester_value Ester Value Calculation acid_value->ester_value saponification_value Saponification saponification_value->ester_value mea_sample This compound Sample mea_sample->sample_prep_gc mea_sample->acid_value mea_sample->saponification_value

Figure 2: Quality control workflow for this compound.

Potential Applications as a Fragrance Intermediate

While this compound is not directly used for its olfactory properties, and there is no extensive literature on its use as a fragrance intermediate, its chemical structure allows for hypothetical transformations into molecules of interest for the fragrance industry. Adipic acid and its diesters, such as diisobutyl adipate, are used in the fragrance industry, primarily as solvents or plasticizers, with diisobutyl adipate having a faint fruity, winey odor.[6][9]

The true potential of this compound lies in its bifunctionality. The free carboxylic acid can be esterified with a variety of "fragrance alcohols" (e.g., geraniol (B1671447), citronellol, phenethyl alcohol) to create novel, complex esters with potentially unique scent profiles.

Hypothetical Synthesis of a Fragrance Ester

The following protocol describes a general procedure for the esterification of this compound with a fragrance alcohol, such as geraniol, to produce ethyl geranyl adipate, a hypothetical fragrance molecule.

Reaction: this compound + Geraniol --(Catalyst)--> Ethyl Geranyl Adipate + H₂O

Materials:

  • This compound

  • Geraniol

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent capable of azeotropic water removal (e.g., toluene)

  • Reaction flask with Dean-Stark trap and reflux condenser

Procedure:

  • Charge the reaction flask with this compound, geraniol (1.0-1.1 equivalents), a catalytic amount of p-toluenesulfonic acid (0.01-0.02 equivalents), and toluene.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by vacuum distillation or column chromatography.

mea This compound (Intermediate) esterification Esterification (e.g., Fischer Esterification) mea->esterification fragrance_alcohol Fragrance Alcohol (e.g., Geraniol) fragrance_alcohol->esterification novel_ester Novel Diester (Potential Fragrance) esterification->novel_ester

Figure 3: Potential pathway to novel fragrance compounds.
Potential Precursor to Cyclic Fragrance Molecules

Adipic acid is a known precursor for cyclopentanone, a molecule with a distinct odor profile.[5] Through a Dieckmann condensation, the diester of adipic acid can be cyclized to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield cyclopentanone. This compound could potentially be converted to a diester with a different alcohol and then undergo a similar cyclization, opening pathways to substituted cyclic ketones that may possess desirable fragrance properties.

Conclusion

This compound is a readily synthesizable intermediate with well-defined physical properties. While its direct application in fragrance formulations is not established, its bifunctional nature makes it a promising starting material for research and development in the fragrance industry. The protocols provided herein for its synthesis and quality control can serve as a foundation for its production as a high-purity intermediate. The potential for its conversion into novel, complex esters and cyclic ketones warrants further investigation by fragrance chemists seeking to expand the palette of available synthetic fragrance ingredients.

References

Troubleshooting & Optimization

Technical Support Center: Monoethyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of monoethyl adipate (B1204190).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Users commonly encounter issues related to reaction equilibrium, byproduct formation, and product purification. This section addresses these specific challenges in a question-and-answer format.

Q1: My yield of monoethyl adipate is consistently low. What are the primary causes?

A: Low yield is the most common issue and typically stems from the reversible nature of the Fischer esterification reaction.[1][2] The reaction between adipic acid and ethanol (B145695) establishes an equilibrium that includes the starting materials, the monoester, the diester, and water.[2][3] To drive the reaction toward the product and increase yield, you must shift this equilibrium. Key factors include:

  • Incomplete Water Removal: The presence of water, a byproduct, can push the equilibrium back towards the reactants (hydrolysis).[1][4]

  • Suboptimal Reactant Ratio: An incorrect molar ratio of adipic acid to ethanol can limit the formation of the desired monoester.[1]

  • Insufficient Catalyst Activity: The acid catalyst may be weak, impure, or used in an insufficient amount, slowing the reaction rate and preventing it from reaching equilibrium in a timely manner.[1]

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to run long enough or at a high enough temperature to reach equilibrium.

Q2: How can I minimize the formation of the diester byproduct, diethyl adipate?

A: Formation of diethyl adipate is a significant issue that complicates purification and reduces the yield of the desired monoethyl ester.[5][6] Strategies to enhance selectivity for the monoester include:

  • Control Stoichiometry: Carefully controlling the molar ratio of reactants is crucial. Using a stoichiometric amount or only a slight excess of ethanol relative to adipic acid can reduce the likelihood of the second esterification occurring.[1] A molar ratio of ethanol to adipic acid between 0.9–1.05:1 is often recommended.[6]

  • Two-Step Synthesis via Anhydride (B1165640): A highly effective method involves first converting adipic acid to adipic anhydride using an acid catalyst and heat, followed by alcoholysis with ethanol.[5][6] This pathway inherently prevents the formation of the diester, leading to significantly higher purity and yields (96-97%).[5][6]

  • Reactive Distillation: This advanced technique can be used to withdraw the this compound product from the reaction mixture as it forms, preventing its subsequent conversion to the diester.[7]

Q3: What is the optimal catalyst and what is its role?

A: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common and effective catalysts for Fischer esterification.[4][8] The catalyst's role is to protonate the carbonyl oxygen of the adipic acid.[1][3] This protonation makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by the ethanol molecule, thereby increasing the reaction rate.[1][8] While the catalyst speeds up the reaction, it does not change the position of the chemical equilibrium.[1]

Q4: How can I effectively remove water from the reaction mixture to drive the equilibrium forward?

A: Removing water as it is formed is a critical step for maximizing yield.[4][9] Common laboratory techniques include:

  • Azeotropic Distillation: Using a solvent like toluene (B28343) or benzene (B151609) to form a low-boiling azeotrope with water is highly effective.[2] The azeotrope is distilled off, and a Dean-Stark apparatus can be used to separate the water and return the solvent to the reaction flask.[1][8]

  • Drying Agents: The use of molecular sieves or anhydrous salts can absorb the water produced during the reaction.[8]

Q5: My final product is difficult to purify. What are the best methods?

A: Purification is often challenging due to the presence of unreacted adipic acid and the diethyl adipate byproduct.[5][10]

  • Filtration: Unreacted adipic acid, which may crystallize upon cooling, can be removed by filtration.[11][12]

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove acidic components like unreacted adipic acid and the catalyst.[1][10] The desired monoester can then be isolated by acidifying the aqueous layer and extracting it back into an organic solvent.[10]

  • Vacuum Distillation: Since this compound has a high boiling point (approx. 138°C at 20 mmHg), vacuum distillation is the preferred method for final purification to prevent thermal decomposition.[2][12]

Data Presentation: Reaction Parameter Optimization

The following tables summarize quantitative data on how different reaction parameters can influence the synthesis of adipate esters.

Table 1: Effect of Reactant Ratio on Ester Yield (Fischer Esterification)

Adipic Acid (moles)Ethanol (moles)Molar Ratio (Acid:Alcohol)Expected YieldReference
111:1~65%[1]
1101:10~97%[1]
10.9 - 1.05~1:1>96% (anhydride route)[6]

Note: High excess of alcohol drives diester formation. The high yield with a ~1:1 ratio is specific to the two-step anhydride method.

Table 2: Comparison of Synthesis Methods & Conditions

MethodCatalystTemperature (°C)Time (h)Typical YieldPurityReference
Standard Fischer EsterificationSulfuric AcidReflux (~80-110°C)1-1086.5%Variable[6][8]
Two-Step (Adipic Anhydride Intermediate)Sulfuric Acid145-170, then 45-654-6, then 1-496-97%>99%[5][6]
Acetic Acid CatalyzedAcetic Acid60°C898.4%99.2%[13]

Experimental Protocols & Workflows

Method 1: High-Selectivity Two-Step Synthesis via Adipic Anhydride

This method is recommended for achieving high yield and purity by minimizing the formation of diethyl adipate.[5][6]

Step 1: Formation of Adipic Anhydride

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.

  • Reagents: To the flask, add adipic acid, a catalytic amount of concentrated sulfuric acid, and an organic solvent capable of forming an azeotrope with water (e.g., trimethylbenzene).[5][6] A typical weight ratio is 1:0.1:2 (adipic acid:sulfuric acid:solvent).[5]

  • Reaction: Heat the mixture to reflux at 145-170°C for 4-6 hours, continuously removing the water collected in the Dean-Stark trap.[5][6]

  • Cooling: Once water evolution ceases, cool the reaction mixture to 15-35°C. The sulfuric acid may separate as a distinct layer and can be removed.[5][6]

Step 2: Alcoholysis of Adipic Anhydride

  • Ethanol Addition: Slowly add absolute ethanol dropwise to the adipic anhydride mixture from Step 1. Maintain a molar ratio of ethanol to the initial adipic acid of approximately 0.95-1.0:1.[6] Keep the temperature below 30°C during the addition.[6]

  • Reaction: After the addition is complete, warm the mixture to 45-65°C and maintain it for 1-4 hours.[5][6]

  • Workup: Remove the organic solvent under reduced pressure.

  • Purification: Purify the resulting crude this compound by vacuum distillation to obtain the final product with >99% purity.[5][6]

Diagram 1: High-Selectivity Synthesis Workflow

G cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Alcoholysis & Purification A Adipic Acid + Sulfuric Acid + Solvent B Reflux (145-170°C) + Water Removal A->B C Cool & Separate Sulfuric Acid B->C D Adipic Anhydride Intermediate C->D E Add Absolute Ethanol (45-65°C) D->E F Solvent Removal (Reduced Pressure) E->F G Vacuum Distillation F->G H Pure Monoethyl Adipate (>99%) G->H

Caption: Workflow for the high-selectivity synthesis of this compound.

Troubleshooting Logic

Use the following decision tree to diagnose and resolve common issues encountered during synthesis.

Diagram 2: Troubleshooting Flowchart for Low Yield

G Start Low Yield of This compound CheckDiester High level of diethyl adipate detected (GC/NMR)? Start->CheckDiester CheckAcid High level of unreacted adipic acid detected? CheckDiester->CheckAcid No Sol_Diester1 Reduce Ethanol: Aim for ~1:1 molar ratio (Acid:Alcohol) CheckDiester->Sol_Diester1 Yes Sol_Acid1 Improve Water Removal: Use Dean-Stark or add molecular sieves CheckAcid->Sol_Acid1 Yes Sol_Diester2 Consider Two-Step Anhydride Method for higher selectivity Sol_Diester1->Sol_Diester2 Sol_Acid2 Increase Reaction Time or Temperature to reach equilibrium Sol_Acid1->Sol_Acid2 Sol_Acid3 Verify Catalyst: Check amount and activity of acid catalyst Sol_Acid2->Sol_Acid3

Caption: A decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Purification of Monoethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of monoethyl adipate (B1204190). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude monoethyl adipate?

The primary impurities in crude this compound typically arise from the synthesis process. These include:

  • Adipic Acid: Unreacted starting material.

  • Diethyl Adipate: A common byproduct formed from the esterification of both carboxylic acid groups of adipic acid.[1]

  • Ethanol (B145695): Unreacted alcohol used in the esterification reaction.

  • Acid Catalyst: Residual acid (e.g., sulfuric acid) used to catalyze the esterification.[1]

  • Solvent: Residual solvent used during the reaction or workup (e.g., toluene).[2][3]

Q2: What are the key physical properties of this compound to consider during purification?

Understanding the physical properties of this compound is crucial for selecting and optimizing purification techniques.

PropertyValueSource
Molecular FormulaC₈H₁₄O₄[4][5]
Molecular Weight174.19 g/mol [4]
AppearanceWhite to pale orange solid or crystalline powder at room temperature.[4][4]
Melting Point28-29 °C[4]
Boiling Point285 °C @ 760 mmHg; 180 °C @ 18 mmHg
Density0.98 g/mL at 25 °C
Refractive Indexn20/D 1.439[4]
SolubilitySoluble in ethanol and other organic solvents; sparingly soluble in water.[4][5][4][5]

Q3: Which purification technique is most suitable for this compound?

The choice of purification technique depends on the scale of the experiment, the nature of the impurities, and the desired final purity.

  • Liquid-Liquid Extraction: Excellent for removing acidic impurities like adipic acid and residual acid catalyst.

  • Distillation: Highly effective for large-scale purification and removing non-volatile impurities. Vacuum distillation is preferred to avoid decomposition at high temperatures.

  • Recrystallization: A good choice for removing small amounts of impurities and achieving high purity on a laboratory scale.

  • Column Chromatography: Ideal for purifying small to medium quantities of this compound and for separating it from impurities with similar boiling points, such as diethyl adipate.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound.

Issue 1: Low Purity After Purification

Problem: The purity of this compound is below the desired level after purification.

Potential CauseRecommended Solution
Incomplete removal of adipic acid. Perform a liquid-liquid extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to convert the acidic adipic acid into its water-soluble salt, which can then be separated in the aqueous layer.
Presence of diethyl adipate. If distillation is ineffective due to close boiling points, use column chromatography for separation. A solvent system with a gradient of increasing polarity (e.g., hexane (B92381)/ethyl acetate) can effectively separate the monoester from the diester.
Residual solvent. Ensure complete removal of the solvent after extraction or chromatography by using a rotary evaporator under appropriate vacuum and temperature. For high-boiling point solvents, further drying under high vacuum may be necessary.
Thermal decomposition during distillation. Use vacuum distillation to lower the boiling point of this compound and prevent thermal degradation. Ensure the distillation apparatus is properly sealed to maintain a stable vacuum.
Issue 2: Low Yield of Purified this compound

Problem: The amount of recovered this compound is significantly lower than expected.

Potential CauseRecommended Solution
Loss during liquid-liquid extraction. Avoid vigorous shaking of the separatory funnel to prevent the formation of emulsions, which can trap the product. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.
Product loss during recrystallization. Use a minimal amount of hot solvent to dissolve the crude product to ensure the solution is saturated. Cool the solution slowly to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
Incomplete elution from the chromatography column. After the main product has eluted, flush the column with a more polar solvent to ensure all the product is recovered. Monitor the elution using Thin Layer Chromatography (TTC).
Product adhering to glassware. Rinse all glassware that came into contact with the product with a small amount of a suitable solvent and combine the rinsings with the main product batch before solvent evaporation.

Experimental Protocols

Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol is designed to remove unreacted adipic acid and the acid catalyst.

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate (B1210297), in a separatory funnel.

  • Aqueous Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Extraction: Stopper the funnel and shake gently, periodically venting to release the pressure from the evolved carbon dioxide.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the washing step with the NaHCO₃ solution, followed by a wash with deionized water, and finally with brine.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound, now free of acidic impurities.

Purification by Vacuum Distillation

This method is suitable for purifying this compound from non-volatile impurities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum (e.g., ~180 °C at 18 mmHg).

  • Monitoring: Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

Purification by Recrystallization

This protocol is effective for obtaining high-purity this compound on a laboratory scale.

  • Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve this compound well at elevated temperatures but poorly at room temperature. Potential solvents include a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or heptane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent in a two-solvent system) until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If using a two-solvent system, add the second (less soluble) solvent dropwise until the solution becomes slightly cloudy, then allow it to cool.

  • Cooling: Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Purification by Column Chromatography

This technique is ideal for separating this compound from diethyl adipate.

  • Column Packing: Pack a chromatography column with silica (B1680970) gel as the stationary phase, using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A typical gradient might start with 95:5 hexane:ethyl acetate and gradually increase to 80:20 or higher.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude this compound Extraction Liquid-Liquid Extraction (vs. Adipic Acid) Crude->Extraction Distillation Vacuum Distillation (vs. Non-Volatiles) Extraction->Distillation Recrystallization Recrystallization (High Purity) Distillation->Recrystallization Chromatography Column Chromatography (vs. Diethyl Adipate) Distillation->Chromatography Pure Pure this compound Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

Troubleshooting start Purification Issue low_purity Low Purity? start->low_purity low_yield Low Yield? start->low_yield acid_impurity Acidic Impurity (Adipic Acid) low_purity->acid_impurity Yes diester_impurity Diester Impurity (Diethyl Adipate) low_purity->diester_impurity No extraction_loss Loss during Extraction low_yield->extraction_loss Yes recryst_loss Loss during Recrystallization low_yield->recryst_loss No solution1 Perform Liquid-Liquid Extraction with Base acid_impurity->solution1 solution2 Use Column Chromatography diester_impurity->solution2 solution3 Avoid Emulsions, Use Brine extraction_loss->solution3 solution4 Minimize Hot Solvent, Cool Slowly recryst_loss->solution4

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Monoethyl Adipate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monoethyl adipate (B1204190) crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the crystallization of monoethyl adipate.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?

A1: Understanding the physicochemical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol [1]
Appearance White to off-white solid or colorless liquid[1][2]
Melting Point 28-29 °C[1][3]
Boiling Point 180 °C at 18 mmHg[1][3]
Solubility in Water Soluble (50 mg/mL)[3]
General Solubility Soluble in common organic solvents like alcohols and ethers.

Q2: What are the common impurities in crude this compound?

A2: The most common impurities in crude this compound, typically synthesized from adipic acid and ethanol, are unreacted adipic acid and the diester byproduct, diethyl adipate.[4][5][6] Residual solvents from the synthesis may also be present.

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid (an oil) rather than as solid crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated at a temperature above the compound's melting point. Given that this compound has a low melting point (28-29 °C), it is particularly susceptible to oiling out.

To prevent this, you can:

  • Select a lower-boiling point solvent.

  • Use a larger volume of solvent to ensure the saturation point is reached at a lower temperature.

  • Employ a slower cooling rate to allow crystals to nucleate and grow below the melting point.

  • Use a co-solvent system to modify the solubility properties of the solution.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.

Problem 1: this compound fails to crystallize upon cooling.

Q: I've cooled my solution of this compound, but no crystals have formed. What should I do?

A: This is a common issue that can arise from several factors. Here's a step-by-step approach to induce crystallization:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.

  • Increase Supersaturation:

    • Evaporation: If the solution is not saturated enough, you can gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities.

    • Cool to a Lower Temperature: If cooling to room temperature is insufficient, try cooling the solution in an ice bath or refrigerator.

  • Re-evaluate Your Solvent System:

    • The solvent may be too good at dissolving this compound. If you have used a highly polar solvent, consider re-dissolving the compound and trying a less polar solvent or a mixed solvent system.

Problem 2: An oil has formed instead of crystals.

Q: My this compound has "oiled out." Can I still obtain crystals from this?

A: Yes, it is often possible to recover your product as crystals. Follow these steps:

  • Re-dissolve the Oil: Gently heat the solution to a temperature where the oil redissolves completely.

  • Add More Solvent: Add more of the same solvent to decrease the saturation temperature. This will help ensure that crystallization begins at a temperature below the melting point of this compound.

  • Cool Slowly: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling process. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Consider a Different Solvent: If oiling out persists, the chosen solvent is likely unsuitable. A lower boiling point solvent or a mixed solvent system might be necessary. A good starting point for a mixed solvent system is to dissolve the this compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.

Problem 3: The crystallization happened too quickly, resulting in a fine powder.

Q: As soon as I started cooling, a large amount of fine powder crashed out of solution. Is this a problem?

A: Rapid crystallization often traps impurities within the crystal lattice, reducing the effectiveness of the purification.[7][8] To obtain purer, larger crystals, a slower crystallization rate is desirable.

  • Re-heat and Add More Solvent: Heat the solution to redissolve the powder. Add a small amount of additional solvent to ensure that the solution is not oversaturated.

  • Slow Cooling is Key: Allow the solution to cool to room temperature slowly on a benchtop before moving it to an ice bath. Insulating the flask can help to slow down the cooling rate.

  • Stirring: Gentle stirring during cooling can sometimes promote the growth of larger crystals, but vigorous stirring can lead to the formation of many small crystals.

Problem 4: The final crystal yield is very low.

Q: After filtration, I have a very small amount of pure this compound. How can I improve my yield?

A: A low yield can be due to several factors. Here are some troubleshooting steps:

  • Check the Mother Liquor: The "mother liquor" is the solution left after filtering the crystals. It may still contain a significant amount of dissolved product. You can try to obtain a second crop of crystals by:

    • Evaporating some of the solvent to increase the concentration of this compound and then cooling again.

    • Cooling the mother liquor to a lower temperature (e.g., in a freezer).

    • Note that a second crop of crystals is often less pure than the first.

  • Minimize Solvent Usage: While you need enough solvent to dissolve the compound when hot, using a large excess will result in more of your product remaining in solution upon cooling. Aim to use the minimum amount of hot solvent necessary for complete dissolution.

  • Ensure Complete Crystallization: Allow sufficient time for the crystallization to complete. Cooling for a longer period can increase the yield.

  • Washing Technique: When washing the filtered crystals, use a minimal amount of ice-cold solvent. Using warm solvent or too much solvent will dissolve some of your product.

Experimental Protocols

Protocol 1: General Recrystallization of this compound

This protocol provides a general procedure for the purification of crude this compound. The choice of solvent is critical and may need to be optimized based on the impurities present.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., toluene, ethanol/water mixture, or ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water or oil bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent or solvent pair. A good solvent will dissolve this compound well at elevated temperatures but poorly at room temperature or below.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring until the solvent begins to boil. Continue adding the solvent in small portions until all of the this compound has just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter funnel for a period, followed by air drying or drying in a vacuum oven at a temperature well below the melting point.

Visualizations

Logical Troubleshooting Flowchart for Crystallization Issues

TroubleshootingCrystallization start Start Crystallization (Cooling Solution) check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Oiling Out Occurred? check_crystals->oiling_out Yes ts_no_crystals1 Induce Nucleation (Scratch/Seed) no_crystals->ts_no_crystals1 oil Oil Formed oiling_out->oil Yes crystals_ok Crystals Formed oiling_out->crystals_ok No ts_oil1 Re-heat and Add More Solvent oil->ts_oil1 check_quality Check Crystal Quality (Size, Purity) crystals_ok->check_quality good_quality Good Quality Crystals check_quality->good_quality Good poor_quality Poor Quality (Fine Powder, Impure) check_quality->poor_quality Poor end_success Successful Crystallization good_quality->end_success ts_poor_quality1 Re-heat and Add More Solvent poor_quality->ts_poor_quality1 end_troubleshoot Further Troubleshooting Required ts_no_crystals2 Increase Supersaturation (Evaporate/Cool Further) ts_no_crystals1->ts_no_crystals2 ts_no_crystals2->end_troubleshoot ts_oil2 Cool Slowly ts_oil1->ts_oil2 ts_oil3 Change Solvent/ Use Co-solvent ts_oil2->ts_oil3 ts_oil3->end_troubleshoot ts_poor_quality2 Cool Slowly ts_poor_quality1->ts_poor_quality2 ts_poor_quality2->end_troubleshoot

Troubleshooting workflow for this compound crystallization.
Experimental Workflow for Recrystallization

RecrystallizationWorkflow start Start: Crude This compound dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve hot_filtration 2. Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool 3. Slow Cooling to Room Temperature hot_filtration->cool ice_bath 4. Further Cooling in Ice Bath cool->ice_bath filter 5. Vacuum Filtration to Isolate Crystals ice_bath->filter wash 6. Wash Crystals with Ice-Cold Solvent filter->wash dry 7. Dry Purified Crystals wash->dry end End: Pure This compound dry->end

A step-by-step workflow for the recrystallization process.

References

Stability and degradation of monoethyl adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of monoethyl adipate (B1204190). It includes frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Section 1: Frequently Asked Questions (FAQs) - General Stability and Handling

This section covers fundamental questions about the properties, storage, and handling of monoethyl adipate.

Q1: What are the key physicochemical properties of this compound?

This compound is an organic intermediate widely used in synthesis, pharmaceuticals, and as a plasticizer.[1][2] Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 626-86-8[1][3]
Molecular Formula C8H14O4[3][4]
Molecular Weight 174.2 g/mol [3][5]
Appearance Off-white low melting solid or clear, colorless liquid[3][4][6]
Melting Point 28-29 °C[1][5]
Boiling Point ~254-285 °C (at 760 mmHg); 180 °C (at 18 mmHg)[1][4][5]
Density ~0.98 - 1.07 g/cm³ at 25 °C[1][4]
Solubility Soluble in water (50 mg/mL), alcohols, and ethers.[1][5]
Refractive Index ~1.439 at 20 °C[1]

Q2: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored under controlled conditions. Improper storage can lead to degradation.

Table 2: Recommended Storage and Handling Summary

ConditionRecommendationRationaleReferences
Temperature 2-8°C (Refrigerator)Minimizes thermal degradation and potential side reactions.[3]
Atmosphere Store in a dry, well-ventilated place. Keep containers tightly sealed.Prevents moisture absorption which can lead to hydrolysis.[4][6]
Container HDPE or metal containers. For lab use, amber-colored glass.Protects from moisture and light.[4][7]
Light Exposure Protect from light.UV light can initiate photodegradation.[7]

Q3: What substances are incompatible with this compound?

This compound is incompatible with strong bases, reducing agents, and oxidizing agents.[1][6][8] Contact with these substances can lead to vigorous reactions and rapid degradation.

Q4: What is the expected shelf life of this compound?

When stored correctly (away from moisture and high heat), this compound has a chemical stability that surpasses six months.[4] However, for critical applications, it is recommended to re-analyze the purity of the material if it has been stored for an extended period.

Section 2: Troubleshooting Guides for Experimental Issues

This section addresses specific problems that users may encounter during their research.

Issue: Unexpected impurities are present in a new or stored sample.

Q: My initial analysis (e.g., GC, LC-MS) of this compound shows peaks for adipic acid and/or diethyl adipate. What is the cause?

A: The presence of adipic acid and diethyl adipate are common process-related impurities. Their formation is often due to the chemical equilibrium that exists during synthesis.[9][10]

  • Adipic Acid: This impurity suggests that hydrolysis of the this compound has occurred, either due to residual water from the synthesis process or improper storage in a humid environment.[10]

  • Diethyl Adipate: This is a common by-product resulting from the further esterification of this compound with ethanol (B145695) during synthesis.[9][10]

Below is a logical workflow to troubleshoot the presence of these impurities.

G start Impurity Detected in This compound Sample check_purity Confirm Impurity Identity (e.g., LC-MS, GC-MS) start->check_purity is_adipic Is Adipic Acid Present? check_purity->is_adipic is_diethyl Is Diethyl Adipate Present? check_purity->is_diethyl hydrolysis Root Cause: Hydrolysis (Moisture Contamination) is_adipic->hydrolysis Yes end_node Proceed with Experiment Using Purified Material esterification Root Cause: Synthesis By-product (Further Esterification) is_diethyl->esterification Yes action_hydrolysis Action: 1. Review storage conditions. 2. Use anhydrous solvents. 3. Consider purification (e.g., chromatography). hydrolysis->action_hydrolysis action_esterification Action: 1. Review supplier's Certificate of Analysis. 2. Purify material if purity is insufficient for the application. esterification->action_esterification action_hydrolysis->end_node action_esterification->end_node

Caption: Troubleshooting workflow for impurities.

Issue: Sample degradation is observed during experimental processing.

Q: My formulation containing this compound is yellowing upon heating, or the pH of my aqueous emulsion is dropping over time. What is causing this degradation?

A: These are common signs of degradation caused by thermal stress, hydrolysis, or oxidation.[7] The ester functional group and alkyl chains are susceptible to these conditions.

Table 3: Troubleshooting Common Degradation Issues

SymptomPotential CauseRecommended Solution
Yellowing or color change Thermal Degradation / Oxidation: High processing temperatures or exposure to oxygen can cause decomposition and the formation of colored by-products.[7]Maintain the lowest possible processing temperature. Process under an inert atmosphere (e.g., nitrogen) to minimize oxygen exposure.[7]
Decrease in pH of aqueous formulation Hydrolysis: The ester bond can be hydrolyzed by water, especially under acidic or basic conditions, to form adipic acid and ethanol. The carboxylic acid product lowers the pH.[7]Buffer the formulation to a neutral pH. Prepare emulsions immediately before use and store at reduced temperatures to slow hydrolysis.
Unusual odor Oxidation / Decomposition: Degradation can produce smaller, volatile compounds with distinct odors.Protect the formulation from light and heat. Consider adding an appropriate antioxidant if compatible with the application.[7]
Decreased viscosity or phase separation Hydrolysis: The breakdown of this compound into adipic acid and ethanol changes the chemical composition of the formulation, which can affect its physical properties like viscosity and emulsion stability.Control the pH and temperature of the formulation. Evaluate the long-term stability of the formulation under intended storage conditions.

Section 3: Primary Degradation Pathways

Understanding the mechanisms of degradation is crucial for preventing it. The primary pathways are hydrolysis, oxidation, and thermal decomposition.

G Major Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation cluster_oxidation Oxidation MEA This compound HOOC(CH₂)₄COOC₂H₅ AdipicAcid Adipic Acid MEA->AdipicAcid H₂O / H⁺ or OH⁻ Ethanol Ethanol MEA->Ethanol H₂O / H⁺ or OH⁻ CO2 Carbon Dioxide MEA->CO2 >275°C Cyclopentanone Cyclopentanone MEA->Cyclopentanone >275°C Olefins Olefins MEA->Olefins >275°C OxidizedProducts Peroxides, Aldehydes, Carboxylic Acids MEA->OxidizedProducts O₂ / Light / Heat

Caption: Major degradation pathways of this compound.

  • Hydrolysis : This is the cleavage of the ester bond by water. It is the most common degradation pathway in aqueous environments and can be catalyzed by both acids and bases. The products are adipic acid and ethanol.[7][11]

  • Thermal Degradation : At elevated temperatures (e.g., >275°C for related polyesters), this compound can undergo decomposition through the random scission of the ester linkage.[12] This can produce a variety of smaller molecules, including carbon dioxide, olefins, and cyclopentanone.[12]

  • Oxidative Degradation : Exposure to oxygen, particularly in the presence of heat or UV light, can lead to the oxidation of the molecule.[7] This can generate reactive species like peroxides, which can further degrade the molecule or other components in a formulation.[7]

Section 4: Key Experimental Protocols

This section provides standardized methodologies for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways. This protocol exposes this compound to various stress conditions.

G cluster_stress Apply Stress Conditions (in parallel) prep Prepare Stock Solution of this compound in a suitable solvent acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) base Base Hydrolysis (e.g., 0.1N NaOH, RT) ox Oxidation (e.g., 3% H₂O₂, RT) therm Thermal (e.g., 80°C, solid/solution) photo Photolytic (UV/Vis light exposure) control Control Sample (No Stress) neutralize Neutralize/Quench Reaction at specified time points acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize analyze Analyze All Samples by Stability-Indicating Method (e.g., LC-MS/MS) control->analyze neutralize->analyze report Identify Degradants & Calculate % Degradation analyze->report

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Sample Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or isopropanol.

  • Stress Conditions : Aliquot the stock solution into separate vials for each stress condition.[7]

    • Acid Hydrolysis : Add an equal volume of 0.1N HCl. Incubate at 60°C.

    • Base Hydrolysis : Add an equal volume of 0.1N NaOH. Keep at room temperature.

    • Oxidation : Add an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal Degradation : Store a sample (as a solid or in a stable solvent) at an elevated temperature (e.g., 80°C).

    • Photodegradation : Expose a sample in a photostable container to a calibrated light source (UV/Vis).

    • Control : Keep one sample under normal storage conditions (e.g., 4°C, protected from light).

  • Time Points : Collect samples from each condition at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Quenching : For acid/base samples, neutralize with an equimolar amount of base/acid, respectively, before analysis.

  • Analysis : Analyze all samples using a stability-indicating analytical method, such as LC-MS/MS, to separate the parent compound from any degradation products.

Protocol 2: General LC-MS/MS Method for Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the quantification of this compound and its degradation products.[13][14]

Methodology:

  • Sample Preparation : Dilute samples from the forced degradation study into the mobile phase. If working with complex matrices (e.g., biological fluids), a solid-phase extraction (SPE) step may be necessary for cleanup and concentration.[13][15]

  • Liquid Chromatography (LC) :

    • Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[13]

    • Mobile Phase A : 0.1% Formic acid in water.[13]

    • Mobile Phase B : 0.1% Formic acid in acetonitrile.[13]

    • Gradient : A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes.

    • Flow Rate : 0.3 mL/min.[13]

  • Mass Spectrometry (MS/MS) :

    • Ionization : Electrospray Ionization (ESI), typically in negative mode to detect the deprotonated molecule [M-H]⁻.

    • Detection : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions should be optimized for this compound and any identified degradation products.

  • Quantification : Construct a calibration curve using certified reference standards of this compound. Calculate the concentration of the parent compound remaining and any degradants formed in the stressed samples.[13]

References

Challenges in the scale-up of monoethyl adipate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the scale-up of monoethyl adipate (B1204190) (MEA) production.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when scaling up monoethyl adipate (MEA) synthesis?

The main challenge is controlling the selectivity of the reaction to favor the formation of the monoester over the diester (diethyl adipate).[1] Adipic acid is a dicarboxylic acid, meaning it has two reactive sites. During esterification, the desired this compound can react further with ethanol (B145695) to form the undesired diethyl adipate.[1] This complicates purification and reduces the yield of the target product.[2][3]

Q2: How does the molar ratio of ethanol to adipic acid affect the product distribution?

The stoichiometry of the reactants is a critical parameter. To selectively synthesize the monoester, it is advisable to use a controlled molar ratio of ethanol to adipic acid, typically around 1:1 or with only a slight excess of the alcohol.[1][3] Using a large excess of ethanol will, according to Le Chatelier's principle, drive the reaction towards the formation of the diester to achieve a higher overall esterification yield.[1]

Q3: What side reactions are common in MEA synthesis?

Besides the formation of diethyl adipate, other side reactions can occur. If the reaction temperature is too high, side reactions like the dehydration of ethanol to form diethyl ether can happen. Additionally, incomplete reaction will leave unreacted adipic acid in the product mixture, which can complicate the purification process.[1][4]

Q4: Is it possible to synthesize MEA with high purity and yield directly?

Yes, certain methods can achieve high purity (>99%) and yield (96-97%). One patented approach involves a two-step process where adipic acid is first converted to adipic anhydride (B1165640). The anhydride is then subjected to alcoholysis with ethanol, which selectively produces the this compound and significantly reduces the formation of the diester.[2][3]

Q5: What are the main purification challenges?

The primary purification challenge is the separation of this compound from unreacted adipic acid and the byproduct, diethyl adipate.[2][4] Since their boiling points can be close, simple distillation may not be effective. The separation often requires more complex techniques like vacuum distillation, acid-base extraction, or crystallization.[4][5]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Reaction Equilibrium: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, limiting the yield.[1][6]- Remove Water: Use a Dean-Stark apparatus during the reaction to continuously remove water as it forms, driving the reaction forward.[6] - Use Excess Reactant (with caution): While a large excess of ethanol favors diester formation, a slight excess can help improve the overall conversion to esters.[1]
Inactive Catalyst: The acid catalyst (e.g., sulfuric acid) may be deactivated or used in an insufficient amount.[1]- Verify Catalyst Activity: Ensure the catalyst is active and not neutralized. - Optimize Catalyst Loading: A typical concentration for sulfuric acid is around 1% of the weight of the adipic acid.[7]
Suboptimal Reaction Conditions: The reaction temperature or time may not be optimal.- Optimize Temperature: Lower temperatures may favor monoester formation but require longer reaction times.[1] Conversely, excessively high temperatures can promote side reactions. - Extend Reaction Time: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture to ensure it has reached completion.[6]
Issue 2: High Formation of Diethyl Adipate
Potential Cause Suggested Solution
Incorrect Stoichiometry: An excessive amount of ethanol was used.- Control Molar Ratios: Carefully control the molar ratio of adipic acid to ethanol. For selective monoesterification, a ratio close to 1:1 is recommended.[3]
Prolonged Reaction Time at High Temperature: Allowing the reaction to proceed for too long, especially at elevated temperatures, can promote the further esterification of the monoester to the diester.- Monitor Reaction Progress: Regularly check the product distribution using analytical methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction once the optimal monoester concentration is reached.
Inefficient Monoester Isolation: If using a method that relies on stopping the reaction at a specific point, inefficient quenching or workup can allow the reaction to continue.- Rapid Quenching: Once the desired conversion is achieved, cool the reaction mixture rapidly and proceed with the workup to neutralize the catalyst and stop the reaction.
Issue 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Presence of Multiple Components: The crude product contains MEA, diethyl adipate, unreacted adipic acid, and catalyst.- Acid-Base Extraction: Utilize the acidic nature of MEA and adipic acid. Wash the crude product with a basic solution (e.g., sodium bicarbonate) to convert MEA and adipic acid into their water-soluble salts, separating them from the neutral diethyl adipate. The aqueous layer can then be re-acidified to recover the MEA, which can be further purified.[4]
Similar Boiling Points: The boiling points of MEA and diethyl adipate may be too close for efficient separation by simple distillation.- Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling points and potentially improve the separation efficiency.[5]
Product is a Solid at Room Temperature: this compound is a solid at room temperature with a melting point of 28-29 °C.- Crystallization: This property can be used for purification. Dissolve the crude product in a suitable hot solvent and allow it to cool slowly. The MEA should crystallize out, leaving impurities in the solvent.[8]

Quantitative Data Summary

Table 1: Impact of Reactant Ratio on Adipate Ester Yield

Molar Ratio (Alcohol:Adipic Acid)Expected ProductApproximate YieldReference
1:1This compound~65% (at equilibrium)[1]
3:1Diethyl Adipate95-97%[7]
10:1Diethyl Adipateup to 97%[1]
0.9-1.05:1 (Ethanol to Adipic Anhydride)This compound96-97%[3]

Table 2: Comparison of Synthesis Methods for this compound

MethodKey ReagentsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Standard Fischer EsterificationAdipic Acid, Ethanol, H₂SO₄RefluxVaries~85%Lower due to byproducts[2]
Adipic Anhydride IntermediateAdipic Acid, H₂SO₄, Organic Solvent; then Ethanol145-170 (anhydride formation), 45-65 (alcoholysis)4-6 (anhydride), 1-4 (alcoholysis)96-97>99.0[2][3]
Acetic Acid CatalyzedAdipic Acid, Ethanol, Acetic Acid, Chloroform60898.499.26[9]

Experimental Protocols

Protocol 1: Selective Synthesis of this compound via Adipic Anhydride

This method minimizes the formation of diethyl adipate, leading to high yield and purity.[2][3]

Step 1: Adipic Anhydride Formation

  • In a reaction vessel equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark trap), combine adipic acid, a high-boiling organic solvent (e.g., trimethylbenzene), and concentrated sulfuric acid. A typical weight ratio is 1-2 parts adipic acid to 0.1-0.3 parts sulfuric acid and 2-3 parts solvent.

  • Heat the mixture to reflux at a temperature of 145-170 °C for 4-6 hours, or until water is no longer being collected.

  • Cool the reaction mixture to 15-35 °C. The denser sulfuric acid layer will separate. Carefully separate and remove the sulfuric acid layer.

Step 2: Alcoholysis to this compound

  • To the remaining organic layer containing adipic anhydride, slowly add absolute ethanol dropwise. The molar ratio of ethanol to the initial adipic acid should be between 0.9:1 and 1.05:1.[3] Maintain the temperature below 30 °C during the addition, which may take 2-4 hours.

  • After the addition is complete, heat the mixture to 45-65 °C and hold for 1-4 hours.

  • Remove the organic solvent under reduced pressure.

  • The remaining crude product can be purified by vacuum distillation to yield this compound with a purity of >99%.[2][3]

Protocol 2: Standard Fischer Esterification for Adipate Esters

This is a general method for esterification. To favor monoester formation, the ratio of ethanol should be carefully controlled. The following is a procedure adapted for diethyl adipate, which can be modified for this compound by adjusting stoichiometry.[5][7]

  • Set up a distillation apparatus with a 100 mL round-bottom flask, a heating mantle, and a magnetic stirrer.

  • To the flask, add 7.5 g of adipic acid, 20 mL of absolute ethanol, 7.5 mL of toluene (B28343) (to act as an azeotroping agent for water removal), and a few drops of concentrated sulfuric acid.[5]

  • Heat the mixture to distill the ethanol/toluene/water azeotrope, which begins to distill at around 75 °C.[7]

  • Continue distillation until the temperature of the vapor reaches about 78 °C.[5]

  • (Optional but recommended for driving the reaction) Collect the distillate, dry it with potassium carbonate, and return the dried ethanol and toluene to the reaction flask. Continue the distillation.[5]

  • After the reaction is complete (as determined by monitoring), cool the flask.

  • The workup involves neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), washing with water, separating the organic layer, drying it with a drying agent (e.g., anhydrous sodium sulfate), and removing the solvent.[1]

  • The final product must be purified, typically by vacuum distillation, to separate the desired ester from byproducts and unreacted starting materials.[5]

Visualizations

experimental_workflow_anhydride cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Alcoholysis A Adipic Acid + Sulfuric Acid + Solvent B Reflux (145-170°C) with Water Removal A->B C Cool & Separate B->C D Adipic Anhydride in Solvent C->D Waste1 Sulfuric Acid + Water C->Waste1 E Add Ethanol (45-65°C) D->E F Solvent Recovery (Reduced Pressure) E->F G Vacuum Distillation F->G Waste2 Recovered Solvent F->Waste2 H Pure Monoethyl Adipate (>99%) G->H

Caption: Workflow for high-purity this compound synthesis.

troubleshooting_logic Start Scale-up Issue Encountered Q1 Is the MEA yield low? Start->Q1 Q2 Is diester formation high? Q1->Q2 No Sol1 Check for water removal (Dean-Stark). Verify catalyst activity. Optimize reaction time/temp. Q1->Sol1 Yes Q3 Is purification difficult? Q2->Q3 No Sol2 Reduce Ethanol:Adipic Acid ratio (aim for ~1:1). Monitor reaction to avoid over-esterification. Q2->Sol2 Yes Sol3 Use Acid-Base extraction. Employ vacuum distillation. Consider crystallization. Q3->Sol3 Yes End Process Optimized Q3->End No Sol1->Q2 Sol2->Q3 Sol3->End

Caption: Troubleshooting logic for MEA production scale-up.

References

Technical Support Center: Optimizing Monoethyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of monoethyl adipate (B1204190) formation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high selectivity for monoethyl adipate?

The primary challenge in synthesizing this compound is controlling the esterification of adipic acid to favor the monoester over the diester, diethyl adipate. The reaction can also be incomplete, leaving unreacted adipic acid. Achieving high selectivity requires careful control of reaction conditions to minimize the formation of these byproducts.[1][2][3]

Q2: What are the common methods for synthesizing this compound with high selectivity?

Several methods have been developed to improve the selectivity of this compound formation:

  • Acid-Catalyzed Esterification: This is a common method using catalysts like sulfuric acid or p-toluenesulfonic acid.[3] Selectivity is influenced by the molar ratio of reactants and reaction time.

  • Heterogeneous Catalysis: Using solid acid catalysts such as ion-exchange resins or alumina (B75360) can simplify purification and enhance selectivity.[4][5][6] Alumina, acting as a bifunctional catalyst, has shown high selectivity for monomethyl esterification.[5]

  • Adipic Anhydride (B1165640) Intermediate Method: This two-step process involves first forming adipic anhydride from adipic acid, which is then alcoholyzed with ethanol (B145695). This method can effectively reduce the formation of diethyl adipate, leading to high purity and yield of the monoester.[1][2]

  • Enzymatic Catalysis: Biocatalysts like immobilized lipases can offer high selectivity under milder reaction conditions.[3][7]

Q3: How can I minimize the formation of the byproduct diethyl adipate?

Minimizing the formation of diethyl adipate is crucial for improving the yield and purity of this compound. Here are some strategies:

  • Control Stoichiometry: Carefully controlling the molar ratio of adipic acid to ethanol is critical. Using a stoichiometric amount or only a slight excess of ethanol can help reduce the formation of the diester.[3]

  • Reaction Time and Temperature: Monitor the reaction progress closely. Shorter reaction times and lower temperatures can favor the formation of the monoester.[3]

  • Adipic Anhydride Method: This method is specifically designed to prevent the formation of the diester by reacting the anhydride with ethanol in a controlled manner.[1][2]

Q4: What are the recommended analytical methods for monitoring the reaction and quantifying the products?

Several analytical techniques can be used to monitor the progress of the reaction and quantify the amounts of this compound, diethyl adipate, and unreacted adipic acid:

  • Gas Chromatography (GC): A robust technique for separating and quantifying volatile compounds like esters.[8][9]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Suitable for analyzing less volatile compounds.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for accurate quantification, especially at low concentrations.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete Reaction: The reaction has not reached completion.1. Extend Reaction Time: Monitor the reaction using TLC or GC to determine the optimal reaction time. 2. Increase Catalyst Concentration: Ensure an adequate amount of catalyst is used. For acid catalysts, this can be a percentage of the weight of adipic acid.[10] 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation.
Equilibrium Limitation: The esterification reaction is reversible.1. Remove Water: Use a Dean-Stark apparatus or a drying agent to remove the water produced during the reaction, which will drive the equilibrium towards the products.[3] 2. Use Excess Reactant: While being careful not to promote diester formation, a slight excess of one reactant can shift the equilibrium.
High Levels of Diethyl Adipate Excess Ethanol: Using a large excess of ethanol will favor the formation of the diester.1. Adjust Stoichiometry: Reduce the molar ratio of ethanol to adipic acid. An equimolar ratio or a slight excess of adipic acid can favor monoester formation.
Prolonged Reaction Time or High Temperature: These conditions can promote the second esterification step.1. Optimize Reaction Conditions: Conduct a time-course study at different temperatures to find the optimal conditions for monoester formation.
Presence of Unreacted Adipic Acid Insufficient Catalyst or Inefficient Mixing: The catalyst may not be effectively promoting the reaction.1. Increase Catalyst Loading: Gradually increase the amount of catalyst. 2. Improve Agitation: Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of reactants and catalyst.
Reaction Not Driven to Completion: Equilibrium may have been reached with significant starting material remaining.1. Water Removal: Actively remove water from the reaction mixture.[3]
Difficult Purification Similar Physical Properties of Products: this compound, diethyl adipate, and adipic acid can be challenging to separate due to similar polarities.1. Liquid-Liquid Extraction: Utilize pH adjustments to separate the acidic components (adipic acid and this compound) from the neutral diester. The monoester and diacid can then be separated based on their differential solubility.[11] 2. Column Chromatography: While potentially laborious, silica (B1680970) gel chromatography can be effective for separating the components. 3. Distillation: Vacuum distillation can be used to separate the components based on their boiling points.

Experimental Protocols

Protocol 1: Selective Synthesis of this compound via Adipic Anhydride[1][2]

This method minimizes the formation of diethyl adipate.

Step 1: Formation of Adipic Anhydride

  • In a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark trap), combine adipic acid, an organic solvent (e.g., toluene (B28343) or trimethylbenzene), and a catalytic amount of concentrated sulfuric acid. The weight ratio of adipic acid to sulfuric acid to organic solvent can be approximately 1-2 : 0.1-0.3 : 2-3.[1]

  • Heat the mixture to reflux (typically 145-170 °C) and continue for 4-6 hours, or until water is no longer collected.[1]

  • Cool the reaction mixture to 15-35 °C. The sulfuric acid will separate, and it can be removed.[1]

Step 2: Alcoholysis of Adipic Anhydride

  • To the product from Step 1, slowly add absolute ethanol dropwise. The molar ratio of ethanol to the initial adipic acid should be approximately 0.9-1.05 : 1.[2]

  • After the addition is complete, maintain the temperature at 45-65 °C for 1-4 hours.[1]

  • Remove the organic solvent under reduced pressure.

  • Purify the resulting this compound by distillation. This method can yield a product with a purity greater than 99.0% and a molar yield of about 96-97%.[2]

Protocol 2: Quantification of Reaction Products by Gas Chromatography (GC)
  • Sample Preparation: Withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). If necessary, derivatize any non-volatile components.

  • GC Instrument and Column: Use a GC system equipped with a Flame Ionization Detector (FID). A capillary column suitable for separating fatty acid esters, such as a DB-WAX or similar polar column, is recommended.[9]

  • GC Method:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min.[12]

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject the prepared sample. Identify and quantify the peaks corresponding to this compound, diethyl adipate, and any remaining starting material by comparing their retention times and peak areas to those of known standards.

Visualizations

reaction_pathway adipic_acid Adipic Acid monoethyl_adipate This compound (Desired Product) adipic_acid->monoethyl_adipate + Ethanol - Water ethanol Ethanol diethyl_adipate Diethyl Adipate (Byproduct) monoethyl_adipate->diethyl_adipate + Ethanol - Water water Water

Caption: Reaction pathway for the esterification of adipic acid with ethanol.

troubleshooting_workflow start Low Selectivity for This compound check_byproducts Analyze Product Mixture (GC, HPLC) start->check_byproducts high_diester High Diethyl Adipate? check_byproducts->high_diester high_acid High Unreacted Adipic Acid? high_diester->high_acid No reduce_etoh Reduce Ethanol Stoichiometry high_diester->reduce_etoh Yes check_catalyst Check Catalyst Activity and Loading high_acid->check_catalyst Yes end Improved Selectivity high_acid->end No optimize_time_temp Optimize Reaction Time and Temperature reduce_etoh->optimize_time_temp optimize_time_temp->end remove_water Ensure Efficient Water Removal check_catalyst->remove_water remove_water->end

References

Technical Support Center: Separation of Adipate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of di-ethyl adipate (B1204190) from mono-ethyl adipate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating mono-ethyl adipate from di-ethyl adipate?

A1: The primary methods for separating mono-ethyl adipate from di-ethyl adipate are fractional distillation under reduced pressure, column chromatography, and selective crystallization. The choice of method depends on the scale of the separation, required purity, and the available equipment.

Q2: What are the key physical property differences between mono-ethyl adipate and di-ethyl adipate that can be exploited for separation?

A2: The separation of mono-ethyl adipate and di-ethyl adipate relies on differences in their physical properties, primarily boiling point, polarity, and solubility. Di-ethyl adipate has a lower boiling point than mono-ethyl adipate. Mono-ethyl adipate is more polar due to the presence of a free carboxylic acid group, which also affects its solubility in various solvents.

Q3: Can I use liquid-liquid extraction for this separation?

A3: Liquid-liquid extraction is primarily used to remove acidic impurities, like unreacted adipic acid or the acid catalyst, from the crude ester mixture by washing with an aqueous basic solution such as sodium bicarbonate.[1][2] While it can exploit the acidic nature of mono-ethyl adipate to separate it from the neutral di-ethyl adipate, subsequent acidification and extraction steps would be required to recover the mono-ethyl adipate, which can be a lengthy process.[3]

Q4: How can I assess the purity of my separated mono-ethyl adipate?

A4: The purity of the fractions can be reliably determined using Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] This technique can effectively separate and quantify the amounts of mono-ethyl adipate, di-ethyl adipate, and any remaining starting materials or solvents.

Troubleshooting Guides

Fractional Distillation
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation - Insufficient column length or efficiency (number of theoretical plates).[7][8] - Boiling points of the esters are too close for the current setup. - Fluctuations in heat supply or vacuum.- Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[7][8] - Optimize the reflux ratio to improve separation. - Ensure a stable heat source and a consistent vacuum level.
Product Decomposition - Distillation temperature is too high, causing thermal degradation of the esters.- Perform the distillation under a higher vacuum to lower the boiling points of the compounds.[1]
Foaming - Presence of volatile impurities or contaminants like vacuum grease.[1]- Ensure all glassware is thoroughly clean. If using greased joints, apply sparingly.[1]
Bumping/Uneven Boiling - Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation/Overlapping Bands - Inappropriate solvent system (eluent polarity is too high or too low). - Column was not packed properly, leading to channeling.[9] - Column was overloaded with the sample mixture.[9]- Optimize the solvent system by testing different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) using Thin Layer Chromatography (TLC) first. - Ensure the column is packed evenly without any air bubbles or cracks.[9] - Use a larger column or reduce the amount of sample loaded.
Slow Flow Rate - Stationary phase particles are too fine.[7] - Column is packed too tightly.- Use a stationary phase with a larger particle size.[7] - Apply gentle pressure to the top of the column (flash chromatography).
Cracked or Dry Column Bed - The solvent level was allowed to drop below the top of the stationary phase.- Always keep the stationary phase covered with the eluent.
Streaking of Bands - The sample is not soluble enough in the eluent. - The sample was loaded in a solvent that is too polar.- Choose an eluent in which the sample is readily soluble. - Dissolve the sample in a minimal amount of a less polar solvent before loading it onto the column.

Data Presentation

Physical Properties of Adipate Esters
Property Mono-ethyl Adipate Di-ethyl Adipate
Molecular Formula C8H14O4[10][11][12]C10H18O4[13][14]
Molecular Weight 174.19 g/mol [10][15]202.25 g/mol [14]
Boiling Point 180 °C at 18 mmHg[10]251 °C at 760 mmHg[16]
Melting Point 28-29 °C[10]-20 to -19 °C[16]
Density 0.98 g/mL at 25 °C[10]1.009 g/mL at 25 °C[16]
Refractive Index n20/D 1.439[10]n20/D 1.427[16]
Water Solubility Soluble[10]Insoluble[16]
GC-MS Parameters for Purity Analysis
Parameter Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 50°C, hold for 1 min, ramp to 320°C at 20°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM)

Experimental Protocols

Protocol 1: Separation by Fractional Distillation under Reduced Pressure

This protocol is designed for the separation of gram-scale to larger quantities of mono-ethyl and di-ethyl adipate.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column with high efficiency (e.g., packed with Raschig rings or a Vigreux column). Ensure all glass joints are properly sealed.

  • Sample Preparation: Place the mixture of mono-ethyl and di-ethyl adipate into a round-bottom flask, adding boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently in a heating mantle.

    • Slowly reduce the pressure using a vacuum pump to the desired level.

    • Observe the temperature at the head of the fractionating column.

    • Collect the fraction that distills at the boiling point of di-ethyl adipate at the working pressure.

    • Once the di-ethyl adipate has been removed, increase the temperature to distill the mono-ethyl adipate.

  • Fraction Analysis: Analyze the purity of the collected fractions using GC-MS.

Protocol 2: Separation by Column Chromatography

This method is suitable for smaller scale separations where high purity is required.

Methodology:

  • Column Packing:

    • Choose a glass column of appropriate size for the amount of sample.

    • Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity, ensuring an even and compact bed.

  • Sample Loading:

    • Dissolve the ester mixture in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations.

    • Collect fractions continuously and monitor the separation using TLC.

  • Solvent Removal: Combine the fractions containing the pure mono-ethyl adipate and remove the solvent using a rotary evaporator.

Protocol 3: Purity Analysis by GC-MS

This protocol outlines the analysis of the separated fractions to determine their purity.

Methodology:

  • Sample Preparation: Dilute a small aliquot of each fraction in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS system.

  • Data Acquisition: Run the analysis using the parameters outlined in the "GC-MS Parameters for Purity Analysis" table.

  • Data Analysis:

    • Identify the peaks for mono-ethyl adipate and di-ethyl adipate based on their retention times and mass spectra.

    • Integrate the peak areas to determine the relative percentage of each component in the fraction.

Visualizations

Separation_Workflow cluster_synthesis Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_products Final Products Crude Crude Mixture (Mono-ethyl adipate, Di-ethyl adipate, Adipic Acid, Ethanol) Distillation Fractional Distillation Crude->Distillation Heat & Vacuum Chromatography Column Chromatography Crude->Chromatography Solvent Gradient Crystallization Crystallization Crude->Crystallization Cooling/Solvent Change GCMS GC-MS Analysis Distillation->GCMS Chromatography->GCMS Crystallization->GCMS MEA Pure Mono-ethyl Adipate GCMS->MEA Purity Confirmed DEA Pure Di-ethyl Adipate GCMS->DEA Purity Confirmed

Caption: Workflow for the separation and purification of mono-ethyl adipate.

Troubleshooting_Logic cluster_dist Fractional Distillation cluster_chrom Column Chromatography Start Separation Issue Identified Method Which Method? Start->Method D_PoorSep Poor Separation Method->D_PoorSep Distillation C_PoorSep Poor Separation Method->C_PoorSep Chromatography D_Decomp Decomposition D_PoorSep->D_Decomp D_Sol1 Increase Column Efficiency D_PoorSep->D_Sol1 D_Sol2 Lower Pressure (Vacuum) D_Decomp->D_Sol2 C_SlowFlow Slow Flow C_PoorSep->C_SlowFlow C_Sol1 Optimize Solvent System C_PoorSep->C_Sol1 C_Sol2 Use Larger Particle Size C_SlowFlow->C_Sol2

References

Technical Support Center: Monoethyl Adipate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monoethyl adipate (B1204190) (MEA) analysis. This resource is designed for researchers, scientists, and drug development professionals to address common analytical challenges encountered during the characterization of monoethyl adipate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

A1: this compound (MEA), also known as adipic acid monoethyl ester, is an organic compound with the chemical formula C8H14O4.[1] It is an important intermediate in various organic syntheses, including pharmaceuticals and dyestuffs.[2] At room temperature, it is typically an off-white or crystalline solid.[2][3] It is soluble in water and stable under normal conditions, but incompatible with bases and oxidizing or reducing agents.[2][4]

Q2: What are the common impurities found in synthesized this compound?

A2: The most common impurities originate from the synthesis process, which typically involves the esterification of adipic acid with ethanol.[2] These impurities include:

  • Unreacted Adipic Acid: The starting dicarboxylic acid.

  • Diethyl Adipate: The diester byproduct formed when both carboxylic acid groups of adipic acid react with ethanol.

  • Residual Solvents: Solvents used during the synthesis and purification process, such as toluene.[5]

  • Residual Catalyst: Acid catalysts used to promote the esterification reaction.

Q3: Which analytical techniques are most common for characterizing this compound?

A3: A combination of chromatographic and spectroscopic techniques is typically employed:

  • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is widely used to determine purity and quantify impurities like diethyl adipate and residual solvents.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing the non-volatile components, such as adipic acid, and for monitoring the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure and identifying impurities.[7]

  • Mass Spectrometry (MS): Provides molecular weight confirmation and structural information through fragmentation patterns.[1][7]

  • Titration: Acid-base titration is a simple and effective method to quantify the total acid content, including both this compound and any unreacted adipic acid.[6]

  • Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule, such as the ester and carboxylic acid groups.[8]

Data Presentation

Quantitative data for this compound is crucial for assessing its quality. Below are tables summarizing its key properties and example purity data from synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC8H14O4[1][2]
Molecular Weight174.19 g/mol [1][2]
Melting Point28-29 °C[2][4]
Boiling Point180 °C at 18 mmHg[2][4]
Density0.98 g/mL at 25 °C[2][4]
Refractive Index (n20/D)1.439[2][4]
Water Solubility50 mg/mL[2][4]
pKa4.69 ± 0.10 (Predicted)[2]

Table 2: Example Purity Data from Different Synthesis Conditions

ConditionProduct Purity (GC)Impurity (Free Acid, GC)Reference
Synthesis A99.38%0.15%[5]
Synthesis B99.27%0.31%[5]
Synthesis C99.51%0.08%[5]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Gas Chromatography (GC/GC-MS) Troubleshooting

Q4: My GC peaks for this compound are tailing. What is the cause and how can I fix it?

A4: Peak tailing for acidic compounds like MEA is a common issue.

  • Cause 1: Active Sites: The free carboxylic acid group in MEA can interact with active sites (e.g., free silanol (B1196071) groups) on the column stationary phase or in the injector liner. This secondary interaction slows down the elution of a portion of the analyte, causing the peak to tail.

  • Solution 1: Use a deactivated or base-deactivated inlet liner and a column specifically designed for analyzing acidic compounds. Ensure the column is properly installed to avoid dead volume.[9]

  • Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to peak asymmetry.[10]

  • Solution 2: Reduce the injection volume or dilute the sample.[10]

  • Cause 3: Inappropriate Column Phase: Using a standard non-polar column may result in poor peak shape for this polar, acidic compound.

  • Solution 3: Consider a more polar column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., Carbowax).[6]

Q5: I am seeing ghost peaks in my blank runs after analyzing this compound. What should I do?

A5: Ghost peaks are typically due to carryover from a previous injection or contamination in the system.

  • Cause 1: Sample Carryover: MEA or its related impurities might be retained in the syringe, injector, or the front of the column and elute in a subsequent run.

  • Solution 1: Clean the injector and replace the inlet liner and septum.[11] Implement a more rigorous syringe cleaning protocol. Trim the first few centimeters of the GC column to remove non-volatile residues.[9]

  • Cause 2: System Contamination: The carrier gas lines or the gas itself may be contaminated.

  • Solution 2: Run a system blank test by leaving the oven at a low temperature for an extended period and then running a blank gradient to check for contamination.[10] Ensure high-purity carrier gas is used.

Mass Spectrometry (MS) Troubleshooting

Q6: How do I interpret the Electron Ionization (EI) mass spectrum of this compound to confirm its identity?

A6: The EI-MS of MEA will show a characteristic fragmentation pattern. While the molecular ion peak (M+) at m/z 174 may be weak or absent, key fragments are used for identification.[1]

  • Loss of Ethoxy Group (-OC2H5): A prominent peak at m/z 129 [M-45]+.

  • Loss of Carboxylic Acid Group (-COOH): A peak at m/z 129 [M-45]+.

  • McLafferty Rearrangement: A characteristic peak at m/z 102, resulting from the rearrangement and cleavage of the ester portion.

  • Other Fragments: You will also see smaller fragments corresponding to the aliphatic chain.

If you do not observe this pattern, check for co-eluting impurities or potential thermal degradation in the GC inlet, which would produce different fragments.

Experimental Protocols

Protocol 1: Purity Analysis by GC-MS

This protocol outlines a standard method for determining the purity of a this compound sample.

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of a suitable solvent like methanol (B129727) or ethyl acetate.

  • Instrument Parameters:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • MS System: Agilent 5977A or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method.

    • Identify impurities by comparing their mass spectra to a library (e.g., NIST) and known standards (adipic acid, diethyl adipate).

Protocol 2: Structural Confirmation by ¹H NMR

This protocol is for confirming the chemical structure of this compound.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • Expected Chemical Shifts (δ, ppm):

    • ~12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

    • 4.12 ppm (quartet, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

    • 2.35 ppm (multiplet, 4H): Methylene protons adjacent to the carbonyl groups (-CH₂COO- and -CH₂COOH).

    • 1.65 ppm (multiplet, 4H): Methylene protons in the center of the aliphatic chain (-CH₂CH₂-).

    • 1.25 ppm (triplet, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).

  • Analysis: Confirm the presence of all expected peaks and check their integration ratios. Look for additional peaks that may indicate impurities such as adipic acid (~2.4 and ~1.7 ppm) or diethyl adipate (~4.1, ~2.3, ~1.6, ~1.2 ppm with different integration).

Visualizations

The following diagrams illustrate common workflows and logical relationships in the analysis of this compound.

Analytical_Workflow General Analytical Workflow for this compound cluster_0 Sample Reception & Preparation cluster_1 Primary Analysis cluster_2 Data Interpretation cluster_3 Quantitative & Final Report Sample Crude MEA Sample Prep Dissolve in Solvent Sample->Prep GCMS GC-MS Analysis Prep->GCMS NMR 1H NMR Analysis Prep->NMR Purity Purity & Impurity Profile GCMS->Purity Structure Structural Confirmation NMR->Structure Titration Acid-Base Titration (Quantification) Purity->Titration Report Final Certificate of Analysis Structure->Report Titration->Report

Caption: General analytical workflow for the characterization of a this compound sample.

GC_Troubleshooting Troubleshooting Poor Peak Shape in GC Start Poor Peak Shape Observed (Tailing or Fronting) CheckLiner Inspect Inlet Liner Start->CheckLiner LinerContaminated Liner is Dirty or Active CheckLiner->LinerContaminated Yes CheckColumn Check Column Installation & Condition CheckLiner->CheckColumn No ReplaceLiner Clean or Replace Liner (Use Deactivated Liner) LinerContaminated->ReplaceLiner ProblemSolved Problem Resolved ReplaceLiner->ProblemSolved ColumnIssue Column Contaminated or Improperly Installed CheckColumn->ColumnIssue Yes CheckSample Review Sample Concentration CheckColumn->CheckSample No TrimColumn Trim Column Inlet (10-20 cm) & Re-install ColumnIssue->TrimColumn TrimColumn->ProblemSolved Overloaded Column Overload Suspected CheckSample->Overloaded Yes DiluteSample Dilute Sample & Re-inject Overloaded->DiluteSample DiluteSample->ProblemSolved

Caption: A logical flowchart for troubleshooting poor GC peak shape for this compound.

References

Common impurities in commercial monoethyl adipate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Monoethyl Adipate (B1204190)

Welcome to the technical support center for monoethyl adipate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during the use of commercial this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is commercial this compound and what is its typical purity?

This compound (CAS No. 626-86-8), also known as adipic acid monoethyl ester or ethyl hydrogen adipate, is an organic compound synthesized from the esterification of adipic acid with ethanol.[1][2] It is commonly used as a plasticizer, a solvent, and an intermediate in the synthesis of various specialty chemicals and pharmaceuticals. Commercial grades of this compound typically boast a purity of over 99%.[1]

Q2: What are the most common impurities found in commercial this compound?

The primary impurities in commercial this compound are typically unreacted starting materials and byproducts from the synthesis process. These include:

  • Adipic Acid: Unreacted starting material.

  • Diethyl Adipate: A diester byproduct formed from the further esterification of this compound.[3]

The presence and concentration of these impurities can vary between suppliers and batches.

Q3: Why is it important to be aware of the impurities in this compound for my experiments?

Impurities can significantly impact the outcome of chemical reactions. For instance:

  • Residual Adipic Acid: As a dicarboxylic acid, it can interfere with reactions where precise stoichiometry of acidic or hydroxyl groups is critical, such as in polymerization reactions, potentially altering the properties of the resulting polymer.[4]

  • Diethyl Adipate: This diester lacks a free carboxylic acid group and will not participate in reactions requiring it. Its presence will alter the effective concentration of this compound, leading to incomplete reactions or the need to adjust stoichiometric calculations.

Data Presentation: Typical Impurity Profile

While exact specifications can vary, the table below summarizes a typical impurity profile for a commercial-grade this compound with a purity specification of >99%.

ImpurityTypical Concentration Range (%)
Adipic Acid< 0.5
Diethyl Adipate< 0.5
This compound (Assay) > 99.0

Note: These are typical values. For critical applications, it is essential to consult the certificate of analysis provided by the supplier for the specific batch.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound.

Issue 1: Incomplete or Slow Reaction

  • Symptom: Your reaction, which uses the carboxylic acid functionality of this compound, is not proceeding to completion, or the reaction rate is significantly slower than expected.

  • Possible Cause: The actual concentration of this compound is lower than calculated due to the presence of diethyl adipate, which does not have a free carboxylic acid group.

  • Troubleshooting Steps:

    • Verify Purity: Analyze the purity of your this compound batch using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the percentage of this compound, diethyl adipate, and adipic acid.

    • Adjust Stoichiometry: Based on the purity analysis, adjust the amount of this compound used in your reaction to account for the impurities.

    • Consider Catalyst Activity: If using a catalyst, ensure it has not been deactivated by any potential unknown impurities.[3]

Issue 2: Unexpected Side Products

  • Symptom: You are observing the formation of unexpected byproducts in your reaction.

  • Possible Cause: Residual adipic acid in the this compound is participating in the reaction, leading to the formation of undesired di-substituted products or polymers.

  • Troubleshooting Steps:

    • Quantify Adipic Acid: Use HPLC to determine the concentration of free adipic acid in your this compound.

    • Purification: If the level of adipic acid is unacceptably high for your application, consider purifying the this compound by techniques such as distillation or chromatography.

    • Reaction Condition Optimization: Modify reaction conditions (e.g., temperature, reaction time) to minimize side reactions.[3]

Issue 3: Inconsistent Results Between Batches

  • Symptom: You are experiencing variability in your experimental results when using different batches of this compound.

  • Possible Cause: The impurity profile (i.e., the relative amounts of adipic acid and diethyl adipate) differs between batches.

  • Troubleshooting Steps:

    • Request Batch-Specific Certificate of Analysis: Always obtain and compare the certificate of analysis for each new batch.

    • In-House Quality Control: Perform a quick purity check (e.g., by GC-FID) on each new batch before use to confirm its suitability for your experiment.

Experimental Protocols

1. Gas Chromatography (GC-FID) for Purity Assessment

This method is suitable for quantifying the volatile components of the sample, including this compound and diethyl adipate.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Quantification: Use external standards of this compound, diethyl adipate, and adipic acid (after derivatization to a volatile ester, if necessary) to create calibration curves for accurate quantification. The relative peak areas can be used for an estimation of purity.

2. High-Performance Liquid Chromatography (HPLC-UV) for Adipic Acid Quantification

This method is well-suited for the analysis of the non-volatile adipic acid impurity.

  • Instrumentation: HPLC with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile. A typical starting point is a 70:30 (v/v) mixture of the aqueous buffer and acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: 210 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of about 1 mg/mL.

  • Quantification: Create a calibration curve using external standards of adipic acid to accurately determine its concentration in the sample.

Visualizations

Impurity_Analysis_Workflow cluster_start Start cluster_analysis Analytical Workflow cluster_evaluation Evaluation cluster_outcome Outcome start Commercial this compound Sample gc_hplc GC-FID & HPLC-UV Analysis start->gc_hplc quantify Quantify Impurities: - Adipic Acid - Diethyl Adipate gc_hplc->quantify compare Compare with Specifications/ Experimental Requirements quantify->compare decision Decision Point compare->decision proceed Proceed with Experiment decision->proceed Impurities within acceptable limits troubleshoot Troubleshoot/ Purify Sample decision->troubleshoot Impurities exceed acceptable limits Troubleshooting_Logic start Experimental Issue Encountered (e.g., Low Yield, Side Products) check_purity Is the purity of This compound confirmed? start->check_purity analyze Perform GC/HPLC Analysis to Quantify Impurities check_purity->analyze No review_protocol Review Experimental Protocol for Other Potential Issues check_purity->review_protocol Yes adjust_stoichiometry Adjust Stoichiometry Based on Purity Data analyze->adjust_stoichiometry purify Consider Purification of this compound analyze->purify optimize_conditions Optimize Reaction Conditions (Temp, Time, etc.) adjust_stoichiometry->optimize_conditions purify->optimize_conditions optimize_conditions->review_protocol

References

Navigating Monoethyl Adipate Synthesis: A Technical Guide to Optimizing Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis of monoethyl adipate (B1204190). Our focus is to provide actionable insights into how reaction conditions directly impact product purity, enabling you to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the synthesis of monoethyl adipate, offering potential causes and actionable solutions.

Issue 1: Low Purity of this compound with Significant Diethyl Adipate Contamination

  • Potential Cause: An inappropriate molar ratio of adipic acid to ethanol (B145695) can lead to the formation of the diester byproduct. High reaction temperatures and prolonged reaction times can also favor the formation of diethyl adipate.

  • Solution: Carefully control the stoichiometry of the reactants. Using a stoichiometric amount or only a slight excess of ethanol can help minimize the formation of the diester.[1] Some studies suggest that an optimal molar ratio of ethanol to adipic acid can significantly improve the selectivity for the monoester. One patented method avoids the direct esterification route by first converting adipic acid to adipic anhydride (B1165640), which then undergoes alcoholysis with ethanol. This approach is reported to effectively reduce the generation of diethyl adipate and simplify the separation process, leading to a product purity of over 99.0%.[2][3]

Issue 2: Presence of Unreacted Adipic Acid in the Final Product

  • Potential Cause: Incomplete reaction due to insufficient reaction time, inadequate catalyst activity, or the reaction reaching equilibrium.

  • Solution:

    • Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. For example, one protocol specifies a reaction time of 8 hours at 60°C.[4]

    • Catalyst Optimization: Ensure the catalyst is active and used in an appropriate amount. Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to increase the reaction rate.[1]

    • Shift Equilibrium: The esterification reaction is reversible.[5] To drive the reaction towards the product side, remove water as it is formed, for instance, by using a Dean-Stark apparatus.[1] Using an excess of one reactant, typically the less expensive and more easily removable alcohol, can also shift the equilibrium.[1]

Issue 3: Difficulty in Purifying the Product

  • Potential Cause: The presence of byproducts such as diethyl adipate and unreacted adipic acid, which can be challenging to separate from the desired this compound.

  • Solution: A multi-step purification process is often necessary. One effective method involves:

    • Neutralization: Washing the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst.[1]

    • Extraction: Using a suitable solvent to extract the product.

    • Distillation: Fractional distillation under reduced pressure to separate the this compound from byproducts with different boiling points.[2][6]

    • Aqueous Wash: Washing with deionized water to remove water-soluble impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key reaction conditions that influence the purity of this compound?

The primary factors affecting purity are the molar ratio of reactants, reaction temperature, reaction time, and the type of catalyst used. For instance, a method using acetic acid as a catalyst in chloroform (B151607) at 60°C for 8 hours achieved a purity of 99.26%.[4] Another approach, which involves forming adipic anhydride as an intermediate, reports purities greater than 99.0%.[2][3]

Q2: What is the role of the catalyst in the synthesis of this compound?

In Fischer esterification, a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the adipic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol and thus increasing the reaction rate.[1]

Q3: Can side reactions reduce the final product yield?

Yes, the formation of byproducts is a common reason for reduced yields. In the synthesis of this compound, the primary side reaction is the further esterification of the monoester to form diethyl adipate.[1]

Impact of Reaction Conditions on this compound Purity

The following table summarizes quantitative data from various sources on the impact of different reaction conditions on the purity of this compound.

CatalystSolventTemperature (°C)Time (h)Molar Ratio (Adipic Acid:Ethanol)Purity (%)Reference
Acetic AcidChloroform/Water608Not Specified99.26[4]
Sulfuric AcidOrganic Solvent145-170 (reflux)4-61:0.9-1.05 (anhydride:ethanol)>99.0[2][3]
Cation Exchange ResinToluene45Not SpecifiedNot Specified99.51[6]
Cation Exchange ResinToluene50Not SpecifiedNot Specified99.27[6]
Cation Exchange ResinToluene60Not SpecifiedNot Specified99.16[6]
Cation Exchange ResinToluene80Not SpecifiedNot Specified98.43[6]

Experimental Protocols

Protocol 1: Synthesis via Adipic Anhydride Intermediate

This method is designed to minimize the formation of diethyl adipate by first converting adipic acid to adipic anhydride.[2][3]

  • Anhydride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a means for water removal, combine adipic acid, an organic solvent (e.g., trimethylbenzene), and a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux at a temperature of 145-170°C for 4-6 hours, or until water is no longer being collected.

  • Catalyst Removal:

    • Cool the reaction mixture to 15-35°C.

    • Allow the layers to separate and carefully remove the bottom sulfuric acid layer.

  • Alcoholysis:

    • To the remaining organic layer containing the adipic anhydride, slowly add absolute ethanol. The molar ratio of adipic anhydride to ethanol should be approximately 1:0.9-1.05.

    • Maintain the temperature at 45-65°C for 1-4 hours.

  • Purification:

    • Remove the organic solvent under reduced pressure.

    • Distill the crude product to obtain pure this compound.

Protocol 2: Direct Esterification with Acetic Acid Catalyst

This protocol describes a direct esterification method using acetic acid as a catalyst.[4]

  • Reaction Setup:

    • In a reaction vessel, combine adipic acid, 95% ethanol, chloroform, water, and 6% acetic acid by mass concentration.

    • Heat the mixture to 60°C and maintain this temperature for 8 hours with stirring.

  • Phase Separation:

    • After the reaction is complete, allow the mixture to cool and separate into two layers.

    • Collect the organic (bottom) layer.

  • Purification:

    • Concentrate the organic layer under reduced pressure at a temperature of 60°C to obtain the crude this compound.

    • Further purify the crude product by extraction with n-heptane.

Visualizing the Process

To better understand the experimental workflow and the relationship between reaction parameters and product purity, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Adipic Acid + Ethanol Reaction Esterification Reaction (Heating & Stirring) Reactants->Reaction Catalyst Acid Catalyst Catalyst->Reaction Crude_Product Crude this compound Reaction->Crude_Product Work-up Neutralization Neutralization (e.g., NaHCO3 wash) Crude_Product->Neutralization Extraction Solvent Extraction Neutralization->Extraction Distillation Vacuum Distillation Extraction->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Start Experiment CheckPurity Analyze Product Purity Start->CheckPurity LowPurity Issue: Low Purity CheckPurity->LowPurity < 99% HighPurity Result: High Purity CheckPurity->HighPurity >= 99% IdentifyContaminant Identify Contaminants (e.g., Diethyl Adipate, Unreacted Adipic Acid) LowPurity->IdentifyContaminant AdjustRatio Action: Adjust Reactant Ratio IdentifyContaminant->AdjustRatio Diethyl Adipate OptimizeConditions Action: Optimize Temp/Time/ Catalyst IdentifyContaminant->OptimizeConditions Unreacted Adipic Acid ImprovePurification Action: Enhance Purification Steps IdentifyContaminant->ImprovePurification Multiple Impurities AdjustRatio->Start OptimizeConditions->Start ImprovePurification->Start

Caption: A logical troubleshooting workflow for addressing low purity in this compound synthesis.

References

Technical Support Center: Efficient Monoethyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of monoethyl adipate (B1204190).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing monoethyl adipate?

The primary challenges in this compound synthesis are achieving high selectivity for the monoester over the diester (diethyl adipate) and overcoming equilibrium limitations of the esterification reaction to maximize yield.[1] Controlling reaction conditions to prevent side reactions and simplifying the purification process are also significant considerations.[2][3]

Q2: How does catalyst selection impact the selectivity of this compound synthesis?

Catalyst choice is crucial for selective monoesterification. Bifunctional catalysts, such as alumina (B75360), with balanced acidic and basic sites can promote the selective formation of the monoester.[4] Heterogeneous catalysts like strongly acidic ion-exchange resins have also been shown to be highly selective for monoester formation.[5] The use of biocatalysts, such as lipases, can also offer high selectivity under milder reaction conditions.[1]

Q3: What is the role of temperature in the synthesis of this compound?

Temperature plays a critical role in reaction kinetics and selectivity. Higher temperatures can increase the reaction rate but may also promote the formation of the undesired diethyl adipate.[1] For instance, in a method involving the formation of adipic anhydride (B1165640) as an intermediate, the initial reflux temperature is maintained at 145-170°C, while the subsequent alcoholysis is carried out at a lower temperature of 45-65°C to ensure high selectivity.[2][3]

Q4: How can the formation of the byproduct diethyl adipate be minimized?

Minimizing the formation of diethyl adipate is key to improving the purity and yield of this compound. One effective method is a two-step process where adipic acid is first converted to adipic anhydride, which is then alcoholyzed with ethanol (B145695).[2][3] This approach can significantly reduce the generation of the diester. Carefully controlling the stoichiometry, specifically using a controlled amount of ethanol, can also help limit the formation of the diester.[1]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Possible Cause: The esterification reaction has reached equilibrium, limiting the conversion of reactants to products.[1]

  • Solution: To drive the reaction forward, remove water, a byproduct of the esterification, as it forms. This can be achieved through techniques like azeotropic distillation.[1] Using an excess of one reactant, typically the less expensive one, can also shift the equilibrium towards the product side.[1]

  • Possible Cause: The catalyst is inactive or used in an insufficient amount.

  • Solution: Ensure the catalyst is active and used in the appropriate concentration. For solid catalysts, ensure proper dispersion in the reaction mixture. For reusable catalysts like ion-exchange resins, ensure they have been properly regenerated if previously used.[6]

  • Possible Cause: Suboptimal reaction temperature.

  • Solution: Optimize the reaction temperature. While higher temperatures increase the reaction rate, they might also favor side reactions. Experiment with a lower temperature, which may require a longer reaction time but can improve selectivity and yield.[1]

Issue 2: Poor Selectivity (High Diethyl Adipate Formation)

  • Possible Cause: The catalyst is not selective for monoesterification.

  • Solution: Switch to a more selective catalyst. Heterogeneous catalysts like alumina or ion-exchange resins are known for their selectivity in monoesterification of dicarboxylic acids.[4][5] Biocatalysts (lipases) are also a good option for achieving high selectivity.[1]

  • Possible Cause: Inappropriate molar ratio of reactants.

  • Solution: Carefully control the molar ratio of adipic acid to ethanol. Using a large excess of ethanol will favor the formation of the diester. A stoichiometric or slight excess of ethanol is preferable for monoester synthesis.[1]

  • Possible Cause: Prolonged reaction time at elevated temperatures.

  • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and stop the reaction once the formation of the monoester is maximized, before significant conversion to the diester occurs.[1]

Catalyst Performance Data

Catalyst SystemYield of this compoundPurity of this compoundKey Reaction ConditionsReference
Sulfuric Acid (via Adipic Anhydride)96-97%>99.0%Reflux at 145-170°C, then alcoholysis at 45-65°C.[2][3]
Bifunctional Alumina80% (for monomethyl adipate)High selectivityReaction with methanol.[7]
Acetic Acid in Chloroform/Water98.4%99.26%60°C for 8 hours.[8]
Macroporous Cation Exchange Resin96.0-96.8%99.16-99.51%Reaction in toluene (B28343), temperature 20-100°C.[6]

Experimental Protocols

Protocol 1: Synthesis via Adipic Anhydride using Sulfuric Acid

  • Anhydride Formation: In a round-bottom flask equipped with a reflux condenser and a means for water removal, combine adipic acid, concentrated sulfuric acid, and an organic solvent like trimethylbenzene. The weight ratio of adipic acid to sulfuric acid to organic solvent should be approximately 1-2 : 0.1-0.3 : 2-3.[2]

  • Heat the mixture to reflux at 145-170°C for 4-6 hours, continuously removing the water formed during the reaction.[2][3]

  • Alcoholysis: Cool the reaction mixture to 15-35°C and separate the sulfuric acid layer.[2][3]

  • Slowly add absolute ethanol to the organic layer containing the adipic anhydride.

  • Maintain the temperature at 45-65°C for 1-4 hours.[2][3]

  • Purification: Remove the organic solvent under reduced pressure and distill the residue to obtain pure this compound.[2][3]

Protocol 2: Selective Monoesterification using a Heterogeneous Catalyst (Ion-Exchange Resin)

  • Catalyst Pre-treatment: Pretreat a macroporous cation exchange resin by successively immersing it in acid and alkali solutions, followed by washing with deionized water until neutral.[6]

  • Esterification: In a reaction vessel, add adipic acid, the pretreated resin, and toluene.

  • Heat the mixture and add ethanol dropwise. The reaction temperature can be maintained between 20-100°C for 60-300 minutes.[6]

  • Work-up: After the reaction is complete, filter the hot solution to separate the resin catalyst.

  • Cool the filtrate to 15-25°C to crystallize and filter out any unreacted adipic acid.[6]

  • Wash the resulting toluene solution of this compound with deionized water.

  • Isolation: Remove the toluene by vacuum distillation to obtain the final product.[6]

Diagrams

experimental_workflow cluster_anhydride Protocol 1: Adipic Anhydride Route cluster_resin Protocol 2: Ion-Exchange Resin Route A1 Adipic Acid + Sulfuric Acid + Solvent A2 Reflux (145-170°C) Dehydration A1->A2 A3 Adipic Anhydride Intermediate A2->A3 A4 Ethanol Addition (45-65°C) A3->A4 A5 Purification (Distillation) A4->A5 A6 This compound A5->A6 B1 Adipic Acid + Pre-treated Resin + Toluene B2 Ethanol Addition (20-100°C) B1->B2 B3 Filtration (Catalyst Removal) B2->B3 B4 Crystallization (Unreacted Acid Removal) B3->B4 B5 Washing & Solvent Removal B4->B5 B6 This compound B5->B6

Caption: Experimental workflows for this compound synthesis.

troubleshooting_low_yield Start Low Yield of This compound Q1 Is the reaction at equilibrium? Start->Q1 A1 Remove water byproduct (e.g., azeotropic distillation). Use excess of one reactant. Q1->A1 Yes Q2 Is the catalyst active & sufficient? Q1->Q2 No A1->Q2 A2 Check catalyst activity. Ensure proper concentration and dispersion. Q2->A2 No Q3 Is the reaction temperature optimal? Q2->Q3 Yes A2->Q3 A3 Optimize temperature. Consider lower temperature for longer time. Q3->A3 No End Yield Improved Q3->End Yes A3->End

Caption: Troubleshooting logic for low product yield.

References

Troubleshooting low yield in monoethyl adipate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of monoethyl adipate (B1204190).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in monoethyl adipate synthesis?

Low yields in the Fischer esterification of adipic acid to this compound are often due to the reversible nature of the reaction.[1][2] The main contributing factors include:

  • Equilibrium Limitations: The esterification process is an equilibrium reaction where the forward reaction (ester formation) and the reverse reaction (hydrolysis) occur simultaneously.[1][3][4] Without intervention, the reaction will not proceed to completion, limiting the final product yield.[1]

  • Formation of Diethyl Adipate: A significant side reaction is the further esterification of the desired this compound to the diester, diethyl adipate.[1][5] This is particularly problematic when trying to achieve high selectivity for the monoester.

  • Incomplete Reaction: Insufficient reaction time, non-optimal temperature, or a deactivated catalyst can lead to incomplete conversion of the starting materials.[1][2]

  • Water Presence: Water is a byproduct of the esterification. Its presence in the reaction mixture can shift the equilibrium back towards the reactants (adipic acid and ethanol), a process known as hydrolysis, thereby reducing the ester yield.[1][2]

Q2: How can the reaction equilibrium be shifted to favor this compound formation?

To maximize the yield, the equilibrium must be shifted towards the product side.[6] This can be achieved by:

  • Using an Excess of a Reactant: Employing a large excess of one reactant, typically the less expensive one (ethanol), can drive the reaction forward according to Le Chatelier's principle.[1][3] Using a 10-fold excess of alcohol can significantly increase ester yield.[1][3]

  • Removing Water: Continuously removing water as it is formed is a highly effective method.[1][2][6] This is commonly done using a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343).[1][4][7]

Q3: What is the role of the acid catalyst and which catalysts are commonly used?

An acid catalyst is crucial for increasing the reaction rate to achieve equilibrium in a practical timeframe.[1] The catalyst protonates the carbonyl oxygen of the adipic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[1][6] Commonly used catalysts include:

  • Concentrated Sulfuric Acid (H₂SO₄)[1][5][7]

  • p-Toluenesulfonic acid (p-TsOH)[8]

  • Hydrogen Chloride (HCl)[7]

  • Solid acid catalysts like Amberlyst 15[9]

Q4: What are the optimal reaction conditions to maximize monoester yield and minimize diester formation?

Achieving high selectivity for the monoester requires careful control of reaction conditions.

  • Stoichiometry: To favor the monoester, it is crucial to control the molar ratio of the reactants. Using a stoichiometric amount or only a slight excess of ethanol (B145695) can help reduce the formation of the diester.[1] Some methods even utilize a specific molar ratio of absolute ethanol to adipic acid of 0.9-1.05:1.[10]

  • Temperature: High temperatures can sometimes promote side reactions.[1] A two-step temperature process can be effective: an initial high-temperature reflux (145-170 °C) to form adipic anhydride (B1165640), followed by a lower temperature (45-65 °C) alcoholysis step to form the monoester, can yield high purity product.[5][10]

  • Reaction Time: The reaction should be monitored (e.g., by TLC or GC) to determine the optimal time to stop it, maximizing monoester concentration before significant diester formation occurs.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: The reaction has proceeded for the recommended time, but the yield is very low and a significant amount of adipic acid remains.

  • Potential Cause: The reaction has not reached equilibrium, or the equilibrium is unfavorable.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Ensure the acid catalyst has not been deactivated by moisture. Use a fresh, anhydrous catalyst.

    • Increase Reactant Concentration: Increase the concentration of ethanol to shift the equilibrium towards the product.

    • Remove Water: If not already in use, employ a Dean-Stark apparatus with toluene to remove the water byproduct and drive the reaction to completion.[1][7]

    • Increase Reaction Time/Temperature: While being cautious of side reactions, moderately increasing the temperature or extending the reaction time may improve conversion. Monitor the reaction progress to avoid byproduct formation.

Issue 2: A significant amount of diethyl adipate is being formed, reducing the monoester yield.

  • Potential Cause: The reaction conditions favor the formation of the diester.

  • Troubleshooting Steps:

    • Adjust Stoichiometry: Carefully control the molar ratio of ethanol to adipic acid. Avoid a large excess of ethanol. A molar ratio close to 1:1 is recommended for monoester synthesis.[10]

    • Optimize Reaction Time: Monitor the reaction closely and stop it once the maximum concentration of this compound is reached, before it is converted to the diester.

    • Consider a Two-Step Synthesis: A method involving the initial formation of adipic anhydride followed by alcoholysis can significantly reduce the formation of diethyl adipate and lead to yields of 96-97%.[5][10]

Issue 3: Difficulty separating the this compound from unreacted adipic acid and the diethyl adipate byproduct.

  • Potential Cause: The similar chemical properties of the components make physical separation challenging.

  • Troubleshooting Steps:

    • Aqueous Wash: During the workup, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst and any unreacted adipic acid.[1]

    • Solvent Extraction: After neutralizing the reaction mixture, the unreacted adipic acid can be precipitated by cooling the toluene solution.[11] The this compound can then be isolated from the filtrate.

    • Vacuum Distillation: Since this compound has a high boiling point (around 285 °C at atmospheric pressure), vacuum distillation is a common method for purification to avoid thermal decomposition.[4][5]

    • Column Chromatography: If high purity is required, column chromatography can be used to separate the monoester from the diester and other impurities.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Esterification Yield

Molar Ratio (Alcohol:Acid)Approximate Yield at EquilibriumReference
1:1~65%[1][3]
10:1~97%[1][3]
100:1~99%[3]

Note: These yields are for general Fischer esterification and highlight the effect of excess alcohol. For selective mono-esterification, ratios closer to 1:1 are often employed to limit diester formation.[10]

Table 2: Comparison of Synthesis Methods for this compound

MethodCatalystKey ConditionsReported YieldPurityReference
Two-Step Anhydride FormationSulfuric Acid1) Reflux at 145-170°C to form anhydride. 2) Alcoholysis at 45-65°C.96-97%>99.0%[5][10]
Resin-Catalyzed EsterificationMacroporous Cation Exchange ResinReaction in toluene at 50°C.~96.5%~99.4%[11]
Acetic Acid CatalyzedAcetic AcidReaction in chloroform/water at 60°C for 8h.98.4%99.26%[12]

Experimental Protocols

Protocol 1: High-Selectivity Two-Step Synthesis of this compound[5][10]

This method is designed to minimize the formation of the diethyl adipate byproduct.

  • Anhydride Formation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine adipic acid, a catalytic amount of concentrated sulfuric acid, and an organic solvent such as trimethylbenzene.

  • Heat the mixture to reflux at 145-170 °C for 4-6 hours, continuously removing the water that is formed.

  • Alcoholysis: Cool the reaction mixture to 15-35 °C. The sulfuric acid will separate as a distinct layer; carefully remove it.

  • To the remaining organic layer containing the adipic anhydride, slowly add absolute ethanol (a molar ratio of approximately 1:1 with the initial adipic acid) while keeping the temperature below 30 °C.

  • After the addition is complete, heat the mixture to 45-65 °C and maintain for 1-4 hours.

  • Workup: Remove the organic solvent under reduced pressure. The remaining crude product can be purified by vacuum distillation to yield this compound.

Protocol 2: General Workup and Purification Procedure

  • Cooling & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. If a non-polar solvent like toluene was used, wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted adipic acid.[1] If the product is in an alcohol solvent, much of the solvent may need to be removed via rotary evaporation first, followed by extraction with a solvent like ethyl acetate.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation.

Visualizations

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation AdipicAcid Adipic Acid (Carbonyl Oxygen) ProtonatedAdipic Protonated Adipic Acid (More Electrophilic) AdipicAcid->ProtonatedAdipic + H+ H_plus H+ ProtonatedAdipic_ref Protonated Adipic Acid Ethanol Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate Attacks Carbonyl Carbon Tetrahedral_Intermediate_ref Tetrahedral Intermediate Intermediate_2 Protonated Intermediate Intermediate_2_ref Protonated Intermediate Tetrahedral_Intermediate_ref->Intermediate_2 Water H₂O ProtonatedEster Protonated Ester ProtonatedEster_ref Protonated Ester Intermediate_2_ref->ProtonatedEster - H₂O MonoethylAdipate This compound H_plus_out H+ ProtonatedEster_ref->MonoethylAdipate - H+

Caption: Key steps in the Fischer esterification mechanism.

Experimental_Workflow Reactants 1. Combine Reactants Adipic Acid, Ethanol, Catalyst, Toluene Reflux 2. Heat to Reflux (Use Dean-Stark to remove water) Reactants->Reflux Workup 3. Workup (Cool, Wash with NaHCO₃, Wash with Water) Reflux->Workup Dry 4. Dry Organic Layer (Anhydrous Na₂SO₄) Workup->Dry Evaporate 5. Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify 6. Purification (Vacuum Distillation) Evaporate->Purify Product Pure this compound Purify->Product

Caption: Workflow for this compound synthesis and purification.

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Is unreacted adipic acid present? Start->Check_Conversion Check_Diester Is diethyl adipate the main byproduct? Check_Conversion->Check_Diester No Incomplete_Reaction Issue: Incomplete Reaction Check_Conversion->Incomplete_Reaction Yes Diester_Formation Issue: Diester Over-formation Check_Diester->Diester_Formation Yes Workup_Loss Issue: Loss During Workup Check_Diester->Workup_Loss No Solution_Equilibrium Action: - Add excess ethanol - Remove H₂O (Dean-Stark) - Check catalyst activity Incomplete_Reaction->Solution_Equilibrium Solution_Stoichiometry Action: - Reduce ethanol ratio (closer to 1:1) - Reduce reaction time - Monitor reaction progress Diester_Formation->Solution_Stoichiometry Solution_Purification Action: - Ensure complete neutralization - Optimize extraction/distillation Workup_Loss->Solution_Purification

Caption: A troubleshooting workflow for addressing low yield.

References

Technical Support Center: Optimization of Monoethyl Adipate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of monoethyl adipate (B1204190) (MEA) from reaction mixtures. It includes troubleshooting for common issues, detailed experimental protocols, and quantitative data to facilitate efficient and effective purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the extraction of monoethyl adipate.

Q1: What are the main components in a typical crude reaction mixture that I need to separate MEA from?

A typical reaction mixture for this compound synthesis contains the desired product (this compound), unreacted starting materials (adipic acid, ethanol), byproducts (diethyl adipate), and the reaction solvent (e.g., toluene, chloroform) with an acid catalyst.[1][2] The primary goal of extraction is to separate the acidic MEA from the neutral byproduct, diethyl adipate, and remove other impurities.

Q2: My extraction yield is low. What are the potential causes and how can I improve it?

Low yields can stem from several factors:

  • Incomplete Extraction: The chosen solvent may not be optimal, or an insufficient volume or number of extractions were performed. Repeat the extraction step with fresh solvent to ensure all product is transferred from the aqueous phase.

  • Incorrect pH: this compound is an acidic ester. Its extraction is highly dependent on pH.[3] For extraction into an organic solvent, the aqueous phase should be acidified (e.g., pH ~2-4) to ensure the MEA is in its neutral, more organosoluble form.[1][4] Conversely, to separate it from neutral impurities like diethyl adipate, you can extract it into a basic aqueous solution (e.g., sodium bicarbonate), where MEA forms a water-soluble salt.[1][5]

  • Product Hydrolysis: Using a strong base like sodium hydroxide (B78521) (NaOH) to form the salt can lead to the hydrolysis of the ester bond, converting your product back to adipic acid.[5] It is generally recommended to use a weak base like sodium bicarbonate (NaHCO₃) for the extraction.[4][5]

  • Emulsion Formation: A stable emulsion between the aqueous and organic layers can trap the product, preventing clean separation and leading to significant loss of material.[6] (See Q3 for troubleshooting emulsions).

Q3: A thick, cloudy layer (emulsion) has formed between my organic and aqueous phases. How can I break it?

Emulsion formation is a common issue when extracting acidic compounds.[6] It is caused by the presence of molecules that act as surfactants, often aggravated by vigorous shaking.[7]

Prevention Strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient phase contact without high energy input.[4][7]

  • "Salting Out": Before extraction, add solid sodium chloride (NaCl) or a saturated brine solution to the aqueous phase. This increases the ionic strength of the water layer, reducing the solubility of organic components and helping to prevent emulsion formation.[4][6]

Methods to Break an Emulsion:

  • Wait: Allow the separatory funnel to stand undisturbed for a period (e.g., 30 minutes) to see if the layers separate on their own.[8]

  • Add Brine (Salting Out): Add a small amount of saturated NaCl solution, swirl gently, and let it stand. This is often the most effective method.[4][8]

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the layers to separate.[7][9]

  • Filtration: Passing the entire mixture through a filter aid like Celite® or glass wool can sometimes break the emulsion by coalescing the dispersed droplets.[6][8]

  • pH Adjustment: Carefully adjusting the pH of the aqueous layer can sometimes destabilize an emulsion, particularly if it's stabilized by acidic or basic molecules.[7]

  • Add a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[6]

Q4: How do I effectively separate this compound (MEA) from the byproduct diethyl adipate (DEA)?

The most effective method is acid-base extraction, which leverages the acidic nature of MEA's free carboxylic acid group. DEA is a neutral diester.

  • Dissolve: Dissolve the crude mixture in an appropriate organic solvent (e.g., toluene, diethyl ether, ethyl acetate).[1][4]

  • Base Extraction: Transfer the solution to a separatory funnel and wash it with a weak base solution, such as 1M sodium bicarbonate.[4] The acidic MEA and any unreacted adipic acid will react to form their corresponding sodium salts, which are soluble in the aqueous layer. The neutral DEA will remain in the organic layer.

  • Separate Layers: Drain the lower aqueous layer containing the MEA salt.

  • Repeat: Wash the organic layer two more times with the base solution to ensure complete extraction of the acidic components.

  • Isolate DEA: The organic layer can now be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to isolate the diethyl adipate.

  • Recover MEA: Combine all aqueous extracts. Cool the solution in an ice bath and slowly acidify it with a dilute strong acid (e.g., 1M HCl) to a pH of ~2-4.[1][4] This will protonate the MEA salt, making it insoluble in water. The MEA will either precipitate as a solid or can be extracted back into a fresh portion of organic solvent.[4]

Quantitative Data Summary

The following tables summarize reported yields and purity for this compound synthesis and purification processes from various sources. Note that these are overall process yields, not just for the extraction step.

Table 1: this compound Synthesis & Purification Outcomes

Solvent SystemCatalyst/MethodReported PurityReported Molar YieldReference
Chloroform / n-HeptaneAcetic Acid99.26%98.4%[10]
Toluene / WaterCation Exchange Resin99.51%96.8%[11]
Toluene / WaterCation Exchange Resin99.38%96.5%[11]
TolueneSulfuric Acid / Ethanol>99.0%96-97%[1][12]
TolueneHydrochloric AcidNot Specified86.55%[1]

Experimental Protocols

Protocol 1: Acid-Base Extraction for MEA Purification

This protocol describes the separation of this compound (MEA) from neutral byproducts like diethyl adipate (DEA) and unreacted starting materials.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., Toluene, Ethyl Acetate, Diethyl Ether)

  • 1M Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, beakers, flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in 3-5 volumes of the chosen organic solvent. If unreacted adipic acid is present, much of it may remain undissolved and can be removed by filtration. Some synthesis protocols suggest cooling the solution to fully precipitate the adipic acid before proceeding.[11]

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M NaHCO₃ solution. Stopper the funnel and invert it gently several times, venting frequently to release pressure from CO₂ evolution. Do not shake vigorously to avoid emulsion formation. [4][7]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which contains the sodium salt of MEA, into a clean flask.

  • Repeat Extraction: Repeat steps 2 and 3 two more times with fresh portions of 1M NaHCO₃ solution to ensure all acidic components are extracted from the organic phase. The remaining organic layer now primarily contains the neutral byproduct, diethyl adipate.

  • Acidification: Combine all aqueous extracts in a large beaker or flask and cool in an ice bath. While stirring, slowly add 1M HCl dropwise until the pH of the solution is between 2 and 4.[1][4] The this compound will precipitate or form an oily layer.

  • Back-Extraction: Transfer the acidified aqueous solution back to a clean separatory funnel. Add a fresh portion of organic solvent (e.g., ethyl acetate). Mix by gentle inversion.

  • Isolate Product: Allow the layers to separate and collect the organic layer containing the purified MEA. Repeat the back-extraction twice more with fresh organic solvent.

  • Final Wash and Dry: Combine all organic extracts from the back-extraction. Wash once with brine to remove excess water.[4] Transfer the organic solution to a flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl and let it stand for 10-15 minutes.

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified this compound. Further purification can be achieved by distillation if necessary.[1][11]

Visual Diagrams

The following diagrams illustrate key workflows and relationships in the this compound extraction process.

G cluster_0 Purification Workflow start Crude Reaction Mixture (MEA, DEA, Adipic Acid, Solvent) dissolve Dissolve in Organic Solvent (e.g., Toluene) start->dissolve wash_base Wash with aq. NaHCO3 (3x) dissolve->wash_base separate1 Separate Layers wash_base->separate1 acidify Combine Aqueous Layers & Acidify with HCl (pH 2-4) separate1->acidify Aqueous Phase (MEA Salt) dea_path Organic Phase (DEA) Wash, Dry, Concentrate separate1->dea_path Organic Phase (DEA) back_extract Back-Extract MEA into fresh Organic Solvent (3x) acidify->back_extract wash_dry Wash with Brine, Dry (Na2SO4), Filter back_extract->wash_dry concentrate Concentrate Solvent wash_dry->concentrate end Purified this compound concentrate->end

Caption: General workflow for the acid-base extraction and purification of this compound.

G start Emulsion Formed During Extraction q1 Is it a small, loose emulsion? start->q1 a1_yes Let stand for 15-30 min. Gentle swirling. q1->a1_yes Yes a2_no Add Saturated Brine (NaCl). Invert gently. q1->a2_no No / Persistent q2 Did it resolve? a1_yes->q2 q2->a2_no No resolved Separation Achieved. Continue Protocol. q2->resolved Yes q3 Did it resolve? a2_no->q3 a3_no If volume permits, centrifuge the mixture. q3->a3_no No q3->resolved Yes q4 Did it resolve? a3_no->q4 a4_no Filter through Celite® or glass wool plug. q4->a4_no No q4->resolved Yes

Caption: Troubleshooting decision tree for breaking emulsions during liquid-liquid extraction.

G cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 8) node_acid MEA-COOH Protonated (Neutral) Soluble in Organic Solvents node_base MEA-COO⁻ Deprotonated (Anionic Salt) Soluble in Aqueous Solutions node_acid:f0->node_base:f0 + OH⁻ node_base:f0->node_acid:f0 + H⁺

Caption: Effect of pH on the ionization state and solubility of this compound (MEA).

References

Validation & Comparative

Validating Monoethyl Adipate Purity: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents like monoethyl adipate (B1204190) is a cornerstone of reliable and reproducible results. As an important intermediate and raw material in organic synthesis, pharmaceuticals, and agrochemicals, its purity can significantly impact reaction yields, impurity profiles, and the safety of the final product.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of monoethyl adipate, supported by representative experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a premier technique for the purity assessment of non-volatile compounds like this compound. Its strength lies in its ability to separate the primary compound from its potential impurities with high resolution and sensitivity. The most common impurities arising from synthesis are unreacted starting materials, such as adipic acid, and byproducts like diethyl adipate.[1][2][3]

Due to the lack of a strong UV chromophore in this compound, detection is typically performed at low wavelengths, such as 210 nm, where the ester and carboxylic acid functional groups exhibit absorbance.[4][5] A reversed-phase C18 column is the standard choice for separating these components based on their polarity differences.

Experimental Workflow for HPLC Purity Validation

The process for validating this compound purity via HPLC follows a structured workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing A Weigh Sample & Reference Standards B Dissolve in Mobile Phase (e.g., Acetonitrile/Water) A->B C Prepare Calibration Curve Standards B->C E Inject Blank, Standards, & Sample C->E D Equilibrate HPLC System (C18 Column) D->E F Chromatographic Separation E->F G UV Detection at 210 nm F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Calculate Purity (%) via Area Normalization or External Standard Method I->J

Caption: HPLC Purity Validation Workflow for this compound.

Comparison of Analytical Methods

While HPLC is highly effective, other methods like Gas Chromatography (GC) and simple acid-base titration offer alternative approaches, each with distinct advantages and limitations.

Method_Comparison center This compound Purity Analysis hplc HPLC-UV center->hplc gc GC-FID center->gc titration Titration center->titration hplc_pros Pros: • High Specificity • Quantifies Non-Volatiles • High Precision hplc->hplc_pros hplc_cons Cons: • Requires Chromophore  (Low UV for Esters) • More Complex System hplc->hplc_cons gc_pros Pros: • Excellent for Volatiles  (Ethanol, Diethyl Adipate) • High Sensitivity (FID) • Robust & Reliable gc->gc_pros gc_cons Cons: • Not for Non-Volatiles  (Adipic Acid) • High Temperature Required gc->gc_cons titration_pros Pros: • Simple & Inexpensive • No Special Instruments • Quantifies Acid Impurity titration->titration_pros titration_cons Cons: • Low Specificity • Only for Acid/Base Impurities • Labor Intensive titration->titration_cons

Caption: Comparison of Analytical Techniques for Purity Validation.

Quantitative Data Summary

The performance of each analytical technique can be summarized by key validation parameters. The following table presents representative data for HPLC and GC, derived from methods for similar short-chain fatty acids and esters, alongside typical performance for titration.[4][5][6]

ParameterHPLC-UV (Representative)GC-FID (Representative)Titration (Acid Impurity)
Purity Assay (%) >99.5 ± 0.2>99.5 ± 0.1N/A (Impurity only)
Primary Impurities Adipic Acid, Diethyl AdipateDiethyl Adipate, EthanolAdipic Acid
Linearity (R²) >0.998>0.999N/A
Limit of Detection (LOD) ~0.1 µg/mL~5 ppm~0.05%
Limit of Quantitation (LOQ) ~0.4 µg/mL~15 ppm~0.15%
Precision (RSD%) < 2.0%< 1.5%< 2.5%
Analysis Time/Sample ~15 minutes~20 minutes~10 minutes

Note: HPLC and GC data are representative values based on validated methods for structurally related compounds and are intended for comparative purposes.

Experimental Protocols

HPLC-UV Method for Purity Determination

This method is designed to separate and quantify this compound and its primary impurities, adipic acid and diethyl adipate.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05 M Potassium Phosphate buffer (pH adjusted to 2.5 with phosphoric acid) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 50 mg of this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Standard Preparation: Prepare individual stock solutions of this compound, adipic acid, and diethyl adipate reference standards (~1 mg/mL in mobile phase). Create a mixed working standard and a calibration curve by diluting the stocks.

  • Quantification: Calculate purity using the area percent normalization method. Identify and quantify impurities based on the retention times and calibration curves of the reference standards.

Gas Chromatography (GC-FID) Method

This method is highly effective for quantifying volatile impurities such as diethyl adipate and residual ethanol, and for the purity assay of the main component.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-WAX or similar polar capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen, constant flow of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injection: 1 µL, split ratio 20:1.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like acetone (B3395972) or methanol (B129727).

  • Quantification: Purity is typically determined by area percent normalization, assuming all components have a similar response factor with FID. For higher accuracy, use relative response factors determined from reference standards. Patent literature shows GC analysis can determine product content to be >99% with free acid impurities below 0.1%.[7]

Titration for Free Adipic Acid

This classic method provides a simple and cost-effective way to quantify the acidic impurity (adipic acid) content.[8]

  • Apparatus: 250 mL conical flask, 50 mL burette.

  • Reagents:

  • Procedure:

    • Accurately weigh about 2-3 g of the this compound sample into a 250 mL conical flask.[8]

    • Add 50 mL of methanol and warm gently to dissolve the sample completely.[8]

    • Cool the solution to room temperature.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with standardized 0.1 N NaOH solution until a stable faint pink color persists for at least 30 seconds.

    • Record the volume of NaOH used.

  • Calculation:

    • Adipic Acid (%) = (V × N × 73.07) / (W × 10)

    • Where:

      • V = Volume of NaOH solution used (mL)

      • N = Normality of the NaOH solution

      • 73.07 = Milliequivalent weight of adipic acid (molecular weight 146.14 / 2)

      • W = Weight of the sample (g)

Conclusion

For a comprehensive and precise validation of this compound purity, HPLC-UV is the recommended primary method. It provides excellent separation of the main component from both polar (adipic acid) and less polar (diethyl adipate) impurities, allowing for accurate quantification of each. GC-FID serves as a powerful complementary or alternative technique, particularly excelling in the analysis of volatile impurities and offering high sensitivity. For rapid and cost-effective process control focused solely on acidic impurities, titration remains a viable and simple option. The choice of method ultimately depends on the specific analytical requirements, available instrumentation, and the intended application of the this compound.

References

A Comparative Analysis of Monoethyl Adipate and Diethyl Adipate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, biological activity, and experimental evaluation of monoethyl adipate (B1204190) and diethyl adipate.

In the landscape of chemical compounds utilized in research and pharmaceutical development, adipic acid esters play a significant role as plasticizers, solvents, and synthetic intermediates. Among these, monoethyl adipate (MEA) and diethyl adipate (DEA) are two closely related molecules that, despite their structural similarity, exhibit distinct properties influencing their application and biological behavior. This guide provides a comprehensive, data-driven comparison of MEA and DEA to assist researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific needs.

Physicochemical Properties: A Tale of Two Esters

This compound and diethyl adipate are both derivatives of adipic acid, a six-carbon dicarboxylic acid. The primary distinction lies in their esterification: MEA is a monoester with one ethyl group, leaving a free carboxylic acid, while DEA is a diester with two ethyl groups. This fundamental structural difference has a profound impact on their physicochemical properties, as detailed in the table below.

PropertyThis compoundDiethyl Adipate
Molecular Formula C8H14O4C10H18O4
Molecular Weight 174.19 g/mol 202.25 g/mol
Appearance Off-white low melting solidClear, colorless oily liquid
Melting Point 28-29 °C-20 to -19 °C
Boiling Point 180 °C at 18 mmHg251 °C
Density 0.98 g/mL at 25 °C1.009 g/mL at 25 °C
Refractive Index n20/D 1.439n20/D 1.427
Water Solubility Soluble (50 mg/mL)Insoluble (<0.1 g/L)
Organic Solvent Solubility Soluble in alcohol and etherSoluble in ethanol (B145695) and other organic solvents

The presence of the free carboxylic acid group in this compound significantly increases its polarity, leading to a higher melting point and solubility in water compared to the more nonpolar diethyl adipate.[1] Conversely, diethyl adipate's two ethyl ester groups contribute to its liquid state at room temperature and its solubility in a broader range of organic solvents.[2]

Spectroscopic Profile

The structural differences between this compound and diethyl adipate are clearly reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: In ¹H NMR spectra, both compounds will show signals corresponding to the ethyl group protons (a triplet for the CH₃ and a quartet for the OCH₂). This compound will additionally exhibit a broad singlet corresponding to the carboxylic acid proton, which will be absent in the spectrum of diethyl adipate.

  • ¹³C NMR: The ¹³C NMR spectrum of diethyl adipate will show symmetry, with fewer signals than this compound due to the equivalence of the two ethyl ester groups. This compound will have distinct signals for the carbons of the carboxylic acid group and the ester group.

Infrared (IR) Spectroscopy:

The most telling difference in the IR spectra of these two compounds is the presence of a broad absorption band in the region of 2500-3300 cm⁻¹ for this compound, which is characteristic of the O-H stretching vibration of the carboxylic acid. Both compounds will exhibit a strong C=O stretching vibration band around 1730-1750 cm⁻¹.

Synthesis and Manufacturing

Both monoethyl and diethyl adipate are primarily synthesized through the Fischer esterification of adipic acid with ethanol. The product distribution is controlled by the stoichiometry of the reactants and the reaction conditions.

To favor the formation of This compound , a molar excess of adipic acid to ethanol is typically used.[3] The reaction can be catalyzed by a strong acid, such as sulfuric acid, or a solid acid catalyst like an ion-exchange resin.[4] One patented method involves the formation of adipic anhydride (B1165640) as an intermediate, which is then reacted with ethanol to yield the monoester with high purity.[3]

The synthesis of diethyl adipate is achieved by using a molar excess of ethanol in the esterification reaction with adipic acid, driving the equilibrium towards the formation of the diester.[2]

Synthesis cluster_MEA Monoester Synthesis cluster_DEA Diester Synthesis Adipic_Acid Adipic Acid MEA This compound Adipic_Acid->MEA + Ethanol (1 eq) Acid Catalyst DEA Diethyl Adipate Adipic_Acid->DEA + Ethanol (>2 eq) Acid Catalyst Ethanol Ethanol H2O Water

Caption: General synthetic pathways for monoethyl and diethyl adipate.

Biological Activity and Metabolism

The biological profiles of monoethyl and diethyl adipate are of particular interest to drug development professionals, as these esters can influence the pharmacokinetic and toxicological properties of drug formulations.

Toxicology:

Both monoethyl and diethyl adipate exhibit low acute toxicity.

  • This compound: The oral LD50 in mammals is reported to be 4100 mg/kg.

  • Diethyl Adipate: The oral LD50 in rats is greater than 1600 mg/kg, and it is not classified as a hazardous substance according to the Globally Harmonized System (GHS).

Metabolism:

The metabolic fate of adipate esters is primarily governed by hydrolysis. Diesters like diethyl adipate are expected to be hydrolyzed by esterases in the body to the corresponding monoester (this compound) and ethanol. This compound can then be further hydrolyzed to adipic acid and ethanol. Adipic acid is a naturally occurring dicarboxylic acid that can be metabolized through the β-oxidation pathway.

Metabolism DEA Diethyl Adipate MEA This compound DEA->MEA Esterase Hydrolysis Ethanol Ethanol DEA->Ethanol + Ethanol Adipic_Acid Adipic Acid MEA->Adipic_Acid Esterase Hydrolysis MEA->Ethanol Beta_Oxidation β-Oxidation Adipic_Acid->Beta_Oxidation

Caption: Proposed metabolic pathway for diethyl and this compound.

Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following section outlines the methodologies for key experiments.

Solubility Determination (Adapted from OECD Guideline 105)

This protocol describes the flask method, suitable for substances with solubilities above 10⁻² g/L.

  • Preparation: Add an excess amount of the test substance (this compound or diethyl adipate) to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).

  • Separation: Allow the mixture to stand to let undissolved material settle. Centrifuge if necessary.

  • Analysis: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved substance using a suitable analytical method (e.g., HPLC, GC, or titration for the acidic this compound).

  • Calculation: Express the solubility in g/L or mol/L.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and diethyl adipate in cell culture medium. Replace the old medium with the medium containing the test compounds. Include appropriate controls (untreated cells and vehicle control).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adhere Allow cells to adhere (24h) Seed_Cells->Adhere Treat Treat with MEA or DEA Adhere->Treat Incubate_Compound Incubate (24-72h) Treat->Incubate_Compound Add_MTT Add MTT solution Incubate_Compound->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize formazan Incubate_MTT->Solubilize Read_Absorbance Read absorbance (570 nm) Solubilize->Read_Absorbance Analyze Analyze data Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound and diethyl adipate, while derived from the same parent molecule, present distinct physicochemical and by extension, biological profiles. The presence of a free carboxylic acid in this compound renders it more polar, water-soluble, and solid at room temperature, making it a potential candidate for different formulation strategies than the liquid, less polar diethyl adipate. Their differing solubilities will also influence their absorption, distribution, metabolism, and excretion (ADME) profiles. For researchers and drug development professionals, the choice between these two esters will depend on the specific application, whether it be as a solvent, a plasticizer in a drug delivery system, or a starting material for further chemical synthesis. The experimental protocols provided herein offer a framework for a more detailed, application-specific comparison.

References

Ecotoxicity comparison of adipate plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Ecotoxicity Guide to Adipate (B1204190) Plasticizers for Researchers and Drug Development Professionals

Introduction

Adipate plasticizers are increasingly utilized as substitutes for phthalate-based plasticizers in a variety of applications, including pharmaceuticals and medical devices, due to favorable toxicological profiles and biodegradability.[1][2] This guide provides a comparative ecotoxicological assessment of four common adipate plasticizers: Di(2-ethylhexyl) adipate (DEHA), Dibutyl adipate (DBA), Diisononyl adipate (DINA), and Diisodecyl adipate (DIDA). The data presented is intended to assist researchers, scientists, and drug development professionals in making environmentally informed decisions regarding the selection and use of these compounds. Adipate esters are generally considered to be readily biodegradable and possess a lower ecotoxicity profile compared to some of their phthalate (B1215562) counterparts.[1][2]

Quantitative Ecotoxicity Data

The following tables summarize the acute and chronic ecotoxicity data for the selected adipate plasticizers across three key trophic levels: fish, aquatic invertebrates (Daphnia), and algae. It is important to note that for some of these compounds, particularly DINA and DIDA, experimental data is limited, and values may be based on read-across from structurally similar substances.

Table 1: Acute Ecotoxicity of Adipate Plasticizers

PlasticizerTest OrganismEndpointValue (mg/L)Reference
Di(2-ethylhexyl) adipate (DEHA) Oncorhynchus mykiss (Rainbow Trout)96h LC50>0.78[3]
Daphnia magna (Water Flea)48h EC500.48 - 0.85[3]
Desmodesmus subspicatus (Green Algae)72h EC50Not acutely toxic at or above water solubility[3]
Dibutyl adipate (DBA) Oryzias latipes (Japanese Rice Fish)96h LC503.7[3]
Daphnia magna (Water Flea)48h EC5017[3]
Pseudokirchneriella subcapitata (Green Algae)72h ErC50>100ECHA
Diisononyl adipate (DINA) Leuciscus idus (Ide)96h LC50>500 (nominal)[4]
Daphnia magna (Water Flea)48h EC50>100 (nominal)ECHA
Scenedesmus subspicatus (Green Algae)72h EC50>100 (nominal)ECHA
Diisodecyl adipate (DIDA) Danio rerio (Zebrafish)96h LC50>100 (Read-across from a similar substance)ECHA
Daphnia magna (Water Flea)48h EC50>100 (Read-across from a similar substance)ECHA
Pseudokirchneriella subcapitata (Green Algae)72h EC50>100 (Read-across from a similar substance)ECHA

Table 2: Chronic Ecotoxicity of Adipate Plasticizers

PlasticizerTest OrganismEndpointValue (mg/L)Reference
Di(2-ethylhexyl) adipate (DEHA) Daphnia magna (Water Flea)21d NOEC (reproduction)0.024 - 0.052[3]
Dibutyl adipate (DBA) Daphnia magna (Water Flea)21d NOEC (reproduction)5.6[3]
Diisononyl adipate (DINA) Daphnia magna (Water Flea)21d NOEC (reproduction)>= 0.1 (Read-across from a similar substance)ECHA
Diisodecyl adipate (DIDA) Daphnia magna (Water Flea)21d NOEC (reproduction)>= 0.1 (Read-across from a similar substance)ECHA

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from standardized test protocols established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.[5]

  • Test Organism: A recommended fish species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) of a specific size and age.[5]

  • Test Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Water temperature, pH, and dissolved oxygen are maintained within narrow limits.[5]

  • Procedure: A range of at least five concentrations of the test substance is prepared. A minimum of seven fish are used for each test concentration and a control group. Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[5]

  • Endpoint: The primary endpoint is the 96-hour LC50, calculated using appropriate statistical methods.[5]

OECD 202: Daphnia sp., Acute Immobilisation Test

This acute toxicity test assesses the concentration of a substance that immobilizes 50% of the tested Daphnia magna population (EC50) over a 48-hour period.[6]

  • Test Organism: Young daphnids (less than 24 hours old) from a healthy, breeding culture.[6]

  • Test Conditions: The daphnids are exposed to the test substance in a static or semi-static system for 48 hours at a constant temperature (e.g., 20 ± 1°C) and a defined photoperiod (e.g., 16-hour light/8-hour dark).[6]

  • Procedure: At least five concentrations of the test substance are prepared in a suitable aqueous medium. A minimum of 20 daphnids, divided into at least four replicate groups, are exposed to each concentration and a control. The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.[6]

  • Endpoint: The main endpoint is the 48-hour EC50, representing the concentration that immobilizes 50% of the daphnids.[6]

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae.

  • Test Organism: A pure, exponentially growing culture of a selected green alga, such as Desmodesmus subspicatus or Pseudokirchneriella subcapitata.

  • Test Conditions: Algal cultures are exposed to a series of concentrations of the test substance in a nutrient-rich medium under constant illumination and temperature for 72 hours.

  • Procedure: A minimum of five test concentrations with three replicates per concentration are typically used. Algal growth is measured at 24, 48, and 72 hours using methods like cell counts or spectrophotometry.

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the 72-hour EC50, which is the concentration causing a 50% reduction in either the growth rate (ErC50) or the yield (EyC50) of the algal population compared to the control.

G cluster_0 Standard Ecotoxicity Testing Workflow cluster_1 Test Organisms A Test Substance (Adipate Plasticizer) B Preparation of Test Concentrations A->B Dilution series C Exposure of Test Organisms B->C D Data Collection (Mortality, Immobilization, Growth Inhibition) C->D Observation over time Fish Fish (e.g., O. mykiss) C->Fish Daphnia Aquatic Invertebrate (D. magna) C->Daphnia Algae Algae (e.g., P. subcapitata) C->Algae E Statistical Analysis D->E F Determination of Ecotoxicity Endpoints (LC50, EC50, NOEC) E->F Dose-response modeling

Caption: A generalized workflow for aquatic ecotoxicity testing.

Potential Signaling Pathway Disruption

Plasticizers, including some adipates, have been investigated for their potential to act as endocrine-disrupting chemicals (EDCs) and to induce oxidative stress.[7][8] While a specific signaling pathway for adipate plasticizers in aquatic organisms is not yet fully elucidated, a representative pathway for endocrine disruption by EDCs involves interference with the hypothalamic-pituitary-gonadal (HPG) axis, which is crucial for reproduction in fish.[2]

G cluster_pathway Representative Endocrine Disruption Pathway (HPG Axis) Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary + GnRH Gonads Gonads (Testis/Ovary) Pituitary->Gonads + LH/FSH Steroid_Hormones Sex Steroids (Testosterone, Estradiol) Gonads->Steroid_Hormones Synthesis GnRH GnRH LH_FSH LH / FSH Reproductive_Effects Adverse Reproductive Outcomes (e.g., altered sex ratios, reduced fertility) Steroid_Hormones->Reproductive_Effects Leads to Adipate Adipate Plasticizer (Potential EDC) Adipate->GnRH Interference Adipate->LH_FSH Interference Adipate->Steroid_Hormones Altered Synthesis/ Metabolism

Caption: A potential mechanism of endocrine disruption by plasticizers.

Conclusion

The available data suggest that adipate plasticizers generally exhibit lower ecotoxicity compared to some traditional phthalates. DEHA and DBA show some level of acute toxicity to aquatic organisms, while DINA and DIDA appear to have very low acute toxicity, often above their water solubility. Chronic toxicity data, although more limited, also indicates that DEHA is more toxic than DBA. The information for DINA and DIDA is largely based on read-across and suggests low chronic toxicity potential. This guide provides a valuable starting point for researchers in selecting adipate plasticizers, but it also highlights the need for more empirical ecotoxicity data, especially for DINA and DIDA, to allow for a more complete and robust comparative risk assessment.

References

Monoethyl Adipate: A Comparative Performance Analysis Against Common Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of polymer formulation, particularly for applications in research, drug development, and medical devices, the choice of plasticizer is critical. It dictates not only the physical properties of the final product, such as flexibility and durability, but also its safety profile, including biocompatibility and leachability. This guide provides a comprehensive comparison of monoethyl adipate (B1204190) against other widely used plasticizers, including dioctyl adipate (DOA), the phthalate (B1215562) DEHP (bis(2-ethylhexyl) phthalate), and the citrate (B86180) ester ATBC (acetyl tributyl citrate).

While extensive quantitative comparative data for monoethyl adipate is limited in publicly available literature, this guide synthesizes available information to provide a clear overview of its performance characteristics in relation to established alternatives. The following sections present a data-driven comparison of key performance indicators, detailed experimental protocols for their evaluation, and visualizations of relevant biochemical pathways.

Performance Benchmark: A Comparative Overview

The efficacy of a plasticizer is determined by a range of performance metrics. Below is a summary of how this compound and its alternatives compare in key areas.

Table 1: General Performance Characteristics
FeatureThis compoundDioctyl Adipate (DOA)DEHP (bis(2-ethylhexyl) phthalate)Acetyl Tributyl Citrate (ATBC)
Plasticizing Efficiency Moderate to HighHigh[1]HighHigh[2]
Low-Temperature Flexibility GoodExcellent[3][4]GoodGood
Migration Resistance ModerateModerate[1]Low to Moderate (Higher than some alternatives)[5]Good[2]
Thermal Stability GoodExcellent[1][4]Good[5]Excellent
Biocompatibility/Toxicity Generally considered low toxicityLower toxicity profile than DEHP[4]Concerns regarding endocrine disruption[6]Generally considered safe, biodegradable[7][8]

Quantitative Performance Data

The following tables summarize available quantitative data for key performance metrics of plasticizers in Polyvinyl Chloride (PVC), a common polymer in medical and pharmaceutical applications. It is important to note the absence of direct, side-by-side comparative studies featuring this compound in the available literature. The data presented for DOA, DEHP, and ATBC are collated from various sources and may have been obtained under different experimental conditions.

Table 2: Mechanical Properties of Plasticized PVC
Plasticizer (in PVC)Tensile Strength (MPa)Elongation at Break (%)
Unplasticized PVC~41-55[9][10]~5-10
This compound Data not availableData not available
Dioctyl Adipate (DOA) ~15-25~300-400
DEHP ~17-27~250-350[11]
Acetyl Tributyl Citrate (ATBC) ~20-30[2]~300-400[2]

Note: The performance of plasticizers is concentration-dependent. The values presented are typical for standard plasticizer concentrations (e.g., 30-50 phr).

Table 3: Thermal Properties of Plasticized PVC
Plasticizer (in PVC)Glass Transition Temperature (Tg) (°C)Onset of Decomposition (°C) (from TGA)
Unplasticized PVC~80-85[12]~275[13]
This compound Data not availableData not available
Dioctyl Adipate (DOA) ~ -40 to -50~280-300
DEHP ~ -25 to -40[12]~285[14]
Acetyl Tributyl Citrate (ATBC) ~ -20 to -35~300-320
Table 4: Migration/Volatility Data
PlasticizerMigration RateVolatility (Weight Loss at 130°C/3hrs)
This compound Data not availableData not available
Dioctyl Adipate (DOA) ModerateLow
DEHP Can be significant, especially into fatty simulantsHigher than many alternatives
Acetyl Tributyl Citrate (ATBC) Low[15]~0.30% max[16]

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following are detailed methodologies for key performance assessments.

Tensile Strength and Elongation at Break

Objective: To determine the mechanical properties of a plasticized polymer, specifically its resistance to tensile stress and its ability to stretch before breaking.

Methodology (based on ASTM D882 for thin plastic sheeting):

  • Specimen Preparation: Prepare rectangular or dumbbell-shaped specimens of the plasticized polymer film with a uniform width and thickness (less than 1 mm)[17][18]. Ensure specimens are free from nicks and cuts[12].

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing[12].

  • Testing:

    • Mount the specimen in the grips of a universal testing machine, ensuring proper alignment.

    • Apply a constant rate of crosshead motion (e.g., 50 or 500 mm/min, depending on the material's elongation properties)[19].

    • Record the force and elongation until the specimen ruptures.

  • Data Analysis:

    • Tensile Strength: Calculate the maximum stress applied to the specimen before it breaks, expressed in megapascals (MPa).

    • Elongation at Break: Calculate the percentage increase in the length of the specimen at the point of rupture.

Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the plasticizer and the plasticized polymer by measuring weight loss as a function of temperature.

Methodology (based on ASTM E1131):

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticizer or plasticized polymer into a TGA sample pan (e.g., aluminum or platinum)[20].

  • Instrument Setup:

    • Place the sample in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation[21].

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C)[21][22].

  • Data Acquisition: Continuously record the sample's mass as a function of temperature[6].

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The onset of decomposition temperature is identified as the temperature at which significant weight loss begins. This indicates the start of thermal degradation[6].

Plasticizer Migration

Objective: To determine the amount of plasticizer that leaches from a plasticized polymer into a surrounding medium over time.

Methodology (based on solvent extraction methods):

  • Sample Preparation: Cut a precisely dimensioned and weighed sample of the plasticized polymer.

  • Immersion: Immerse the sample in a specific volume of a food simulant or solvent (e.g., n-hexane for fatty foods, ethanol/water mixtures for aqueous and alcoholic foods, or isooctane) in a sealed container[23][24].

  • Incubation: Store the container at a controlled temperature (e.g., 40°C or 60°C for accelerated testing) for a specified duration (e.g., 24 hours, 10 days)[25][26].

  • Analysis:

    • Remove the polymer sample from the solvent.

    • Analyze the concentration of the plasticizer in the solvent using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC)[25].

  • Calculation: Calculate the migration rate, typically expressed in micrograms of plasticizer per square centimeter of the polymer surface per hour (µg/cm²/hr) or as a percentage of weight loss from the polymer sample.

Signaling and Metabolic Pathways

Understanding the metabolic fate of plasticizers is crucial for assessing their biocompatibility and potential toxicity.

Biodegradation Pathway of Adipate Plasticizers

Adipate plasticizers, including this compound and dioctyl adipate, are generally considered to be biodegradable. Their primary degradation pathway involves the hydrolysis of the ester bonds.[16][18]

Adipate_Diester Adipate Diester (e.g., this compound, DOA) Adipic_Acid_Monoester Adipic Acid Monoester Adipate_Diester->Adipic_Acid_Monoester Esterase (Hydrolysis) Alcohol Alcohol (e.g., Ethanol, 2-Ethylhexanol) Adipate_Diester->Alcohol Adipic_Acid Adipic Acid Adipic_Acid_Monoester->Adipic_Acid Esterase (Hydrolysis) Adipic_Acid_Monoester->Alcohol

Biodegradation of adipate plasticizers.
Metabolic Pathway of DEHP

DEHP undergoes a more complex metabolic pathway in the body, with its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), being of toxicological concern.

DEHP DEHP (Di(2-ethylhexyl) phthalate) MEHP MEHP (Mono(2-ethylhexyl) phthalate) DEHP->MEHP Lipase/Esterase (Hydrolysis) EH 2-Ethylhexanol DEHP->EH Oxidized_Metabolites Oxidized Metabolites (e.g., 5-oxo-MEHP) MEHP->Oxidized_Metabolites CYP450 Enzymes Phthalic_Acid Phthalic Acid MEHP->Phthalic_Acid Oxidized_Metabolites->Phthalic_Acid Further Metabolism

Metabolic pathway of DEHP.

Conclusion

The selection of a plasticizer requires a careful balance of performance, safety, and regulatory considerations. While this compound appears to be a viable plasticizer, particularly for applications requiring good low-temperature performance, a comprehensive, data-driven comparison is hampered by the lack of available quantitative studies.

In contrast, other adipates like DOA, and citrate esters like ATBC, present well-documented, safer alternatives to traditional phthalates like DEHP. They offer comparable or superior performance in key areas such as plasticizing efficiency, thermal stability, and migration resistance, coupled with more favorable toxicological profiles. For researchers, scientists, and drug development professionals, the choice will depend on the specific requirements of the application, with a growing emphasis on non-phthalate, low-migration, and biocompatible options. Further research directly comparing the performance of this compound with these established alternatives would be invaluable to the industry.

References

A Spectroscopic Showdown: Unraveling the Isomers of Monoethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of monoethyl adipate (B1204190) and its structural isomers, monoethyl 2-methylglutarate and monoethyl 2-ethylsuccinate, using NMR, IR, and mass spectrometry. This guide provides researchers, scientists, and drug development professionals with the fundamental spectroscopic data and experimental protocols necessary to distinguish between these closely related diester compounds.

In the realm of organic chemistry and drug development, the precise identification and characterization of isomeric compounds are of paramount importance. Subtle differences in molecular structure can lead to significant variations in chemical reactivity, biological activity, and physical properties. This guide presents a comprehensive spectroscopic comparison of monoethyl adipate and two of its structural isomers: monoethyl 2-methylglutarate and monoethyl 2-ethylsuccinate. By examining their distinct signatures in ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, we provide a clear framework for their differentiation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound, monoethyl 2-methylglutarate, and monoethyl 2-ethylsuccinate.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃
Proton Assignment This compound Monoethyl 2-Methylglutarate Monoethyl 2-Ethylsuccinate
-CH₃ (ester)1.25 (t, 3H)1.26 (t, 3H)1.27 (t, 3H)
-CH₂- (ester)4.12 (q, 2H)4.14 (q, 2H)4.15 (q, 2H)
-CH₂-COOH2.36 (t, 2H)2.45 (m, 1H)2.95 (m, 1H)
-CH₂-CH₂-COOH1.68 (m, 2H)1.90-2.20 (m, 2H)2.60-2.80 (m, 2H)
-CH₂-CH₂-COOEt2.30 (t, 2H)2.35 (m, 2H)-
-CH(CH₃)--2.70 (m, 1H)-
-CH(CH₂CH₃)---2.75 (m, 1H)
-CH(CH₃)-CH₃-1.20 (d, 3H)-
-CH(CH₂CH₃)---0.95 (t, 3H)
-CH(CH₂CH₃)---1.60-1.80 (m, 2H)
-COOH~11.0 (br s, 1H)~11.0 (br s, 1H)~11.0 (br s, 1H)
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃
Carbon Assignment This compound Monoethyl 2-Methylglutarate Monoethyl 2-Ethylsuccinate
-CH₃ (ester)14.214.214.1
-CH₂- (ester)60.360.560.6
-CH₂-COOH33.841.545.8
-CH₂-CH₂-COOH24.329.529.1
-CH₂-CH₂-COOEt33.833.4-
-CH₂-CH₂-CH₂-24.3--
-CH(CH₃)--38.7-
-CH(CH₂CH₃)---47.2
-CH(CH₃)--17.1-
-CH(CH₂CH₃)---25.5
-CH(CH₂CH₃)---11.8
-COO- (ester)173.5176.2175.9
-COOH (acid)179.0181.5180.8
Table 3: Key IR Absorption Frequencies (cm⁻¹)
Vibrational Mode This compound Monoethyl 2-Methylglutarate Monoethyl 2-Ethylsuccinate
O-H stretch (acid)3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)
C-H stretch (alkane)2950-28502960-28702970-2880
C=O stretch (ester)~1735~1738~1736
C=O stretch (acid)~1710~1712~1711
C-O stretch1250-10001240-10201230-1010
Table 4: Mass Spectrometry Data (m/z)
Ion This compound Monoethyl 2-Methylglutarate Monoethyl 2-Ethylsuccinate
[M]+174174174
[M-OC₂H₅]+129129129
[M-COOH]+129129129
[C₂H₅OCO(CH₂)₄]+129--
[C₂H₅OCOCH(CH₃)CH₂CH₂]+-115-
[C₂H₅OCOCH(CH₂CH₃)CH₂]+--115

Experimental Protocols

The following protocols outline the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III 400 MHz spectrometer was used for both ¹H and ¹³C NMR analysis.

  • Sample Preparation: Approximately 10-20 mg of each isomer was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory was utilized.

  • Sample Preparation: A small drop of each neat liquid sample was placed directly onto the diamond crystal of the UATR. For the solid this compound, a thin film was created by melting a small amount of the solid onto the crystal.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 8

Mass Spectrometry (MS)
  • Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (GC-MS) was used.

  • Sample Preparation: Samples were diluted to 100 ppm in dichloromethane.

  • GC Parameters:

    • Inlet Temperature: 250°C

    • Oven Program: Initial temperature of 50°C held for 1 min, then ramped to 250°C at 15°C/min, and held for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Visualization of the Comparative Workflow

The logical process for the spectroscopic comparison of these isomers can be visualized as follows:

Spectroscopic_Comparison_Workflow start Isomer Samples (this compound & Isomers) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (GC-MS) start->ms data_analysis Data Analysis and Comparison nmr->data_analysis Chemical Shifts & Coupling Patterns ir->data_analysis Functional Group Absorptions ms->data_analysis Molecular Ion & Fragmentation Patterns conclusion Isomer Identification and Structural Confirmation data_analysis->conclusion

Caption: Workflow for the spectroscopic comparison of this compound isomers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of monoethyl adipate (B1204190) and its related ester, diethyl adipate. The information is compiled from available scientific literature to offer an objective overview supported by experimental data.

Introduction

Adipate esters are widely used as plasticizers, solvents, and components in various industrial and consumer products. Their structural similarity to endogenous signaling molecules, such as fatty acids, has prompted investigations into their biological activities. This guide focuses on monoethyl adipate, a monoester of adipic acid, and compares its known biological effects with those of diethyl adipate, the corresponding diester. Understanding the differential activities of these related compounds is crucial for assessing their potential impact on biological systems and for guiding future research and development.

Comparative Biological Activities

Direct comparative studies on the biological activities of this compound and diethyl adipate are limited. However, by examining studies on these individual compounds and structurally similar molecules, we can infer their potential effects on key biological pathways, including Peroxisome Proliferator-Activated Receptor (PPAR) signaling, adipogenesis, and inflammation.

Table 1: Summary of Biological Activities

Biological ActivityThis compoundDiethyl AdipateRelated Adipate Esters
PPARα Activation Data not availableLikely inactive (inferred from diethyl phthalate)Mono(2-ethylhexyl) adipate (MEHA) activates mouse PPARα.
PPARγ Activation Data not availableLikely inactive or inhibitory (inferred from diethyl phthalate)Data not available
Adipogenesis Data not availableMay impair adipogenesis by downregulating PPARγ (inferred from diethyl phthalate).Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a related plasticizer, has been shown to enhance adipogenesis.[1]
Inflammatory Response Data not availableMay induce inflammation in adipocytes (inferred from diethyl phthalate).Diethyl phthalate induces pro-inflammatory cytokines.
Antifungal Activity Suppresses spore germination and mycelium development in Botrytis cinerea.[2]Data not availableData not available
Dermal Permeation Data not availableEnhances the permeation of non-steroidal anti-inflammatory drugs (NSAIDs) through rat skin.[3]Data not available

Signaling Pathways and Mechanisms of Action

The biological activities of adipate esters are likely mediated through their interaction with nuclear receptors, such as PPARs, which are key regulators of lipid metabolism, inflammation, and cellular differentiation.

Peroxisome Proliferator-Activated Receptors (PPARs) Signaling

PPARs are ligand-activated transcription factors that play a crucial role in metabolic processes.[4] Monoesters of dicarboxylic acids, such as mono(2-ethylhexyl) adipate (MEHA), have been shown to act as PPARα agonists.[5][6] This suggests that this compound, as a monoester, may also have the potential to activate PPARα. In contrast, studies on the structurally similar diethyl phthalate have shown it to be inactive towards both PPARα and PPARγ.[7][8] This suggests that diethyl adipate may also lack direct PPAR agonistic activity.

PPAR_Signaling cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adipate_Monoester Adipate Monoester (e.g., MEHA) PPARa_RXR PPARα-RXR Heterodimer Adipate_Monoester->PPARa_RXR Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., Fatty Acid Oxidation) PPRE->Target_Genes Initiates

Caption: Hypothesized PPARα activation by adipate monoesters.

Adipogenesis and Adipocyte Inflammation

Adipogenesis, the formation of adipocytes, is a complex process primarily regulated by PPARγ.[9] While direct evidence for this compound is lacking, studies on related phthalates provide some insights. Diethyl phthalate has been shown to impair adipogenesis by downregulating PPARγ and to induce an inflammatory response in adipocytes. This suggests a potential for diethyl adipate to exert similar effects, promoting a pro-inflammatory and anti-adipogenic state in adipose tissue.

Adipocyte_Signaling Diethyl_Ester Diethyl Ester (e.g., Diethyl Phthalate) PPARg_Adipogenesis PPARγ-mediated Adipogenesis Diethyl_Ester->PPARg_Adipogenesis Downregulates Inflammation Adipocyte Inflammation Diethyl_Ester->Inflammation Induces Proinflammatory_Cytokines Pro-inflammatory Cytokines Inflammation->Proinflammatory_Cytokines Increases

Caption: Inferred effects of diethyl esters on adipogenesis and inflammation.

Experimental Protocols

To facilitate further comparative studies, this section outlines key experimental methodologies for assessing the biological activities of adipate esters.

PPAR Activation Luciferase Reporter Assay

This assay is used to determine if a compound can activate a specific PPAR isoform.

Principle: Cells are co-transfected with a plasmid containing a PPAR ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. Activation of the PPAR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Culture and Transfection: Plate mammalian cells (e.g., HEK293T or COS-7) in a 96-well plate. Co-transfect the cells with the appropriate PPAR-GAL4 expression vector and the luciferase reporter vector using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds (this compound, diethyl adipate, etc.) at various concentrations. Include a positive control (a known PPAR agonist) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Calculate the fold activation relative to the vehicle control.

Luciferase_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T) Transfection 2. Co-transfection with PPAR-GAL4 and Luciferase Reporter Plasmids Cell_Culture->Transfection Compound_Treatment 3. Treatment with Adipate Esters Transfection->Compound_Treatment Incubation 4. Incubation (24h) Compound_Treatment->Incubation Lysis_Assay 5. Cell Lysis and Luciferase Assay Incubation->Lysis_Assay Data_Analysis 6. Data Analysis (Fold Activation) Lysis_Assay->Data_Analysis

Caption: Workflow for PPAR Luciferase Reporter Assay.

Adipocyte Differentiation Assay

This assay assesses the ability of a compound to promote or inhibit the differentiation of preadipocytes into mature adipocytes.

Principle: Preadipocyte cell lines (e.g., 3T3-L1) are induced to differentiate in the presence of the test compound. The extent of differentiation is quantified by staining for lipid accumulation with Oil Red O.

Protocol:

  • Cell Culture: Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.

  • Induction of Differentiation: Two days post-confluence, induce differentiation by treating the cells with a differentiation cocktail (containing insulin, dexamethasone, and IBMX) in the presence of the test compounds at various concentrations.

  • Maturation: After 2-3 days, replace the induction medium with a maturation medium (containing insulin) and the test compounds. Replenish the medium every 2-3 days.

  • Oil Red O Staining: After 8-10 days of differentiation, fix the cells with formalin and stain with Oil Red O solution to visualize lipid droplets.

  • Quantification: Elute the Oil Red O from the stained cells using isopropanol (B130326) and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify the amount of lipid accumulation.

Measurement of Inflammatory Cytokines by ELISA

This assay measures the levels of pro-inflammatory cytokines secreted by cells in response to a stimulus and the modulatory effect of the test compounds.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a multi-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for a specified time.

  • Inflammatory Stimulus: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

  • Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatants.

  • ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme conjugate, and a substrate.

  • Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Conclusion

The available evidence, largely inferred from studies on structurally related compounds, suggests that this compound and diethyl adipate may have distinct biological activities. This compound, as a monoester, has the potential to act as a PPARα agonist, similar to other monoesters of dicarboxylic acids. In contrast, diethyl adipate may be inactive as a direct PPAR agonist and could potentially impair adipogenesis and promote inflammation in adipocytes, as suggested by studies on diethyl phthalate. The antifungal properties of this compound represent another distinct biological activity.

Further direct comparative studies are essential to definitively characterize and quantify the biological activities of this compound and its related esters. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for a comprehensive understanding of the potential health effects of these widely used chemicals.

References

A Comparative Analysis of Monoethyl Adipate Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

Monoethyl adipate (B1204190), an important intermediate in the synthesis of various pharmaceuticals and specialty chemicals, can be produced through several synthetic routes. The choice of method often depends on factors such as desired yield and purity, cost-effectiveness, and environmental considerations. This guide provides a comparative analysis of common methods for monoethyl adipate synthesis, supported by experimental data and detailed protocols.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for different methods of this compound synthesis, providing a clear comparison of their performance.

Method Catalyst Solvent Temperature (°C) Reaction Time (h) Molar Yield (%) Purity (%)
Direct Fischer Esterification Sulfuric Acid / Acetic AcidChloroform / Toluene (B28343) / Benzene60 - 1155 - 885 - 98.4~99.26
Two-Step via Adipic Anhydride (B1165640) Sulfuric AcidOrganic Solvent (e.g., Trimethylbenzene)145 - 170 (Step 1), 45 - 65 (Step 2)4 - 6 (Step 1), 1 - 4 (Step 2)96 - 97> 99.0
Cation Exchange Resin Catalysis Macroporous Cation Exchange ResinToluene20 - 1001 - 595.8 - 96.8> 98.5
Enzymatic Synthesis Immobilized Lipase (B570770)Solvent-free or Organic Solvent30 - 70> 2VariableHigh

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method 1: Direct Fischer Esterification

This is a classic and widely used method for ester synthesis.[1] The reaction involves the direct esterification of adipic acid with ethanol (B145695) in the presence of an acid catalyst. To drive the equilibrium towards the product, an excess of ethanol is often used, and the water formed during the reaction is removed.[2][3][4]

Protocol:

  • A mixture of adipic acid, a threefold theoretical amount of absolute ethanol, toluene, and a catalytic amount of concentrated sulfuric acid (approximately 1% of the weight of adipic acid) is placed in a distillation flask.[2]

  • The flask is heated in an oil bath to a temperature of 100-115°C.[2]

  • An azeotropic mixture of alcohol, toluene, and water begins to distill at around 75°C.[2]

  • The distillate is collected and dried, for instance with anhydrous potassium carbonate, and the dried organic liquids are returned to the reaction flask.[2]

  • Distillation is continued until the temperature of the vapor rises, indicating the completion of the reaction.[2]

  • The remaining liquid is then distilled under reduced pressure to obtain the this compound.[2] A reported yield for a similar process is 98.4% with a purity of 99.26%.[5]

Method 2: Two-Step Synthesis via Adipic Anhydride

This method aims to improve selectivity and reduce the formation of the diester byproduct by first converting adipic acid to its anhydride, which is then reacted with ethanol.[6][7]

Protocol:

  • Step 1: Anhydride Formation: Adipic acid and concentrated sulfuric acid are refluxed in an organic solvent such as trimethylbenzene at 145-170°C for 4-6 hours, with continuous removal of water.[6]

  • The reaction mixture is then cooled to 15-35°C, and the sulfuric acid layer is separated.[6]

  • Step 2: Esterification: Absolute ethanol is added dropwise to the adipic anhydride solution. The mixture is then maintained at 45-65°C for 1-4 hours.[6]

  • The organic solvent is recovered under reduced pressure, and the final product, this compound, is obtained by distillation. This method can achieve yields of 96-97% and a purity of over 99.0%.[6][7]

Method 3: Cation Exchange Resin Catalysis

This approach offers a more environmentally friendly alternative by replacing corrosive mineral acids with a recyclable solid acid catalyst.[8]

Protocol:

  • A macroporous cation exchange resin is pre-treated by successive immersions in acid and alkali solutions, followed by washing with deionized water until neutral.[8]

  • Adipic acid and the pre-treated resin are added to toluene.[8]

  • The mixture is heated, and ethanol is added dropwise to initiate the esterification reaction, which is carried out for 1-5 hours at a temperature between 20-100°C.[8]

  • After the reaction, the resin is filtered off. The filtrate is cooled to crystallize and remove any unreacted adipic acid.[8]

  • The remaining toluene solution is washed with deionized water to remove any remaining acid.[8]

  • Finally, the toluene is removed by distillation under reduced pressure to yield this compound. This process reports total recoveries of 95.8-96.8% with a product content of over 98.5%.[8]

Method 4: Enzymatic Synthesis

Biocatalysis using enzymes like lipases provides a mild and highly selective route for ester synthesis.[4][9]

Protocol:

  • Adipic acid and ethanol are mixed, often in a specific molar ratio (e.g., 1:2 to 1:6).[9]

  • An immobilized lipase, such as Candida antarctica lipase (Novozym 435), is added to the mixture.[9]

  • The reaction is carried out by shaking or stirring at a controlled temperature, typically between 30°C and 70°C, for a specified duration (e.g., over 2 hours).[9]

  • Upon completion, the immobilized enzyme can be recovered by filtration for reuse.

  • The product, this compound, is then purified from the reaction mixture.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general experimental workflow and the reaction mechanism for the synthesis of this compound.

experimental_workflow reactants Reactants (Adipic Acid, Ethanol) reaction_mixture Reaction Mixture reactants->reaction_mixture catalyst Catalyst (e.g., H2SO4) catalyst->reaction_mixture solvent Solvent (e.g., Toluene) solvent->reaction_mixture heating Heating & Reflux reaction_mixture->heating Reaction workup Work-up (Neutralization, Washing) heating->workup Cooling purification Purification (Distillation) workup->purification product This compound purification->product

Caption: General experimental workflow for this compound synthesis.

fischer_esterification_mechanism cluster_0 Fischer Esterification Mechanism start Adipic Acid + H+ protonated_carbonyl Protonated Carbonyl start->protonated_carbonyl Protonation nucleophilic_attack Nucleophilic Attack by Ethanol protonated_carbonyl->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination protonated_ester Protonated Ester water_elimination->protonated_ester deprotonation Deprotonation protonated_ester->deprotonation end_product This compound + H3O+ deprotonation->end_product Final Product

Caption: Simplified mechanism of Fischer esterification for this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Monoethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of monoethyl adipate (B1204190) (MEA), a significant metabolite of the plasticizer diethyl adipate, is crucial for toxicological assessments and human biomonitoring. The selection of an appropriate analytical method is paramount to ensure the reliability and accuracy of experimental data. This guide provides a comprehensive comparison of prevalent analytical techniques for the quantification of adipate monoesters, offering a framework for the cross-validation of methods for monoethyl adipate. The performance characteristics are supported by experimental data from studies on structurally similar adipate monoesters.

Comparison of Analytical Method Performance

The choice of an analytical method depends on the specific requirements of a study, such as the required sensitivity, the nature of the biological matrix, and throughput needs. The primary techniques for the analysis of adipate esters are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be a viable alternative in certain applications.

The following table summarizes the key performance parameters of these methods, based on data for analogous adipate monoesters.

Performance ParameterLC-MS/MSGC-MSHPLC-UV
Limit of Quantification (LOQ) 0.1 µg/L[1]5 ng/g[1]~10-100 ng/mL (estimated for similar compounds)[1]
Linearity (Correlation Coefficient) >0.99[1]>0.998[1][2]>0.99 (for related phthalates)[1]
Accuracy (Recovery) 92-109%[1]85.4-114.6% (intraday)[1][2]>95% (for related phthalates)[1]
Precision (%RSD) <5%[1]2.5-11.3% (intraday)[1][2]<5% (for related phthalates)[1]
Selectivity High[1]High[1]Moderate[1]
Throughput High (with online SPE)[1]Moderate[1]High[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for adipate ester analysis and can be adapted for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often considered the gold standard for its high sensitivity and selectivity, making it ideal for bioanalytical studies with complex matrices like urine and plasma.[1]

1. Sample Preparation:

  • Enzymatic Hydrolysis: For biological samples, an enzymatic hydrolysis step using β-glucuronidase is often necessary to deconjugate glucuronidated metabolites.[1]

  • Solid-Phase Extraction (SPE): The sample is then cleaned up and concentrated using a solid-phase extraction cartridge, such as a C18 cartridge.[1]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with a modifier such as formic acid to enhance ionization.[1]

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed.

  • Detection: Quantification is achieved using Multiple Reaction Monitoring (MRM), which monitors the transition of the precursor ion (deprotonated molecule [M-H]⁻) to specific product ions.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly reliable technique for the analysis of semi-volatile compounds like adipate monoesters.[1]

1. Sample Preparation:

  • Liquid-Liquid Extraction (LLE): The sample is typically acidified and then extracted with an organic solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and diethyl ether.[1]

  • Derivatization: A derivatization step is often required to increase the volatility and thermal stability of the analyte.

  • Solvent Evaporation: The organic extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent.[1]

2. Chromatographic Conditions:

  • Column: A capillary column with a non-polar or mid-polar stationary phase is used.

  • Temperature Program: A temperature gradient is employed to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.[1]

3. Mass Spectrometric Detection:

  • Ionization: Electron Ionization (EI) is the most common ionization technique.[1]

  • Detection: Quantification is performed using Selected Ion Monitoring (SIM), targeting characteristic ions of the derivatized analyte.[1]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

While less sensitive than mass spectrometric methods, HPLC-UV can be a cost-effective option for screening purposes or when higher concentrations of the analyte are expected.[1]

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): A C18 SPE cartridge is used for sample clean-up and concentration.[1]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically employed.

  • Mobile Phase: An isocratic or gradient elution with a mixture of water and acetonitrile or methanol.[1]

3. UV Detection:

  • Wavelength: The detector is set to a wavelength where the analyte exhibits maximum absorbance.

Mandatory Visualizations

The following diagrams illustrate the workflow for cross-validating these analytical methods and the logical relationships between key validation parameters.

G cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Outcome LC-MS/MS_Dev LC-MS/MS Method Development LC-MS/MS_Val LC-MS/MS Validation (Linearity, Accuracy, Precision, LOQ) LC-MS/MS_Dev->LC-MS/MS_Val GC-MS_Dev GC-MS Method Development GC-MS_Val GC-MS Validation (Linearity, Accuracy, Precision, LOQ) GC-MS_Dev->GC-MS_Val HPLC-UV_Dev HPLC-UV Method Development HPLC-UV_Val HPLC-UV Validation (Linearity, Accuracy, Precision, LOQ) HPLC-UV_Dev->HPLC-UV_Val Sample_Analysis Analysis of Spiked & Incurred Samples with all three methods LC-MS/MS_Val->Sample_Analysis GC-MS_Val->Sample_Analysis HPLC-UV_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) Sample_Analysis->Data_Comparison Method_Selection Selection of Fit-for-Purpose Method Data_Comparison->Method_Selection

Workflow for Cross-Validation of Analytical Methods

G cluster_explanation Logical Relationships Accuracy Accuracy (% Recovery) Precision Precision (% RSD) Sensitivity Sensitivity (LOD & LOQ) Linearity Linearity Sensitivity->Linearity Selectivity Selectivity/ Specificity Analytical_Method Analytical_Method Analytical_Method->Accuracy Analytical_Method->Precision Analytical_Method->Sensitivity Analytical_Method->Selectivity Linearity->Precision exp1 A method's linearity is fundamental for ensuring accurate and precise quantification across a range of concentrations. exp2 The sensitivity of a method determines the lower boundary of its linear range.

Logical Relationship of Key Validation Parameters

References

Benchmarking Monoethyl Adipate: A Comparative Guide to Performance in Polymer Blends

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical determinant of the final properties and performance of polymer blends. Monoethyl adipate (B1204190) (MEA), a monoester of adipic acid, is emerging as a noteworthy candidate in various applications, including in the formulation of biodegradable polymers and materials for biomedical use. This guide provides an objective comparison of MEA's performance against other common plasticizers, supported by experimental data, to aid in the formulation and development of advanced polymer systems.

Performance Benchmarks: A Quantitative Comparison

The efficacy of a plasticizer is primarily evaluated by its ability to modify the thermal and mechanical properties of the host polymer. The following tables summarize key performance indicators for various plasticizers in common polymer matrices like Polylactic Acid (PLA) and Polyvinyl Chloride (PVC).

Thermal Properties: Glass Transition Temperature (Tg)

A significant reduction in the glass transition temperature (Tg) is a primary indicator of a plasticizer's efficiency. A lower Tg signifies increased polymer chain mobility and, consequently, greater flexibility at room temperature.

Polymer MatrixPlasticizerConcentration (wt%)Neat Polymer Tg (°C)Plasticized Polymer Tg (°C)Tg Reduction (°C)
PLA Diethyl Adipate (DEA)20~60~25~35
PLA Diisodecyl Adipate (DIA)20~60~30~30
PLA Dioctyl Adipate (DOA)20~60~40~20
PLA Polymeric Adipate20~60~33~27
PVC Dioctyl Phthalate (DOP)50 phr~87.5-37124.5
PVC Butyl Phenoxyethyl Adipate50 phr~87.5-45.7133.2[1]

Note: Specific data for Monoethyl Adipate (MEA) is limited in publicly available literature. However, based on the trends observed with other short-chain adipate esters like Diethyl Adipate, MEA is expected to be an effective Tg depressant.

Mechanical Properties: Enhancing Ductility and Flexibility

Plasticizers are crucial for transforming brittle polymers into flexible materials suitable for a wider range of applications. Key mechanical properties influenced by plasticizers include tensile strength, elongation at break, and Young's modulus.

Table 2: Mechanical Properties of Plasticized Polylactic Acid (PLA) Blends

Plasticizer (at 20 wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Neat PLA ~50-70<10~3.0
Diethyl Adipate (DEA) LoweredSignificantly IncreasedLowered
Diisodecyl Adipate (DIA) LoweredSignificantly IncreasedLowered
Polymeric Adipates ~25-35~300-500~1.0-1.5

Data compiled from multiple sources. Absolute values can vary based on specific processing conditions.

Table 3: Comparative Mechanical Properties of Plasticized PVC

PlasticizerTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
Dioctyl Phthalate (DOP) ~15-25~250-400~70-90
Dioctyl Adipate (DOA) ~15-25~300-450~70-90
Phthalate-free alternatives (e.g., Benzoates, Citrates) Comparable to DOPComparable to DOPComparable to DOP

Experimental Protocols: Methodologies for Performance Evaluation

To ensure reliable and reproducible data, standardized testing methodologies are imperative. The following protocols, based on ASTM standards, are recommended for benchmarking the performance of this compound and other plasticizers.

Sample Preparation: Melt Blending

A consistent and homogenous blend is crucial for accurate characterization.

Objective: To prepare uniform polymer-plasticizer blends.

Apparatus:

  • Laboratory-scale twin-screw extruder or a batch mixer.

  • Drying oven.

  • Compression molding machine or film casting setup.

Procedure:

  • Dry the polymer resin to the manufacturer's recommended specifications to remove moisture.

  • Pre-mix the polymer and the desired weight percentage of this compound (or other plasticizers) in a sealed container.

  • Feed the pre-mixed material into the extruder/mixer.

  • Set the temperature profile and screw speed appropriate for the polymer being processed.

  • Extrude or mix the blend to ensure thorough homogenization.

  • Collect the extrudate and prepare test specimens by compression molding or film casting according to the requirements of the subsequent characterization techniques.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the polymer blends.

Standard: ASTM D3418

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Hermetically seal a small sample (5-10 mg) of the polymer blend in an aluminum pan.

  • Place the sample in the DSC cell.

  • Heat the sample to a temperature above its melting point to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10 °C/min).

  • Heat the sample again at a controlled rate (e.g., 10 °C/min). The Tg is determined from the inflection point of the heat flow curve during the second heating scan.

Mechanical Testing: Tensile Properties

Tensile testing provides data on the strength, stiffness, and ductility of the plasticized polymer.

Standard: ASTM D882 (for thin plastic sheeting) or ASTM D638 (for plastics in general)

Apparatus:

  • Universal Testing Machine (UTM) with appropriate grips and extensometer.

Procedure:

  • Condition the test specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 40 hours.

  • Measure the dimensions of the specimens.

  • Mount the specimen in the grips of the UTM.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation data to determine tensile strength, elongation at break, and Young's modulus.

Plasticizer Permanence: Migration and Volatility

These tests evaluate the long-term stability of the plasticizer within the polymer matrix.

  • Extraction by Liquids (ASTM D1239): Measures the weight loss of a plasticized film after immersion in a specific liquid (e.g., water, oil) for a set time and temperature.

  • Volatility (ASTM D1203): Determines the weight loss of a plasticized material upon heating, indicating the plasticizer's tendency to evaporate.

Visualizing Workflows and Relationships

To better illustrate the processes and logical connections in benchmarking plasticizer performance, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Material Preparation cluster_process 2. Blend Processing cluster_char 3. Performance Characterization cluster_analysis 4. Data Analysis & Comparison Polymer Polymer Resin Drying Drying Polymer->Drying MEA This compound MEA->Drying Alternatives Alternative Plasticizers Alternatives->Drying Melt_Blending Melt Blending Drying->Melt_Blending Specimen_Prep Specimen Preparation Melt_Blending->Specimen_Prep Thermal Thermal Analysis (DSC) Specimen_Prep->Thermal Mechanical Mechanical Testing (Tensile) Specimen_Prep->Mechanical Permanence Permanence Tests (Migration, Volatility) Specimen_Prep->Permanence Data_Compilation Data Compilation Thermal->Data_Compilation Mechanical->Data_Compilation Permanence->Data_Compilation Comparative_Analysis Comparative Analysis Data_Compilation->Comparative_Analysis Conclusion Performance Conclusion Comparative_Analysis->Conclusion

Experimental workflow for benchmarking plasticizer performance.

Logical_Relationship cluster_properties Modified Properties MEA This compound (MEA) Blend Polymer Blend MEA->Blend Polymer Polymer Matrix (e.g., PLA, PVC) Polymer->Blend Tg Reduced Tg Blend->Tg influences Flexibility Increased Flexibility Blend->Flexibility influences Ductility Increased Ductility Blend->Ductility influences Strength Altered Tensile Strength Blend->Strength influences Tg->Flexibility Flexibility->Ductility

Logical relationship of MEA's influence on polymer properties.

Conclusion

This compound shows promise as a plasticizer for various polymer systems. While direct, comprehensive comparative data remains an area for further research, the performance of analogous short-chain adipate esters suggests that MEA can be an effective agent for reducing the glass transition temperature and enhancing the flexibility and ductility of polymers like PLA and PVC. The experimental protocols outlined in this guide provide a robust framework for systematically evaluating the performance of this compound against other plasticizers, enabling data-driven formulation decisions for researchers and drug development professionals. The use of standardized testing is crucial for generating reliable and comparable data to further elucidate the specific advantages and potential applications of this compound in advanced polymer blends.

References

A Comparative Guide to the Thermal Analysis of Polymers with Monoethyl Adpate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative thermal analysis of various polymers plasticized with adipate (B1204190) esters, with a focus on monoethyl adipate where data is available. Due to a notable scarcity of published research specifically investigating this compound's effect on the thermal properties of a broad range of common polymers, this guide also incorporates data from studies on other adipate esters as a comparative proxy. This approach allows for a broader understanding of how this class of plasticizers influences the thermal behavior of polymers such as Polylactic Acid (PLA) and Polyvinyl Chloride (PVC). For polymers like Polyethylene (PE) and Polypropylene (PP), where data on adipate plasticization is even more limited in the public domain, their inherent thermal properties are presented as a baseline.

The primary techniques discussed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are fundamental in characterizing the thermal transitions and stability of polymeric materials.

Data Presentation

Table 1: Comparative DSC Data of Polymers with Adipate Plasticizers

PolymerPlasticizer (Concentration)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Cold Crystallization Temp. (Tcc) (°C)Reference
PLA Neat (Unplasticized)58.2 - 62.4170.4110.3[1]
Adipate Ester (AE) (10 wt%)50.3164.793.8[1]
Adipate Ester (AE) (20 wt%)30.2160.973.4[1]
Oligomeric Polyadipate (20 wt%)38.9--[2]
PVC Neat (Unplasticized)~85--[3]
Dioctyl Adipate (DOA) (10 wt%)~10--[3]
Dioctyl Adipate (DOA) (20 wt%)~-5--[3]
PE (LDPE) Neat (Unplasticized)-125105 - 115-[4]
PP Neat (Unplasticized)-10 to 0160 - 170-[5][6]

Note: Specific data for this compound with these polymers was not available in the reviewed literature. The data for PLA and PVC is with other adipate esters, which are expected to have a similar plasticizing effect.

Table 2: Comparative TGA Data of Polymers with Adipate Plasticizers

PolymerPlasticizer (Concentration)Onset Decomposition Temp. (°C)Temperature at Max. Decomposition Rate (°C)Reference
PLA Neat (Unplasticized)~314~366
Dioctyl Adipate (DOA) (20 wt%)~226364 - 369
PVC Neat (Unplasticized)~200 (start of dehydrochlorination)-
PE (LDPE) Neat (Unplasticized)~400~460[7]
PP Neat (Unplasticized)~328 - 410-[5]

Note: The addition of adipate plasticizers to PLA did not significantly affect its maximum decomposition temperature but did lower the onset temperature. Data for other polymers with this compound was not found.

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on standard industry practices and published research.

Sample Preparation: Melt Blending

Plasticized polymer samples for thermal analysis are typically prepared by melt blending to ensure a homogenous distribution of the plasticizer within the polymer matrix.

  • Drying: The polymer pellets are dried in a vacuum oven for a specified time and temperature to remove any moisture that could affect the thermal analysis results (e.g., PLA at 80°C for 4-6 hours).

  • Premixing: The dried polymer pellets and the liquid plasticizer (this compound) are manually premixed at the desired weight ratio.

  • Melt Blending: The premix is then fed into a melt blender, such as a twin-screw extruder or a heated internal mixer. The processing temperature and screw speed are set according to the polymer's properties (e.g., for PLA, a temperature profile of 170-190°C is common).

  • Film/Specimen Formation: The resulting blend is then typically processed into a film or a small, uniform specimen suitable for DSC and TGA analysis, often by compression molding or extrusion.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

  • Sample Encapsulation: A small, uniform sample of the plasticized polymer (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy. An empty, sealed aluminum pan is used as a reference.

  • Thermal Program: A common thermal program involves a heat-cool-heat cycle to erase the thermal history of the sample from processing.

    • First Heating Scan: The sample is heated at a controlled rate (e.g., 10°C/min) to a temperature above its melting point to erase its thermal history.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature.

    • Second Heating Scan: A second heating scan is performed at the same rate as the first. The data from this scan is typically used for analysis of the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm).

  • Atmosphere: The analysis is conducted under an inert nitrogen atmosphere to prevent oxidative degradation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Sample Preparation: A small sample of the plasticized polymer (typically 10-20 mg) is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument's balance is tared before the analysis.

  • Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).

  • Atmosphere: The experiment is typically run under an inert nitrogen atmosphere to study the thermal decomposition of the polymer. An oxidizing atmosphere (air or oxygen) can be used to study oxidative stability.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperature of maximum decomposition.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis Polymer Polymer Pellets Drying Drying Polymer->Drying Plasticizer This compound Premixing Premixing Plasticizer->Premixing Drying->Premixing MeltBlending Melt Blending Premixing->MeltBlending Specimen Film/Specimen Formation MeltBlending->Specimen DSC DSC Analysis Specimen->DSC TGA TGA Analysis Specimen->TGA DSC_Data Tg, Tm, Tcc Data DSC->DSC_Data TGA_Data Decomposition Profile TGA->TGA_Data

Caption: Experimental workflow for the preparation and thermal analysis of plasticized polymers.

DSC_Workflow start Start: Plasticized Polymer Sample encapsulate Encapsulate 5-10 mg in Al pan start->encapsulate setup Place in DSC with empty reference pan encapsulate->setup heat1 1st Heating Scan (e.g., 10°C/min) Erase Thermal History setup->heat1 cool Cooling Scan (e.g., 10°C/min) heat1->cool heat2 2nd Heating Scan (e.g., 10°C/min) Data Acquisition cool->heat2 analysis Analyze for Tg, Tcc, Tm heat2->analysis end End analysis->end

Caption: Detailed workflow for Differential Scanning Calorimetry (DSC) analysis.

TGA_Workflow start Start: Plasticized Polymer Sample weigh Weigh 10-20 mg into TGA pan start->weigh setup Place in TGA furnace weigh->setup purge Purge with Inert Gas (N2) setup->purge heat Heat at constant rate (e.g., 20°C/min) to final temperature purge->heat record Record Weight Loss vs. Temperature heat->record analysis Analyze TGA/DTG curves for Decomposition Temperatures record->analysis end End analysis->end

Caption: Detailed workflow for Thermogravimetric Analysis (TGA).

References

Comparison of monoethyl adipate with mono(2-ethylhexyl) adipate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison: Monoethyl Adipate (B1204190) vs. Mono(2-ethylhexyl) Adipate

For researchers, scientists, and drug development professionals, the selection of appropriate chemical entities is paramount to achieving desired formulation characteristics and ensuring product safety and efficacy. This guide provides an objective, data-driven comparison of two adipate monoesters: monoethyl adipate and mono(2-ethylhexyl) adipate. By examining their physicochemical properties, performance as plasticizers, toxicological profiles, and relevant biological interactions, this document aims to facilitate informed decisions in research and development.

Physicochemical Properties

A fundamental comparison begins with the intrinsic physicochemical properties of each compound, which dictate their behavior in various formulations. This compound, with its shorter ethyl side chain, exhibits a lower molecular weight and a more polar character compared to the longer, branched side chain of mono(2-ethylhexyl) adipate. This is reflected in their differing densities, boiling points, and water solubilities.

PropertyThis compoundMono(2-ethylhexyl) adipate
Chemical Formula C₈H₁₄O₄C₁₄H₂₆O₄
Molecular Weight 174.19 g/mol [1][2]258.35 g/mol [3][4]
Appearance Colorless liquid or solid[5][6][7]Clear, thick, slightly yellow liquid[3]
Melting Point 28-29 °C[6][8]Data not available
Boiling Point 285 °C at 760 mmHg[1], 180 °C at 18 mmHg[6]Data not available
Density ~0.98 - 1.07 g/mL at 25 °C[1][5][6][8]Data not available
Water Solubility Soluble[6][8]Insoluble (< 1 mg/mL)[3][9]
Refractive Index ~1.437 - 1.439 at 20 °C[1][5][8]Data not available
Flash Point > 110 °C[1]> 93.3 °C (> 200 °F)[3]

Performance Comparison

The primary application for both this compound and mono(2-ethylhexyl) adipate is as plasticizers, particularly in polymer formulations. Their performance in this role is influenced by their chemical structure.

Plasticizer Efficiency: The efficiency of a plasticizer is often evaluated by its ability to lower the glass transition temperature (Tg) of a polymer, thereby increasing its flexibility.[10][11] Generally, for succinate-based plasticizers, longer alkyl side chains more effectively reduce the Tg.[12] This suggests that mono(2-ethylhexyl) adipate is likely a more efficient plasticizer than this compound. Studies on various adipate esters have shown that they can significantly improve the mechanical properties of polymers like PLA/TPS and PVC.[7][13]

Volatility and Migration: Plasticizer permanence is critical for the long-term stability and safety of a material. Volatility and migration are key indicators of permanence. Longer alkyl chains and higher molecular weights typically lead to lower volatility and reduced migration.[14][15][16] Therefore, mono(2-ethylhexyl) adipate is expected to have lower volatility and be less prone to migration from a polymer matrix compared to this compound.

Solvent Properties: this compound is also recognized for its utility as a solvent in applications such as paint stripping and for various resins, a property attributed to its ability to dissolve a range of substances.[7]

Toxicological and Biological Profile

The safety and biological impact of these compounds are of significant interest, especially in drug development and for applications with human contact.

Metabolism and Biological Interaction: Mono(2-ethylhexyl) adipate is a primary metabolite of the widely used plasticizer di(2-ethylhexyl) adipate (DEHA).[17][18] The metabolism of DEHA involves hydrolysis to mono(2-ethylhexyl) adipate, which can then undergo further oxidation.[5][13][17]

Mono(2-ethylhexyl) adipate has been shown to activate peroxisome proliferator-activated receptors (PPARs), specifically PPARα.[9] PPARs are nuclear receptors that play a crucial role in regulating lipid metabolism and energy homeostasis.[19][20] The activation of PPARα by compounds like mono(2-ethylhexyl) adipate can influence the expression of genes involved in fatty acid oxidation.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential.

Synthesis of this compound and Mono(2-ethylhexyl) Adipate: The synthesis of these monoesters is typically achieved through the Fischer esterification of adipic acid with the corresponding alcohol (ethanol or 2-ethylhexanol) in the presence of an acid catalyst.[21][22][23][24] Controlling the stoichiometry of the reactants is crucial to favor the formation of the monoester over the diester.

Evaluation of Plasticizer Performance: The efficiency of these compounds as plasticizers can be evaluated using ASTM D2284, which measures the tensile properties of plasticized PVC compositions.[25] A key parameter is the reduction in the glass transition temperature (Tg) of the polymer, which can be determined by Differential Scanning Calorimetry (DSC).[13][26]

Determination of Physicochemical Properties:

  • Octanol-Water Partition Coefficient (Log P): This can be determined using the shake-flask method (OECD 107), the slow-stirring method (OECD 123), or the HPLC method (OECD 117).[3][6][21]

  • Vapor Pressure: Thermogravimetric analysis (TGA) can be used to determine the vapor pressure of low-volatility substances by measuring the rate of mass loss at different temperatures.[27][28][29][30][31][32]

Toxicology and Biodegradability Testing:

  • Acute Oral Toxicity: Protocols for acute oral toxicity testing are outlined in OECD guidelines 420, 423, and 425.[14][29][33]

  • Biodegradability: The ready biodegradability of these compounds can be assessed using the OECD 301 series of tests, which measure parameters like CO₂ evolution or oxygen consumption over a 28-day period.[1][3][7][18]

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of DEHA and a typical experimental workflow for evaluating plasticizer performance.

Metabolic Pathway of Di(2-ethylhexyl) Adipate (DEHA) DEHA Di(2-ethylhexyl) Adipate (DEHA) MEHA Mono(2-ethylhexyl) Adipate (MEHA) DEHA->MEHA Hydrolysis (Esterases) Oxidized_Metabolites Oxidized Metabolites (e.g., MEHHA, MEOHA) MEHA->Oxidized_Metabolites Oxidation (CYP450) PPAR_Alpha PPARα MEHA->PPAR_Alpha Activation Gene_Expression Regulation of Gene Expression (Fatty Acid Oxidation) PPAR_Alpha->Gene_Expression

Caption: Metabolic pathway of DEHA to its metabolites and activation of PPARα.

Experimental Workflow for Plasticizer Performance Evaluation Formulation PVC Formulation (with Plasticizer) Molding Sample Molding Formulation->Molding Conditioning Sample Conditioning Molding->Conditioning Testing Tensile Testing (ASTM D2284) DSC Analysis (Tg) Conditioning->Testing Data_Analysis Data Analysis (Tensile Strength, Elongation, Tg) Testing->Data_Analysis Comparison Performance Comparison Data_Analysis->Comparison

Caption: Workflow for evaluating the performance of plasticizers in PVC.

Conclusion

The choice between this compound and mono(2-ethylhexyl) adipate depends on the specific requirements of the application. This compound, with its higher water solubility and potential as a solvent, may be suitable for certain formulations. However, for applications requiring high plasticizer efficiency, low volatility, and greater permanence within a polymer matrix, mono(2-ethylhexyl) adipate appears to be the more favorable option due to its longer, branched alkyl chain. The biological activity of mono(2-ethylhexyl) adipate as a PPARα activator warrants consideration in the toxicological assessment for applications involving human contact. This guide provides a foundational comparison to aid researchers in their selection and further investigation of these adipate monoesters.

References

A Comparative Guide to Monoethyl Adipate Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monoethyl adipate (B1204190), a key intermediate in various organic syntheses and pharmaceutical applications, can be produced through several synthetic routes.[1][2] The selection of an appropriate method is crucial for optimizing yield, purity, and cost-effectiveness. This guide provides a detailed comparison of different synthesis pathways for monoethyl adipate, supported by experimental data and protocols to aid in your research and development endeavors.

Comparison of Synthesis Routes

The primary method for synthesizing this compound is the esterification of adipic acid with ethanol (B145695).[1] Variations in catalysts, solvents, and reaction conditions significantly impact the efficiency and cost of the synthesis. Below is a summary of the key quantitative data from different described methods.

Parameter Method 1: Sulfuric Acid Catalysis Method 2: Two-Step Anhydride (B1165640) Formation Method 3: Ion Exchange Resin Catalysis Method 4: Acetic Acid in Chloroform
Catalyst Concentrated Sulfuric AcidSulfuric AcidMacroporous cation exchange resinAcetic Acid
Solvent Toluene (B28343)Trimethylbenzene or Acetic AnhydrideTolueneChloroform
Yield 86.55%96-97%95.8 - 96.3%98.4%
Purity Not specified>99.0%98.43 - 99.37%99.26%
Reaction Time Not specified4-6 hours (dehydration) + 1-4 hours (alcoholysis)60-300 min (esterification)8 hours
Reaction Temp. Not specified145-170°C (dehydration) + 45-65°C (alcoholysis)20-100°C (esterification)60°C
Key Advantages Traditional, well-established method.High yield and purity, minimizes diethyl adipate formation.[3]Reusable catalyst, environmentally friendly.[4]High yield and purity.[5]
Key Disadvantages Formation of diethyl adipate byproduct, complex purification.[3]Two-step process, requires higher temperatures.Requires catalyst pretreatment.Use of chloroform, a regulated solvent.

Synthesis Pathway Diagrams

The following diagrams illustrate the chemical transformations involved in the different synthesis routes for this compound.

Fischer_Esterification Adipic_Acid Adipic Acid H2SO4 H₂SO₄ (catalyst) Monoethyl_Adipate This compound Adipic_Acid->Monoethyl_Adipate + Ethanol Ethanol Ethanol Diethyl_Adipate Diethyl Adipate (byproduct) Monoethyl_Adipate->Diethyl_Adipate + Ethanol Water Water Monoethyl_Adipate->Water - H₂O

Caption: Direct Fischer Esterification of Adipic Acid.

Anhydride_Route Adipic_Acid Adipic Acid Adipic_Anhydride Adipic Anhydride Adipic_Acid->Adipic_Anhydride - H₂O H2SO4 H₂SO₄ (catalyst) Monoethyl_Adipate This compound Adipic_Anhydride->Monoethyl_Adipate + Ethanol Ethanol Ethanol Water Water

Caption: Two-Step Synthesis via Adipic Anhydride Intermediate.

Ion_Exchange_Resin_Route Adipic_Acid Adipic Acid Resin Cation Exchange Resin Monoethyl_Adipate This compound Adipic_Acid->Monoethyl_Adipate + Ethanol Ethanol Ethanol Water Water Monoethyl_Adipate->Water - H₂O

Caption: Ion Exchange Resin Catalyzed Esterification.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are protocols derived from the cited literature.

Method 1: Synthesis via Adipic Anhydride[3][6]

This method involves the initial formation of adipic anhydride followed by alcoholysis to yield this compound, which effectively reduces the formation of the diethyl adipate byproduct.[3]

Step 1: Formation of Adipic Anhydride

  • In a reaction vessel, combine adipic acid, sulfuric acid, and an organic solvent such as trimethylbenzene or acetic anhydride. The weight ratio of adipic acid to sulfuric acid to organic solvent is typically 1-2 : 0.1-0.3 : 2-3.

  • Heat the mixture to reflux at a temperature of 145-170°C for 4-6 hours to dehydrate the adipic acid, forming adipic anhydride. Continue refluxing until water is no longer being removed.

  • Cool the reaction mixture to 15-35°C and allow it to stand for phase separation. Remove the sulfuric acid layer.

Step 2: Alcoholysis of Adipic Anhydride

  • To the product from Step 1, slowly add absolute ethanol.

  • Maintain the temperature at 45-65°C for 1-4 hours after the addition of ethanol is complete.

  • Recover the organic solvent under reduced pressure.

  • Distill the remaining product to obtain pure this compound.

This process boasts a molar yield of 96-97% and a product purity greater than 99.0%.[3]

Method 2: Synthesis using Ion Exchange Resin[4]

This method utilizes a reusable solid acid catalyst, making it a more environmentally friendly option.

Step 1: Pretreatment of Cation Exchange Resin

  • Successively immerse a macroporous cation exchange resin in an acid solution, followed by an alkali solution, and then again in an acid solution.

  • Wash the resin with water until the pH is neutral.

  • Filter the resin and remove surface moisture to obtain the pretreated catalyst.

Step 2: Esterification

  • In a reaction vessel, add adipic acid and the pretreated resin to toluene.

  • While stirring, slowly add organic ethyl ester to initiate the esterification reaction. The reaction can be carried out at a temperature between 20-100°C for 60-300 minutes.

  • After the reaction is complete, filter the hot solution to separate the resin, which can be reused.

  • Cool the toluene solution to 15-25°C to precipitate any unreacted adipic acid, which can be recovered by filtration.

  • Wash the resulting this compound toluene solution with deionized water to remove any remaining organic acid. The weight ratio of deionized water to adipic acid is typically 4-6:1.

  • Recover the toluene by condensation under reduced pressure.

  • Distill the final product to obtain pure this compound.

This method can achieve a total recovery of 95.8% to 96.3% with a product content of 98.43% to 99.37%.[4]

Conclusion

The choice of synthesis route for this compound depends on the specific requirements of the application, including desired yield, purity, and cost considerations. The two-step anhydride method offers high purity and yield but involves a more complex procedure. The ion exchange resin method provides a greener alternative with a reusable catalyst and high product purity. For initial laboratory-scale synthesis, traditional acid catalysis may be sufficient, but for larger-scale production, the other methods offer significant advantages in terms of efficiency and environmental impact. Careful consideration of these factors will enable researchers and drug development professionals to select the most suitable method for their needs.

References

Head-to-Head Comparison of Monoethyl Adipate from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of monoethyl adipate (B1204190) from various suppliers. The information herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions when sourcing this critical raw material. The data presented is based on publicly available information and standardized analytical methodologies.

Data Presentation: Quantitative Comparison of Monoethyl Adipate

The following table summarizes the typical specifications for this compound from three representative suppliers. Data is compiled from supplier websites and certificates of analysis.

ParameterSupplier A (e.g., Sigma-Aldrich)Supplier B (e.g., TCI)Supplier C (e.g., Histry Chem)
Purity (by GC) 97%[1]>97.0% (GC)[2]>99%[3]
Appearance Solid[1]White to Almost white powder to lump[2]Clear, oily liquid[3]
Melting Point 28-29 °C[1]Not specifiedapprox. -40°C[3]
Boiling Point 180 °C/18 mmHg[1]Not specifiedapprox. 254°C[3]
Density 0.98 g/mL at 25 °C[1]Not specifiedapprox. 1.07 g/cm³[3]
Refractive Index n20/D 1.439[1]Not specifiednear 1.437[3]
Water Content Not specifiedNot specifiedLow[3]
Heavy Metals Not specifiedNot specifiedNot specified
Residual Solvents Not specifiedNot specifiedNot specified

Disclaimer: The data presented above is for comparative purposes and is based on publicly available information. For the most accurate and up-to-date specifications, please refer to the supplier's official documentation and batch-specific certificates of analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard pharmaceutical analysis guidelines.

2.1. Purity Determination by Gas Chromatography (GC)

This method is used to determine the purity of this compound and to identify and quantify any related substances.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: DB-624, 30 m length, 0.53 mm internal diameter, 1.0 µm film thickness, or equivalent.

  • Carrier Gas: Nitrogen or Helium.

  • Injector Temperature: 200 °C.

  • Detector Temperature: 220 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 170 °C, hold for 12 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound.

    • Dissolve in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Analysis: Inject the prepared sample into the GC system. The purity is calculated by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks.

2.2. Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of this compound.

  • Instrumentation: 300 MHz or 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (B87167) (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integrations of the peaks should be consistent with the known structure of this compound.

2.3. Water Content Determination by Karl Fischer Titration

This method is used for the quantitative determination of water content in the sample.

  • Methodology: Volumetric Karl Fischer Titration.

  • Reagent: Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent).

  • Procedure:

    • Add a suitable volume of methanol (B129727) to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.

    • Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

    • The water content is calculated based on the volume of Karl Fischer reagent consumed.[4]

2.4. Heavy Metals Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This method is used to detect and quantify elemental impurities, as per USP <232> and <233>.[5][6]

  • Instrumentation: Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).

  • Sample Preparation:

    • Accurately weigh a specified amount of the this compound sample.

    • Digest the sample using a mixture of concentrated nitric acid and hydrochloric acid in a closed-vessel microwave digestion system.

    • Dilute the digested sample to a known volume with deionized water.

  • Analysis: Introduce the prepared sample into the ICP-MS. The concentrations of elemental impurities are determined by comparing the signal intensities of the sample with those of certified reference standards. The four primary heavy metals of concern are typically mercury, arsenic, cadmium, and lead.[6]

2.5. Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)

This method is used to identify and quantify residual solvents that may be present from the manufacturing process, in accordance with USP <467>.[7][8]

  • Instrumentation: Gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

  • Column: G43 phase (e.g., DB-624) or G16 phase (e.g., WAX-type column).[7][8]

  • Diluent: A suitable high-boiling solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[9]

  • Sample Preparation:

    • Accurately weigh a specified amount of the this compound sample into a headspace vial.

    • Add a precise volume of the diluent.

    • Seal the vial and place it in the headspace autosampler.

  • Analysis: The vial is heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace. A sample of the headspace gas is then automatically injected into the GC for analysis. The concentration of each residual solvent is determined by comparing the peak areas to those of a standard solution containing known concentrations of the target solvents.

Visualization of Workflows

3.1. Experimental Workflow for Quality Assessment

The following diagram illustrates the typical workflow for the comprehensive quality assessment of this compound from a new supplier.

experimental_workflow cluster_0 Sample Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting supplier_sample Receive Sample from Supplier documentation_review Review Certificate of Analysis supplier_sample->documentation_review visual_inspection Visual Inspection (Appearance, Color) documentation_review->visual_inspection purity_gc Purity by GC visual_inspection->purity_gc structure_nmr Structure Confirmation by NMR purity_gc->structure_nmr water_kf Water Content by Karl Fischer structure_nmr->water_kf heavy_metals_icpms Heavy Metals by ICP-MS water_kf->heavy_metals_icpms residual_solvents_hsgc Residual Solvents by HS-GC heavy_metals_icpms->residual_solvents_hsgc data_compilation Compile & Compare Data residual_solvents_hsgc->data_compilation specification_check Check Against Specifications data_compilation->specification_check final_report Generate Final Report specification_check->final_report

Experimental workflow for quality assessment.

3.2. Logical Workflow for Supplier Selection

This diagram outlines the logical process for selecting a suitable supplier of this compound for research and development purposes.

supplier_selection_workflow start Identify Need for this compound search_suppliers Search for Potential Suppliers start->search_suppliers request_info Request Quotes & Specifications search_suppliers->request_info initial_screening Initial Screening Based on Specs & Price request_info->initial_screening request_samples Request Samples for Evaluation initial_screening->request_samples Meets Initial Criteria reject_supplier Re-evaluate or Reject initial_screening->reject_supplier Does Not Meet Criteria analytical_testing Perform Analytical Testing (see Experimental Workflow) request_samples->analytical_testing performance_evaluation Evaluate Performance in Application analytical_testing->performance_evaluation final_decision Final Supplier Selection performance_evaluation->final_decision approve_supplier Approve Supplier final_decision->approve_supplier Passes All Evaluations final_decision->reject_supplier Fails Evaluation

References

Comparative review of monoethyl adipate patents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of Monoethyl Adipate (B1204190) Synthesis Patents

For researchers, scientists, and drug development professionals, the efficient synthesis of monoethyl adipate, a key intermediate in various organic syntheses, is of significant interest. This guide provides a comparative analysis of different patented methods for this compound synthesis, focusing on reaction yields, product purity, and the underlying experimental protocols.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data from various patented processes for the synthesis of this compound, offering a clear comparison of their efficiencies.

Patent NumberSynthesis MethodKey ReactantsCatalystSolventReaction ConditionsMolar Yield (%)Product Purity (%)
CN102351691B [1]Two-step: Adipic anhydride (B1165640) formation followed by alcoholysisAdipic acid, Ethanol (B145695)Sulfuric acidTrimethylbenzeneReflux at 145-170°C for 4-6h, then alcoholysis at 45-65°C for 1-4h96-97>99.0
CN107043327A [2]One-pot esterification with continuous water removalAdipic acid, EthanolAcid (e.g., HCl, H₂SO₄)Organic solventHeating and insulation97-98>99
CN102898306A [3]Esterification using a solid acid catalystAdipic acid, Ethyl formate (B1220265)Macroporous cation exchange resinToluene (B28343)50°C for 180 min96.5 (Total Recovery)99.38
US4537987A [4]Two-step: Hydroformylation followed by oxidation (for Monomethyl Adipate)Methyl 4-pentenoate, H₂/CO, O₂Rhodium complexTolueneHydroformylation: 110°C, 8 bar; Oxidation: 50°C, 1 bar95.9 (Oxidation step)>99

Detailed Experimental Protocols

Method 1: Adipic Anhydride Intermediate (CN102351691B)

This method involves a two-step process aimed at reducing the formation of the diethyl adipate byproduct.[1]

  • Anhydride Formation : Adipic acid and sulfuric acid are refluxed in an organic solvent (trimethylbenzene) at 145-170°C for 4-6 hours to form adipic anhydride. Water is continuously removed during this process.

  • Alcoholysis : The reaction mixture is cooled, and the sulfuric acid is separated. Dehydrated ethanol is then added, and the mixture is maintained at 45-65°C for 1-4 hours.

  • Purification : The organic solvent is recovered under reduced pressure, and the final product, this compound, is obtained by distillation.

Method 2: One-Pot Esterification (CN107043327A)

This patent describes a more direct one-pot synthesis.[2]

  • Reaction Setup : Adipic acid, ethanol, an acid catalyst, and an organic solvent are heated and incubated.

  • Workup : After the reaction, the acidic aqueous layer is removed. The organic layer is concentrated to yield the crude product.

  • Purification : The crude product is purified by continuous extraction and subsequent concentration to obtain pure this compound.

Method 3: Solid Acid Catalysis (CN102898306A)

This approach utilizes a reusable solid acid catalyst to promote a greener synthesis.[3]

  • Catalyst Preparation : A macroporous cation exchange resin is pre-treated by successive immersions in acid and alkali solutions, followed by washing until neutral.

  • Esterification : Adipic acid and the pre-treated resin are suspended in toluene. Ethyl formate is then added dropwise at 50°C over 180 minutes.

  • Product Isolation : The resin is filtered off. The toluene solution is cooled to precipitate unreacted adipic acid, which is then filtered. The filtrate is washed with deionized water.

  • Purification : Toluene is removed by vacuum distillation to yield the final product.

Method 4: Hydroformylation and Oxidation (US4537987A)

While this patent details the synthesis of monomethyl adipate, the principles can be relevant for this compound. This process starts from an unsaturated ester.[4]

  • Hydroformylation : Methyl 4-pentenoate is reacted with a mixture of hydrogen and carbon monoxide at 110°C and 8 bar in the presence of a rhodium catalyst to produce methyl 5-formylvalerate.

  • Oxidation : The resulting methyl 5-formylvalerate is then oxidized with oxygen at 50°C under atmospheric pressure.

  • Purification : The final product is purified by distillation under vacuum.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows of the described synthetic methods.

cluster_0 Method 1: Adipic Anhydride Intermediate (CN102351691B) A Adipic Acid + H₂SO₄ in Trimethylbenzene B Reflux (145-170°C) Water Removal A->B C Cool & Separate H₂SO₄ B->C D Add Ethanol (45-65°C) C->D E Solvent Recovery D->E F Distillation E->F G This compound F->G

Workflow for Adipic Anhydride Intermediate Method.

cluster_1 Method 2: One-Pot Esterification (CN107043327A) A Adipic Acid + Ethanol + Acid in Organic Solvent B Heat & Incubate A->B C Separate Aqueous Layer B->C D Concentrate Organic Layer C->D E Continuous Extraction D->E F Concentration E->F G This compound F->G

Workflow for One-Pot Esterification Method.

cluster_2 Method 3: Solid Acid Catalysis (CN102898306A) A Adipic Acid + Resin Catalyst in Toluene B Add Ethyl Formate (50°C) A->B C Filter Resin B->C D Cool & Filter Unreacted Adipic Acid C->D E Wash with Water D->E F Vacuum Distillation E->F G This compound F->G

Workflow for Solid Acid Catalysis Method.

Concluding Remarks

The choice of synthesis method for this compound depends on the desired scale, purity requirements, and environmental considerations. The two-step method involving an adipic anhydride intermediate (CN102351691B) and the one-pot esterification (CN107043327A) both offer high yields and purity.[1][2] The use of a solid acid catalyst (CN102898306A) presents a more environmentally friendly option with a reusable catalyst and high product purity.[3] The hydroformylation and oxidation route (US4537987A), while demonstrated for the methyl ester, showcases an alternative pathway from unsaturated precursors that also achieves high purity.[4] Researchers and process chemists can use this comparative guide to select the most suitable method based on their specific needs.

References

Safety Operating Guide

Navigating the Safe Disposal of Monoethyl Adipate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of monoethyl adipate (B1204190), a common reagent in organic synthesis. Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate handling requirements for monoethyl adipate.

Personal Protective Equipment (PPE) and Handling Summary:

Protective EquipmentSpecificationHandling Procedure
Eye Protection Chemical safety goggles or glasses with side-shields.[1][2]Always wear eye protection when handling this compound to prevent eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Inspect gloves for integrity before use. Wash hands thoroughly after handling.[1]
Skin Protection Laboratory coat and appropriate protective clothing.[2]Avoid skin contact. Remove and wash contaminated clothing before reuse.[2][3]
Respiratory Protection Generally not required under normal conditions with adequate ventilation.[2]In case of insufficient ventilation or spills, use a particle filter respirator.
Ventilation Work in a well-ventilated area or a chemical fume hood.[3][4]Proper ventilation is necessary to minimize inhalation of vapors.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all relevant regulations.

1. Waste Identification and Segregation:

  • Characterize the waste stream containing this compound. Determine if it is mixed with other chemicals.

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, bases, or reducing agents.[5]

2. Waste Collection and Containment:

  • Collect waste this compound in a designated, properly labeled, and chemically compatible container.[3]

  • The container should be sealed tightly to prevent leaks or spills.[4]

3. Spill Management:

  • In the event of a spill, first, ensure the area is well-ventilated and remove all sources of ignition.[6]

  • Use an inert absorbent material, such as vermiculite, sand, or earth, to contain and absorb the spilled chemical.[7] Do not use combustible materials like sawdust.[7]

  • Carefully sweep or shovel the absorbed material into a suitable container for disposal.[2][3]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[6]

4. Final Disposal:

  • The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[4][7]

  • Incineration is a common and effective method for the disposal of this type of chemical waste.[4][7]

  • Crucially, consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal of the waste. [3][8][9] Do not dispose of this compound down the drain or in regular trash.[4][7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal start Start: this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Ensure Adequate Ventilation ppe->ventilation spill_check Spill or Leak? ventilation->spill_check collect_waste Collect in Labeled, Sealed Container spill_check->collect_waste No spill_protocol Follow Spill Response Protocol spill_check->spill_protocol Yes storage Store Waste in Designated Hazardous Waste Area collect_waste->storage contain_spill Contain with Inert Absorbent Material spill_protocol->contain_spill collect_spill Collect Contaminated Material contain_spill->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->collect_waste contact_vendor Contact Licensed Hazardous Waste Disposal Vendor storage->contact_vendor end End: Proper Disposal Complete contact_vendor->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Monoethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Monoethyl adipate (B1204190), outlining procedural, step-by-step guidance to address your operational questions and build a foundation of trust in your laboratory safety protocols.

While Monoethyl adipate is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle it with care to mitigate potential risks such as skin and eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols and disposal methods is a cornerstone of responsible chemical management.

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 626-86-8
Molecular Formula C8H14O4
Melting Point 28 - 29 °C / 82.4 - 84.2 °F[3]
Boiling Point 180 °C / 356 °F[3]
Flash Point > 112 °C / > 233.6 °F[3]
Specific Gravity 0.980 g/mL at 25 °C[4]
Refractive Index 1.439 @ 20.00 °C[5]

Operational Plan: Handling this compound

This section provides a step-by-step protocol for the safe handling of this compound in a laboratory setting.

Pre-Handling Preparations
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[6]

  • Ensure Proper Ventilation: Work in a well-ventilated area.[7] A chemical fume hood is recommended for procedures that may generate vapors or mists.[6]

  • Assemble Personal Protective Equipment (PPE): Based on the potential for skin and eye irritation, the following PPE is mandatory:

    • Eye Protection: Wear chemical safety goggles or safety glasses with side shields.[1][7]

    • Hand Protection: Use impervious gloves, such as nitrile gloves.[7] Inspect gloves for any signs of degradation or tears before use.[6]

    • Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.[7]

  • Prepare Work Area: Ensure the work area is clean and uncluttered. Have spill control materials, such as an inert absorbent (e.g., vermiculite, sand), readily available.[7]

Handling Procedure
  • Dispensing: When transferring this compound, do so carefully to avoid splashing or creating mists.

  • Avoid Inhalation: While respiratory protection is not typically required under normal use, avoid breathing in any vapors or mists that may be generated.[1]

  • Avoid Contact: Prevent contact with skin and eyes.[1] In case of accidental contact, follow the first-aid measures outlined in the SDS.

  • Maintain Good Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1]

Post-Handling Procedures
  • Secure Container: Tightly close the container of this compound after use.[7]

  • Clean Work Area: Decontaminate the work surface with an appropriate cleaning agent.

  • Remove and Clean PPE:

    • Remove gloves and dispose of them properly.

    • Wash reusable PPE, such as safety goggles and lab coats, according to institutional guidelines.

    • Wash hands again after removing PPE.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.

Waste Collection
  • Designated Waste Container: Collect all waste containing this compound, including contaminated absorbent materials from spills, in a clearly labeled, sealed, and compatible container.[7]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name, "this compound".[7]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

Storage of Waste
  • Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[7]

  • Incompatible Materials: Keep the waste container away from strong oxidizing agents and strong acids.[7]

Final Disposal
  • Licensed Disposal Company: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company.[7] Incineration is a common disposal method for similar chemical waste.[7]

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations.[7] Do not dispose of this compound down the drain or in the regular trash.[7]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of the operational and disposal plans for this compound.

Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_spill Spill Response prep 1. Pre-Handling - Review SDS - Ensure Ventilation - Don PPE - Prepare Work Area handle 2. Handling - Careful Dispensing - Avoid Inhalation & Contact - Good Hygiene prep->handle post_handle 3. Post-Handling - Secure Container - Clean Area - Clean/Dispose of PPE handle->post_handle collect 1. Waste Collection - Designated Container - Proper Labeling - Segregate Waste post_handle->collect Transfer Waste storage 2. Waste Storage - Designated Area - Cool, Dry, Ventilated - Away from Incompatibles collect->storage dispose 3. Final Disposal - Licensed Disposal Company - Regulatory Compliance storage->dispose spill_event Spill Occurs contain Contain Spill (Inert Absorbent) spill_event->contain collect_spill Collect Material contain->collect_spill collect_spill->collect Transfer to Waste clean_spill Clean Spill Area collect_spill->clean_spill

Caption: A flowchart outlining the key steps for safely handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.